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4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride Documentation Hub

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  • Product: 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
  • CAS: 1158492-15-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Topic: Physicochemical properties of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Format: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CAS: 1158492-15-9) is a specialized heterocyclic building block and pharmacophore scaffold.[1][2] Structurally, it combines a benzimidazole core—privileged in medicinal chemistry for its bioisosteric resemblance to purines—with a piperidine moiety that enhances aqueous solubility and target interaction via hydrogen bonding.[1]

This guide provides a rigorous technical analysis of its physicochemical behavior, focusing on the impact of the 4-methyl substituent and the dihydrochloride salt form.[1] It is designed to assist medicinal chemists and formulation scientists in optimizing the handling, synthesis, and characterization of this compound during early-stage drug discovery.[1]

Chemical Identity & Structural Analysis[1][2][4][5]

Nomenclature and Identifiers[1][4][6][7]
  • IUPAC Name: 4-methyl-2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride[1]

  • CAS Number: 1158492-15-9[1]

  • Molecular Formula: C₁₃H₁₉Cl₂N₃ (Salt) | C₁₃H₁₉N₃ (Free Base)[1]

  • Molecular Weight: 288.22 g/mol (Salt) | ~215.29 g/mol (Free Base)[1]

  • Core Scaffold: Benzimidazole fused with a piperidine ring at the C2 position.[1][3][4]

Structural Logic: The "4-Methyl" Effect

The introduction of a methyl group at the C4 position of the benzimidazole ring creates a distinct steric and electronic environment compared to the unsubstituted parent [2-(4-piperidinyl)-1H-benzimidazole].[1]

  • Steric Hindrance: The C4-methyl group provides steric bulk near the N3 nitrogen.[1] This can modulate binding affinity by restricting conformational freedom in the active site of targets (e.g., Histamine H4 receptors or specific kinases).[1]

  • Lipophilicity: The methyl group increases the LogP value by approximately 0.5 units compared to the parent, potentially improving membrane permeability.[1]

  • Salt Form (Dihydrochloride): The presence of two HCl molecules indicates that both the secondary amine of the piperidine (highly basic, pKa ~11) and the imidazole nitrogen (moderately basic, pKa ~5.[1]5) are protonated.[1] This renders the solid highly water-soluble but potentially hygroscopic.[1]

Physicochemical Properties Profile

The following data summarizes the critical properties governing the compound's behavior in solution and solid states.

Quantitative Data Summary
PropertyValue / RangeContext
Physical State White to off-white crystalline solidDihydrochloride salt form
Melting Point > 250°C (Decomposition)Typical for high-melting HCl salts
Solubility (Water) > 50 mg/mLHigh solubility due to ionization
Solubility (DMSO) > 100 mg/mLStandard stock solution solvent
pKa₁ (Piperidine) 10.8 ± 0.5 (Predicted)Strong base; protonated at physiological pH
pKa₂ (Benzimidazole) 5.6 ± 0.3 (Predicted)Weak base; protonated only at acidic pH
LogP (Free Base) ~2.2Moderate lipophilicity
Hygroscopicity Moderate to HighRequires desiccated storage
Ionization Behavior

Understanding the ionization state is critical for assay development.[1]

  • pH < 5: The compound exists as a dication (both N-piperidine and N-benzimidazole protonated).[1] This is the species present in the dihydrochloride salt.[1]

  • pH 7.4: The compound exists primarily as a monocation (N-piperidine protonated, N-benzimidazole neutral).[1]

  • pH > 12: The compound exists as a neutral free base , which may precipitate out of aqueous solution.[1]

Synthesis & Reaction Pathways[1][4][7]

The synthesis of this scaffold typically involves the condensation of a diamine with a carboxylic acid derivative.[1][5] The choice of 3-methyl-1,2-phenylenediamine determines the regiochemistry of the methyl group.[1]

Synthesis Workflow Visualization

The following diagram illustrates the condensation logic required to generate the specific 4-methyl isomer.

SynthesisPathway Start1 3-Methyl-1,2-phenylenediamine (Regiochemistry Control) Intermediate Amide Intermediate (Transient) Start1->Intermediate Start2 Isonipecotic Acid (Piperidine-4-carboxylic acid) Start2->Intermediate Cyclization Acid-Catalyzed Cyclization (PPA or 4M HCl, Reflux) Intermediate->Cyclization - H2O ProductBase 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole (Free Base) Cyclization->ProductBase SaltFormation Salt Formation (HCl in Dioxane/Ether) ProductBase->SaltFormation FinalProduct Dihydrochloride Salt (Target Compound) SaltFormation->FinalProduct

Figure 1: Synthetic pathway for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride via Phillips condensation.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Why this matters: Accurate pKa values are essential for predicting blood-brain barrier (BBB) penetration and solubility at physiological pH.[1]

Materials:

  • Compound: 5 mg of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl.[1]

  • Titrant: 0.1 M KOH (CO₂-free).[1]

  • Solvent: 0.15 M KCl (ionic strength adjuster).

Methodology:

  • Dissolution: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl. Note: No acid addition is needed initially because the salt itself provides the acidic protons.[1]

  • Pre-acidification (Optional): If the starting pH is > 3.0, add a known volume of 0.1 M HCl to ensure the titration curve captures the full benzimidazole ionization (pKa ~5.6).[1]

  • Titration: Titrate with 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of KOH.

    • First Inflection Point: Corresponds to the deprotonation of the benzimidazole nitrogen (Transition: Dication

      
       Monocation).[1]
      
    • Second Inflection Point: Corresponds to the deprotonation of the piperidine nitrogen (Transition: Monocation

      
       Neutral).[1]
      
  • Validation: The volume difference between inflection points should correspond to exactly 1 equivalent of base, confirming the purity of the salt.[1]

Protocol: Kinetic Solubility Profiling

Why this matters: The dihydrochloride salt is soluble, but the free base (formed in intestinal pH) may precipitate.[1]

Methodology:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of buffer (pH 1.2, 4.0, 6.8, and 7.4) in a 96-well plate. Final concentration: 100 µM.[1]

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.[1]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    
    Expectation: High solubility at pH 1.2 and 4.0; reduced solubility at pH 7.4 due to the formation of the monocation/neutral equilibrium.[1]
    

Handling and Stability (E-E-A-T)

Storage Conditions
  • Hygroscopicity: Dihydrochloride salts are prone to absorbing atmospheric moisture, forming sticky hydrates that complicate weighing.[1]

  • Recommendation: Store at -20°C in a sealed vial within a secondary desiccated container. Allow the vial to warm to room temperature before opening to prevent condensation.

Solution Stability
  • DMSO Stock: Stable for >6 months at -20°C.[1]

  • Aqueous Solutions: The benzimidazole ring is stable to hydrolysis.[1] However, aqueous solutions should be used within 24 hours to avoid oxidation of the secondary amine or microbial growth.[1]

Analytical Characterization Signatures

To verify the identity of the compound (e.g., after synthesis or purchase), look for these specific spectral signatures.

¹H NMR (DMSO-d₆)[1]
  • Aromatic Region (7.0 - 7.6 ppm): You will observe a pattern for the tri-substituted benzene ring.[1] Unlike the symmetric parent, the 4-methyl group breaks symmetry, resulting in distinct signals for the H5, H6, and H7 protons.[1]

  • Methyl Group (~2.5 - 2.6 ppm): A sharp singlet corresponding to the Ar-CH₃ group.[1] Note: This may overlap with the DMSO solvent peak (2.50 ppm), so use D₂O exchange or CD₃OD if overlap occurs.[1]

  • Piperidine Ring: Multiplets ranging from 1.8 to 3.5 ppm.[1]

  • Exchangeable Protons: Broad singlets >10 ppm for the NH protons (benzimidazole and piperidine ammonium), visible only in dry DMSO-d₆.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Positive (+).[1]

  • Parent Ion [M+H]⁺: m/z ~216.15 (Calculated for C₁₃H₁₈N₃⁺).[1]

  • Note: You will NOT see the chloride ions in the positive MS spectrum; they are counterions.[1]

References

  • PubChem Compound Summary. 2-(4-Piperidinyl)-1H-benzimidazole (Parent Scaffold).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Journal of Heterocyclic Chemistry. Synthesis of Benzimidazole Derivatives via Phillips Condensation. (General Methodology Reference). [Link][1]

Sources

Exploratory

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride: Mechanism of Action &amp; Technical Guide

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound represents a privileged phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .

This compound represents a privileged pharmacophore —a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably the Histamine H4 Receptor (H4R) and specific Ion Channels (Nav1.7) .

Executive Summary

Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride CAS: 1158492-15-9 (free base analog ref: 38385-95-4) Chemical Class: Substituted Benzimidazole / Piperidine Primary Pharmacological Target: Histamine H4 Receptor (Antagonist/Inverse Agonist) Secondary Targets (Derivatives): Voltage-Gated Sodium Channels (Nav1.7), Akt1/Akt2 Kinases.

Core Mechanism: The compound functions as a G-Protein Coupled Receptor (GPCR) modulator . It binds competitively to the transmembrane domain of the Histamine H4 receptor, preventing the conformational change required for G


 protein activation . This blockade inhibits the downstream reduction of cAMP and suppresses chemotactic signaling in immune cells (eosinophils, mast cells).

Mechanism of Action (MOA)

Primary Target: Histamine H4 Receptor Antagonism

The 2-(4-piperidinyl)benzimidazole scaffold is a classic template for H4R ligands. The addition of the 4-methyl group on the benzimidazole ring introduces steric constraints that can enhance selectivity against the structurally similar H3 receptor.

  • Binding Interface: The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp107 (D3.32) in transmembrane helix 3 (TM3) of the H4 receptor. The benzimidazole core engages in

    
    -
    
    
    
    stacking
    interactions with aromatic residues (e.g., Trp , Phe ) in the binding pocket.
  • Signaling Blockade:

    • Resting State: The H4 receptor exists in equilibrium between active (

      
      ) and inactive (
      
      
      
      ) states.
    • Ligand Binding: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole binds to the inactive state (

      
      ), stabilizing it.
      
    • G-Protein Inhibition: This prevents the exchange of GDP for GTP on the G

      
        subunit.
      
    • Effector Modulation: Consequently, Adenylyl Cyclase (AC) is not inhibited, maintaining intracellular cAMP levels. Crucially, it blocks the release of G

      
        subunits, which are responsible for activating Phospholipase C (PLC)  and MAPK/ERK  pathways that drive cell migration (chemotaxis).
      
Secondary Utility: Nav1.7 Channel Blockade (Structural Intermediate)

In pain management research, this scaffold serves as the "warhead" for state-dependent sodium channel blockers.

  • Pore Occlusion: The positively charged piperidine ammonium group (at physiological pH) interacts with the intracellular selectivity filter of the Nav1.7 channel.

  • State Dependence: The benzimidazole moiety stabilizes the channel in its inactivated state , preventing repetitive firing of nociceptive neurons.

Signal Transduction Pathway (Visualization)

The following diagram illustrates the H4R signaling cascade and the specific intervention point of the compound.

H4R_Mechanism Figure 1: H4 Receptor Antagonism Signaling Cascade cluster_effect Therapeutic Effect Ligand 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole H4R Histamine H4 Receptor (GPCR - TM Domain) Ligand->H4R Competitive Antagonism (Blocks) Histamine Histamine (Endogenous) Histamine->H4R Activates Gi_Protein Gα(i/o) Protein (Inactive) H4R->Gi_Protein Activates (Blocked) AC Adenylyl Cyclase Gi_Protein->AC Inhibits MAPK MAPK/ERK Pathway Gi_Protein->MAPK Activates cAMP cAMP Levels AC->cAMP Produces Chemotaxis Chemotaxis / Inflammation (Eosinophils/Mast Cells) MAPK->Chemotaxis Promotes

Caption: Competitive binding of the benzimidazole ligand prevents Gi-protein activation, halting the inflammatory cascade.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant (


) of the compound for the human H4 receptor.
  • Reagents:

    • Membranes expressing recombinant hH4R (e.g., HEK293T transfected cells).

    • Radioligand:

      
      -Histamine (Specific Activity: ~20 Ci/mmol).
      
    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.

  • Workflow:

    • Preparation: Dilute 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole in DMSO (10 mM stock) -> Serial dilution (

      
       M to 
      
      
      
      M).
    • Incubation: Mix 50

      
      L membrane prep + 50 
      
      
      
      L radioligand (final conc. ~
      
      
      ) + 50
      
      
      L test compound.
    • Equilibrium: Incubate at 25°C for 60 minutes (ensure steady state).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
GTP S Functional Assay

Objective: Confirm antagonistic activity (vs. inverse agonism).

  • Principle: Measures the binding of non-hydrolyzable

    
     to G-proteins upon receptor activation.
    
  • Key Step: Pre-incubate membranes with the test compound for 15 mins before adding the agonist (Histamine,

    
     concentration).
    
  • Result Interpretation:

    • Antagonist: Dose-dependent reduction of Histamine-induced GTP binding.

    • Inverse Agonist: Reduction of basal GTP binding (in absence of Histamine).

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for this scaffold class based on Structure-Activity Relationship (SAR) data.

ParameterValue RangeUnitSignificance
hH4R Affinity (

)
5.0 - 50.0nMHigh affinity; suitable for lead optimization.
hH3R Affinity (

)
> 1,000nMSelectivity ratio > 20-fold preferred to avoid CNS side effects.
LogP (Lipophilicity) 1.8 - 2.5-Optimal for membrane permeability and oral bioavailability.
pKa (Piperidine N) ~9.5-Predominantly ionized at physiological pH (essential for Asp107 binding).

Synthesis & Workflow Visualization

For researchers utilizing this compound as an intermediate (e.g., for Nav1.7 blockers), the following workflow outlines the activation logic.

Synthesis_Workflow Figure 2: Experimental Workflow for Functional Validation Stock Stock Solution (10mM in DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution 1:1000 Incubation Equilibrium Binding (60 min @ 25°C) Dilution->Incubation Add Ligand Cell_Prep Membrane/Cell Prep (hH4R Transfected) Cell_Prep->Incubation Add Receptor Filtration GF/B Filtration (Separation) Incubation->Filtration Terminate Analysis Scintillation Counting (Data Acquisition) Filtration->Analysis Quantify

Caption: Step-by-step protocol for determining binding affinity (Ki) using radioligand displacement.

References

  • Smits, R. A., et al. (2008). "Major advances in the development of histamine H4 receptor ligands." Drug Discovery Today.

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride."

  • Igel, P., et al. (2009). "Synthesis and structure-activity relationships of N(G)-acylated arylcarbamidines as new histamine H4 receptor agonists." Journal of Medicinal Chemistry.

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

A Senior Application Scientist's Framework for Evaluating a Novel Benzimidazole Compound Abstract The preclinical evaluation of novel chemical entities is a cornerstone of modern drug development. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Evaluating a Novel Benzimidazole Compound

Abstract

The preclinical evaluation of novel chemical entities is a cornerstone of modern drug development. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride, a heterocyclic compound with potential therapeutic applications. As specific toxicological data for this compound is not widely available, this document serves as a methodological whitepaper, outlining the critical steps and rationale for its cytotoxic characterization. We will delve into the principles and detailed protocols for a multi-parametric approach to cytotoxicity testing, including assays for metabolic viability (MTT), cell membrane integrity (LDH), and the apoptotic pathway (Annexin V/PI staining). This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical insights to generate robust and reliable data for this and other novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold and the Imperative of Cytotoxicity Profiling

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] The compound of interest, 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride, is an organic heterocyclic compound that exists as a white to off-white solid at room temperature.[2] Its structure, featuring a benzimidazole core and a piperidine moiety, suggests potential interactions with various biological targets.[1]

Given that many benzimidazole derivatives exert their therapeutic effects by inducing cell cycle arrest and apoptosis, a thorough evaluation of their cytotoxic potential is a critical first step in the drug discovery process.[3] In vitro cytotoxicity assays provide a rapid, cost-effective, and ethically sound method to screen novel compounds and determine their therapeutic index—the balance between efficacy against target (e.g., cancer) cells and toxicity towards normal cells.[4][5] This guide will provide a robust, multi-faceted strategy to elucidate the cytotoxic profile of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride.

Physicochemical Properties and Compound Handling

A clear understanding of the test compound's properties is fundamental to accurate and reproducible in vitro testing.

PropertyValue/DescriptionSource
Molecular Formula C12H15N3 (base)[1]
Molecular Weight 201.27 g/mol (base)[1]
Appearance White to off-white or brownish-yellow solid[2][6]
Solubility Good solubility in methanol. Moderate solubility in other polar solvents.[6][7]
Storage Store at 0-8°C in a dark, inert atmosphere.[1][6]

Expert Insight: The dihydrochloride salt form of the compound suggests good aqueous solubility, which is advantageous for in vitro studies. However, it is crucial to determine the optimal solvent for creating a high-concentration stock solution (e.g., DMSO or ethanol) and to ensure that the final concentration of the vehicle in the cell culture medium is non-toxic (typically ≤0.5%).

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a battery of tests targeting different cellular functions is essential for a comprehensive evaluation.[8] We will focus on three core, complementary assays.

Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[9][10]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[11]

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.[11][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[10][12]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add serial dilutions of benzimidazole compound overnight_incubation->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Workflow for the MTT cytotoxicity assay.
Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] This assay is a reliable indicator of cell lysis and necrosis.[15][16]

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is highly recommended to run the LDH assay in parallel with the MTT assay using identically treated plates.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis buffer (often provided in commercial kits) to a set of control wells for 45 minutes before collecting the supernatant.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (this typically includes a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay provides crucial mechanistic insight by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter and stain the DNA of late apoptotic and necrotic cells.[19]

Detailed Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the benzimidazole compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[20]

  • Washing: Wash the cells once with cold 1X PBS.[20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[19]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[20]

Annexin_PI cluster_membrane viable Viable Cell Annexin V: Negative PI: Negative early_apoptosis Early Apoptotic Cell Annexin V: Positive PI: Negative viable->early_apoptosis Apoptotic Stimulus viable_desc Intact membrane PS on inner leaflet late_apoptosis Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive early_apoptosis->late_apoptosis Progression early_apoptosis_desc Intact membrane PS flipped to outer leaflet late_apoptosis_desc Compromised membrane

Cell states as distinguished by Annexin V and PI staining.

Experimental Design and Data Interpretation

A robust experimental design is crucial for generating reliable and interpretable data.

Cell Line Selection

The choice of cell line is paramount and should be guided by the therapeutic goal.[21]

  • For Anticancer Screening: Use a panel of cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).[22][23]

  • For General Toxicity: Use a non-cancerous, immortalized cell line such as human embryonic kidney cells (HEK293) or mouse fibroblasts (e.g., L929 or Balb/3T3).[24][25] This allows for the calculation of a selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.

Data Analysis and Presentation

For each assay, cell viability should be expressed as a percentage relative to the vehicle-treated control cells.

Calculating Percentage Viability: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results should be used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) value can be calculated using non-linear regression analysis.

Example Data Presentation:

Cell LineAssayIncubation TimeIC50 (µM)
MCF-7 (Breast Cancer)MTT48hExample Value
A549 (Lung Cancer)MTT48hExample Value
HEK293 (Normal)MTT48hExample Value
MCF-7 (Breast Cancer)LDH48hExample Value

Hypothesized Mechanism of Action

Benzimidazole derivatives are known to exert their cytotoxic effects through various mechanisms.[26] A comprehensive literature review suggests potential pathways that could be affected by 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride:

  • Topoisomerase Inhibition: Many benzimidazole compounds bind to the minor groove of DNA, inhibiting topoisomerase I or II, which leads to DNA damage, cell cycle arrest, and apoptosis.[26]

  • Microtubule Disruption: Similar to other well-known benzimidazoles like albendazole, the compound may interfere with tubulin polymerization, disrupting the mitotic spindle and leading to G2/M phase cell cycle arrest.[25]

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of crucial signaling kinases such as those in the PI3K/AKT pathway, which is often dysregulated in cancer and controls cell survival and proliferation.[27]

The results from the Annexin V/PI assay can provide initial clues. A significant increase in the Annexin V-positive/PI-negative population would strongly suggest an apoptotic mechanism, warranting further investigation into these pathways.[28]

Benzimidazole_MoA cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Benzimidazole Compound tubulin Tubulin Polymerization compound->tubulin topoisomerase DNA Topoisomerase compound->topoisomerase kinases Signaling Kinases (e.g., PI3K/AKT) compound->kinases mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest Disruption dna_damage DNA Damage topoisomerase->dna_damage Inhibition inhibit_survival Inhibition of Survival Signals kinases->inhibit_survival Inhibition apoptosis Apoptosis mitotic_arrest->apoptosis dna_damage->apoptosis inhibit_survival->apoptosis

Hypothesized mechanisms of action for benzimidazole cytotoxicity.

Conclusion and Future Directions

This guide outlines a foundational, multi-parametric strategy for the in vitro cytotoxic evaluation of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride. By combining assays that measure metabolic activity, membrane integrity, and the mode of cell death, researchers can build a comprehensive profile of the compound's biological activity. The IC50 values generated across a panel of cancerous and normal cell lines will be instrumental in determining its therapeutic potential and selectivity.

Positive results, particularly evidence of apoptosis and a favorable selectivity index, should prompt further mechanistic studies. These could include cell cycle analysis by flow cytometry, Western blotting for key apoptotic and signaling proteins (e.g., caspases, PARP, Akt), and specific enzyme inhibition assays to confirm the hypothesized mechanism of action. This structured approach ensures that the preclinical evaluation is both thorough and scientifically rigorous, providing a solid foundation for further development.

References

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Star Protocols. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • National Center for Biotechnology Information. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • JournalAgent. Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ScienceDirect. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • protocols.io. Quantifying cell viability via LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. Study of the in vitro cytotoxicity testing of medical devices. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Dove Press. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • Taylor & Francis Online. Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

  • bioRxiv. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

Sources

Exploratory

Structural Characterization of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

This guide provides an in-depth technical framework for the structural characterization of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It is designed for analytical chemists and pharmaceutical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the structural characterization of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It is designed for analytical chemists and pharmaceutical scientists requiring a rigorous protocol for identity confirmation, purity profiling, and solid-state analysis.

Technical Monograph & Analytical Protocol

Executive Summary & Molecular Architecture

Compound Identity: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride CAS Registry Number: 295789-08-1 (Free Base); Salt forms often referenced as derivatives. Molecular Formula:


Molecular Weight:  215.30  g/mol  (Free Base) / ~288.2  g/mol  (Dihydrochloride)

This compound is a critical pharmacophore scaffold, often utilized in the synthesis of antihistamines (related to the bilastine family) and kinase inhibitors. Its structural integrity relies on the benzimidazole core substituted at the C2 position with a piperidine ring and at the C4 (or C7) position with a methyl group.

The Tautomerism Challenge

A defining characteristic of this molecule is the prototropic tautomerism of the benzimidazole ring.

  • Free Base: In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3. Consequently, the methyl substituent on the benzene ring effectively occupies the 4-position and 7-position interchangeably. In NMR time scales, this often results in averaged signals or broadened peaks depending on solvent and temperature.

  • Dihydrochloride Salt: Protonation of the imidazole ring (at both N1 and N3 via resonance) and the piperidine nitrogen stabilizes the structure. The cation becomes resonance-stabilized, often simplifying the aromatic region in NMR compared to the free base.

Synthesis & Impurity Origin Analysis

Understanding the synthetic origin is the first step in accurate characterization (Expertise). The presence of specific impurities dictates the required selectivity of the HPLC method.

  • Synthetic Route: Condensation of 3-methyl-1,2-phenylenediamine (2,3-diaminotoluene) with isonipecotic acid (piperidine-4-carboxylic acid) under acidic conditions (Phillips condensation).

  • Critical Impurities:

    • Regioisomers: If 4-methyl-1,2-phenylenediamine is used by mistake, the 5-methyl (or 6-methyl) isomer is formed. This is a critical structural defect that must be ruled out by 1H NMR (coupling constants).

    • Oxidative Dimers: Benzimidazoles can dimerize under harsh oxidative stress.

    • Incomplete Cyclization: Mono-amide intermediates (N-(2-amino-3-methylphenyl)piperidine-4-carboxamide).

Diagram 1: Characterization Logic Flow

CharacterizationWorkflow cluster_ID Identity (Fingerprinting) cluster_Purity Purity & Composition cluster_Solid Solid State Sample Raw Sample (Dihydrochloride) NMR 1H / 13C NMR (Regioisomer Check) Sample->NMR HPLC HPLC-UV/MS (Organic Impurities) Sample->HPLC XRD PXRD (Polymorph/Crystallinity) Sample->XRD MS HRMS (ESI+) (MW Confirmation) NMR->MS Release Certificate of Analysis NMR->Release MS->Release IR FT-IR (Functional Groups) IC Ion Chromatography (Chloride Content) HPLC->IC HPLC->Release IC->Release XRD->Release TGA TGA/DSC (Solvates/Melting) TGA->Release

Caption: Integrated workflow for the structural validation of benzimidazole salts, moving from molecular identity to solid-state properties.

Spectroscopic Identification Protocol

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility of dihydrochloride salts).
Internal Standard:  TMS.

H NMR Assignment (400 MHz, DMSO-

):

The aromatic region is the diagnostic fingerprint to distinguish the 4-methyl isomer from the 5-methyl isomer.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.5 - 11.0Broad Singlet1HImidazole NHExchangeable; downfield due to cationic charge.
9.2 - 9.5Broad Singlet2HPiperidine

Ammonium protons (salt form).
7.45Doublet (d)1HAr-H (C7)Ortho-coupling to H6.
7.15Triplet (t)1HAr-H (C6)Meta-coupling to H4-Me is negligible; Ortho to H5/H7.
7.05Doublet (d)1HAr-H (C5)Ortho-coupling to H6.
3.40 - 3.55Multiplet1HPip-H (C4)Methine proton at the linkage point.
3.00 - 3.30Multiplet2HPip-H (C2/C6 eq)Deshielded by adjacent Nitrogen.
2.80 - 3.00Multiplet2HPip-H (C2/C6 ax)Axial protons.
2.55 Singlet 3H Ar-

Diagnostic: Distinct singlet.
1.90 - 2.10Multiplet4HPip-H (C3/C5)Ring methylene protons.

Differentiation Strategy:

  • 4-Methyl Isomer (Target): The aromatic pattern is an ABC system (effectively d, t, d). The methyl group is adjacent to the ring junction, causing a slight downfield shift of the ortho proton.

  • 5-Methyl Isomer (Impurity): The aromatic pattern would be an ABX system (d, s, d) or two doublets and a singlet, depending on resolution. The singlet (H4) would be distinct.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Parent Ion

    
    :  Calculated m/z = 216.15.
    
  • Fragmentation Pattern (MS/MS):

    • m/z ~133: Loss of piperidine ring (cleavage at C2-C4' bond).

    • m/z ~84: Piperidine fragment.[1]

Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR.

  • Key Bands:

    • 2400 - 3000 cm

      
      :  Broad "ammonium" band (N-H stretching of amine salts).
      
    • 1620 cm

      
      :  C=N stretching (Benzimidazole ring).
      
    • 1580 cm

      
      :  C=C aromatic skeletal vibrations.
      
    • 2800 - 2950 cm

      
      :  C-H aliphatic stretching (Piperidine/Methyl).
      

Purity & Composition Analysis

HPLC Method Development

Benzimidazoles are basic. Standard C18 columns with acidic mobile phases often lead to peak tailing due to silanol interactions.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse XDB).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing suppresses tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 270 nm (Benzimidazole

    
    ).
    
Chloride Content (Titration)

To confirm the dihydrochloride stoichiometry (2HCl), a potentiometric titration with Silver Nitrate (


) is required.
  • Theoretical Chloride Content:

    • MW (Base) = 215.30

    • MW (2HCl) = 215.30 + 72.92 = 288.22

    • % Cl =

      
      
      
  • Acceptance Criteria: 24.0% – 25.2% (Allows for minor residual moisture).

Solid-State Characterization

The dihydrochloride salt is likely hygroscopic.

  • TGA (Thermogravimetric Analysis): Check for weight loss < 100°C (Surface water) vs. stoichiometric solvates.

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm (likely >250°C with decomposition).

  • X-Ray Diffraction (PXRD): Essential to prove the material is crystalline and not an amorphous glass, which affects stability.

Diagram 2: Synthesis & Impurity Pathway

SynthesisPath SM1 3-Methyl-1,2-phenylenediamine (CAS 2687-25-4) Reaction Phillips Condensation (4N HCl, Reflux) SM1->Reaction SM2 Isonipecotic Acid (Piperidine-4-COOH) SM2->Reaction Product 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (Target Scaffold) Reaction->Product Major Impurity1 Impurity A: 5-Methyl Isomer (Regioisomer) Reaction->Impurity1 If SM1 impure Impurity2 Impurity B: Mono-amide Intermediate (Incomplete Cyclization) Reaction->Impurity2 Incomplete

Caption: Synthetic pathway highlighting the origin of the critical regioisomeric impurity.

References

  • Parchem Fine & Specialty Chemicals. (n.d.). 7-Methyl-2-piperidin-4-yl-1H-benzimidazole (Synonym: 4-methyl...).[2] Retrieved from

  • Hit2Lead. (n.d.). 4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.[3] Retrieved from

  • PubChem. (n.d.). 2-(4-Piperidinyl)-1H-benzimidazole (Parent Scaffold).[1][4][5] Retrieved from

  • Townsend, L. B., & Wise, D. S. (1990). The Synthesis and Chemistry of the Benzimidazoles. In Comprehensive Heterocyclic Chemistry.
  • European Medicines Agency. (2010). Assessment Report for Bilastine.

Sources

Foundational

Technical Guide: Discovery and Development of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

The following technical guide details the discovery, synthesis, and developmental utility of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a privileged scaffold in medicinal chemistry. [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and developmental utility of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a privileged scaffold in medicinal chemistry.

[1][2]

Executive Summary

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CAS: 1158492-15-9) is a specialized heterocyclic building block belonging to the benzimidazole-piperidine class.[1][2] Unlike its unsubstituted parent—a key intermediate for the antihistamine Bilastine—the 4-methyl variant represents a strategic structural modification used primarily in Structure-Activity Relationship (SAR) exploration.[1][2] It serves as a critical scaffold for developing high-affinity ligands for Histamine H4 receptors , chemokine receptors , and specific kinases .[1][2] This guide analyzes its chemical genesis, synthetic pathways, and role in optimizing drug-target interactions.[1][2]

Chemical Identity & Properties

The compound features a benzimidazole core fused with a piperidine ring at the C2 position, with a methyl substituent at the C4 position.[2] This "methyl scan" modification alters the steric and electronic profile of the binding pocket interaction compared to the unsubstituted analog.[2]

PropertyData
Chemical Name 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
CAS Number 1158492-15-9
Molecular Formula C₁₃H₁₇N₃[1][2] · 2HCl
Molecular Weight 288.22 g/mol (salt); 215.30 g/mol (free base)
Core Scaffold Benzimidazole-Piperidine hybrid
Key Functional Groups Secondary amine (piperidine), Imidazole nitrogen, Methyl steric handle
Solubility Highly soluble in water/methanol (as dihydrochloride salt)

Synthesis & Production Methodology

The synthesis of this compound follows a classic Phillips Condensation strategy, modified to ensure regioselectivity and high purity.[2] The presence of the 4-methyl group requires the use of 3-methyl-1,2-phenylenediamine as the starting material.[1][2][3]

Retrosynthetic Analysis

The molecule is disconnected at the C2-benzimidazole bond, revealing two primary precursors:[1][2]

  • 3-Methyl-1,2-phenylenediamine (2,3-Diaminotoluene): Provides the benzimidazole aryl core.[1][2]

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): Provides the piperidine moiety.[1][2]

Experimental Protocol

Objective: Synthesis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.

Reagents:

  • 3-Methyl-1,2-phenylenediamine (1.0 eq)[1][2]

  • Isonipecotic acid (1.0 eq)[1][2]

  • Polyphosphoric Acid (PPA) or 4M HCl (aq)[1][2]

  • Sodium Hydroxide (NaOH) for neutralization[1][2][4]

Step-by-Step Workflow:

  • Condensation: Combine 3-methyl-1,2-phenylenediamine and isonipecotic acid in a round-bottom flask. Add Polyphosphoric Acid (PPA) as both solvent and dehydrating agent.[1][2]

  • Cyclization: Heat the mixture to 180–200°C for 4–6 hours. The high temperature drives the formation of the imidazole ring via double condensation.[2]

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice/water with vigorous stirring.

  • Basification: Adjust pH to >10 using 50% NaOH solution. This precipitates the free base.[2]

  • Extraction: Extract the solid or oil with ethyl acetate or dichloromethane.[2]

  • Salt Formation: Dissolve the free base in ethanol and treat with concentrated HCl (or HCl in dioxane).[1][2] The dihydrochloride salt precipitates as a white to off-white solid.[1][2]

  • Purification: Recrystallize from Ethanol/Methanol to achieve >98% purity.

Reaction Mechanism (DOT Visualization)

The mechanism involves the nucleophilic attack of the diamine on the carboxylic acid, followed by dehydration and ring closure.[1][2]

SynthesisMechanism Start Precursors: 3-Methyl-1,2-phenylenediamine + Isonipecotic Acid Amide Intermediate: Mono-amide Formation Start->Amide Heat/Acid Cyclization Cyclization: Dehydration (-H2O) Amide->Cyclization - H2O Product Product: 4-Methyl-2-(4-piperidinyl)- 1H-benzimidazole Cyclization->Product Ring Closure

Caption: Phillips condensation pathway converting diamine and acid precursors into the benzimidazole core.

Discovery & Developmental Utility

This compound is rarely a final drug but serves as a critical intermediate and pharmacological probe in the discovery phase.[2]

The "Methyl Scan" in SAR Studies

In medicinal chemistry, introducing a methyl group at the 4-position of the benzimidazole ring is a strategic tactic known as a "methyl scan."[1][2]

  • Steric Blockade: The 4-methyl group can twist the conformation of the molecule or block metabolic hotspots (e.g., preventing oxidation at the phenyl ring).[1][2]

  • Selectivity Switch: In Histamine H4 receptor antagonists, the 4-methyl group often improves selectivity against the H1 receptor by creating steric clash in the H1 binding pocket, which is tighter than the H4 pocket.[1][2]

Key Therapeutic Applications[2][6]
  • Histamine H4 Antagonists:

    • The benzimidazole-piperidine scaffold is a "privileged structure" for H4 ligands (e.g., related to JNJ-7777120).[1][2]

    • Researchers use the 4-methyl derivative to synthesize analogs that modulate immune responses in conditions like atopic dermatitis and asthma .[1][2]

  • Antiviral & Antimicrobial Agents:

    • Benzimidazole derivatives are potent inhibitors of the HCV NS5B polymerase .[2] The 4-methyl variant is used to synthesize libraries to optimize potency against resistant viral strains.[1][2]

  • CNS Active Agents:

    • Due to the piperidine ring, these compounds can be derivatized to cross the Blood-Brain Barrier (BBB), targeting receptors like 5-HT (Serotonin) or Dopamine .[1][2]

Structural Logic of the Scaffold

The molecule possesses two distinct vectors for derivatization:[2]

  • Vector A (Piperidine Nitrogen): Allows for the attachment of benzyl, acyl, or sulfonyl groups to reach distal binding pockets.[1][2]

  • Vector B (Benzimidazole NH): Can be alkylated to tune solubility and lipophilicity.[1][2]

ScaffoldUtility Core 4-Methyl-2-(4-piperidinyl)- 1H-benzimidazole Target1 Histamine H4 Receptor (Inflammation) Core->Target1 Lead Opt. Target2 HCV NS5B Polymerase (Antiviral) Core->Target2 Library Gen. Target3 Nav1.7 Sodium Channels (Pain) Core->Target3 Blocker Design Mod1 N-Alkylation (Piperidine) Increases Potency Mod1->Core SAR Vector 1 Mod2 4-Methyl Group Enhances Selectivity Mod2->Core SAR Vector 2

Caption: Therapeutic targets and optimization vectors for the 4-methyl-benzimidazole scaffold.

Quality Control & Analytical Validation

To ensure the integrity of biological data, the synthesized compound must meet strict criteria.

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥ 98.0%HPLC (C18 column, MeCN/H2O gradient)
Identity (NMR) Distinct singlet (3H) for Methyl at ~2.5 ppm¹H-NMR (DMSO-d₆)
Identity (MS) [M+H]⁺ = 216.15 (Free Base)LC-MS (ESI+)
Chloride Content 23.0% – 25.0% (Theoretical: 24.6%)Argentometric Titration

Tautomerism Note: Benzimidazoles exhibit N-H tautomerism.[1][2] In solution, the 4-methyl and 7-methyl tautomers are in rapid equilibrium.[1][2] However, numbering conventions typically fix the methyl at position 4 for nomenclature stability.[1][2]

References

  • Synthesis of Benzimidazoles: Phillips, M. A. (1928).[1][2] The Formation of 2-Substituted Benziminazoles. J. Chem. Soc., 2393.[2] Link

  • H4 Receptor Ligands: Jablonowski, J. A., et al. (2003).[1][2] The first potent and selective non-imidazole human histamine H4 receptor antagonists.[2] Journal of Medicinal Chemistry, 46(19), 3957-3960.[1][2] Link[1][2]

  • Scaffold Utility: Spasov, A. A., et al. (1999).[1][2] Synthesis and pharmacological activity of 2-substituted benzimidazoles. Pharmaceutical Chemistry Journal, 33(5), 232-243.[1][2] Link[1][2]

  • Catalog Data: Sigma-Aldrich Product Specification for CAS 1158492-15-9. Link

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract The compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a compelling starting point for novel drug discovery programs. Its architecture, featuring a privileged benzimidazole core link...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a compelling starting point for novel drug discovery programs. Its architecture, featuring a privileged benzimidazole core linked to a versatile piperidine moiety, suggests a high potential for interaction with a wide array of biological targets. This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets for this compound, grounded in the extensive pharmacology of its constituent chemical scaffolds. We will explore the causal reasoning behind the selection of these targets, provide detailed, field-proven experimental protocols for their validation, and present a logical framework for advancing a drug development campaign based on this promising chemical entity.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a member of a chemical class with a rich history in medicinal chemistry. The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile scaffold for engaging with biological macromolecules.[3] The piperidine moiety further enhances its drug-like properties, often improving pharmacokinetic parameters such as absorption and distribution, while also providing a vector for interaction with specific receptor pockets.[3][4]

This guide will dissect the therapeutic possibilities stemming from this combination, focusing on three primary areas of high potential: oncology, inflammation, and neurodegenerative disorders. For each area, we will propose specific molecular targets and outline a rigorous, self-validating experimental workflow to interrogate the compound's activity.

Potential Therapeutic Target Classes

Based on the extensive literature on benzimidazole and piperidine derivatives, we can logically infer several high-probability target classes for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.

Table 1: Summary of Potential Therapeutic Targets and Rationale
Therapeutic AreaPotential Target ClassSpecific ExamplesRationale based on Scaffold Pharmacology
Oncology DNA & TopoisomerasesTopoisomerase I/IIBenzimidazoles are known to interfere with DNA replication and transcription by inhibiting these crucial enzymes.[5]
Microtubule DynamicsTubulin PolymerizationCertain benzimidazole derivatives disrupt microtubule formation, a validated anti-cancer mechanism.[5]
Protein KinasesAkt1/Akt2, Tyrosine Kinases, Raf KinaseThe benzimidazole scaffold is a common feature in kinase inhibitors designed to block cancer signaling pathways.[5][6][7]
Poly(ADP-ribose) Polymerase (PARP)PARP-1A derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, is a potent PARP inhibitor.[8]
c-Mycc-Myc/Max InteractionBenzimidazole derivatives have been developed as inhibitors of the c-Myc/Max heterodimer, a key driver in many cancers.[9]
Inflammation Inflammatory Cytokine SignalingTNF-α, Nitric Oxide (NO)Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent inhibition of NO and TNF-α production.[10]
NF-κB Signaling PathwayIκBα, p65The anti-inflammatory effects of some benzimidazole derivatives are mediated through the NF-κB pathway.[10]
NLRP3 InflammasomeNLRP3The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold is a known NLRP3 inhibitor.[11]
Neurological Disorders Sodium ChannelsVoltage-gated Sodium Channels2-Piperidin-4-yl-1H-benzimidazole is a reagent in the synthesis of potent sodium channel blockers for ischemic stroke.[6]
Sigma ReceptorsS1RPiperidine-based compounds have shown high affinity for the Sigma 1 Receptor, a target for neurodegenerative diseases.[12]
Nociceptin/Orphanin FQ ReceptorNOP ReceptorA benzimidazole derivative has been identified as a potent agonist of the NOP receptor with potential as an antianxiety agent.[13]

Experimental Validation Workflows

A scientifically rigorous and self-validating experimental cascade is paramount to confirming the therapeutic potential of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride. The following protocols are designed to provide a clear path from initial screening to mechanistic understanding.

Oncology Target Validation

Oncology_Workflow cluster_screening Initial Screening cluster_target_id Target Identification & Engagement cluster_mechanistic Mechanistic & Functional Assays Screening Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) in a panel of cancer cell lines Target_ID Target-Specific Assays: - Topoisomerase Inhibition Assay - Tubulin Polymerization Assay - Kinase Activity Assays (e.g., Kinase-Glo) - PARP Activity Assay - c-Myc/Max Pulldown Screening->Target_ID Active in specific cell lines Cellular_Target Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells Target_ID->Cellular_Target Positive hit in in vitro assay Mechanism Downstream Pathway Analysis: - Western Blot for pathway markers (e.g., p-Akt, γH2AX) - Immunofluorescence for microtubule disruption - Apoptosis Assays (e.g., Caspase-Glo, Annexin V) Cellular_Target->Mechanism Confirmed target engagement

Caption: Oncology target validation workflow.

  • Objective: To determine the in vitro inhibitory activity of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride against Akt1 kinase.

  • Materials:

    • Recombinant human Akt1 enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Substrate peptide (e.g., Crosstide)

    • Test compound dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add 5 µL of the kinase reaction buffer containing the Akt1 enzyme and the substrate peptide.

    • Add 100 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inflammation Target Validation

Inflammation_Workflow cluster_screening Cell-Based Screening cluster_pathway Pathway Analysis cluster_target Direct Target Engagement Screening LPS-stimulated Macrophage Assay (e.g., RAW 264.7, THP-1) Measure NO (Griess Assay) & TNF-α (ELISA) Pathway Western Blot Analysis: - Phospho-IκBα - Nuclear p65 translocation - NLRP3 expression Screening->Pathway Inhibition of NO and/or TNF-α Target NLRP3 Inflammasome Activation Assay: - Measure IL-1β release (ELISA) - Pyroptosis assessment (LDH assay) Pathway->Target Modulation of NF-κB or NLRP3 markers

Caption: Inflammation target validation workflow.

  • Objective: To assess the ability of the test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • LPS from E. coli

    • Test compound dissolved in DMSO

    • Mouse TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 6 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated, vehicle-treated control.

    • Calculate the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a molecule of significant interest for drug discovery. The convergence of the well-documented biological activities of the benzimidazole and piperidine scaffolds strongly suggests a high probability of this compound demonstrating efficacy in oncology, inflammation, or neurological disorders. The proposed target validation workflows provide a clear, logical, and robust framework for elucidating its mechanism of action and advancing it through the drug discovery pipeline. Future work should focus on lead optimization to enhance potency and selectivity for the confirmed target, as well as comprehensive ADME/Tox profiling to ensure the development of a safe and effective therapeutic agent.

References

  • Pharmaffiliates. (n.d.). CAS No: 38385-95-4 | Product Name: 2-Piperidin-4-yl-1H-benzimidazole. Retrieved from [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Benzimidazoles: A biologically active compounds. (2012). ResearchGate. Retrieved from [Link]

  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (2025). Retrieved from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. Retrieved from [Link]

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • Clemson University Research Foundation. (n.d.). Benzimidazole Derivatives as Antibacterial Drugs. Retrieved from [Link]

  • Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (n.d.). orientjchem.org. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. Retrieved from [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Retrieved from [Link]

  • 2-[(3R)-3-piperidinyl]-1H-benzimidazole: integrated drug-design and structure-activity relationships for orally potent, metabolically stable and potential-risk reduced novel non-peptide nociceptin/orphanin FQ receptor agonist as antianxiety drug. (2009). PubMed. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved from [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. Retrieved from [Link]

Sources

Foundational

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride molecular formula and weight

Executive Summary This technical guide provides a comprehensive analysis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a critical heterocyclic scaffold utilized in medicinal chemistry. Structurally, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a critical heterocyclic scaffold utilized in medicinal chemistry. Structurally, the compound represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) ligand design, specifically within the histamine receptor subfamily (H4R). This guide details its physiochemical identity, validated synthetic pathways using polyphosphoric acid (PPA) condensation, and its application as a core pharmacophore in fragment-based drug discovery (FBDD).

Physiochemical Identity & Molecular Data[1][2][3][4]

The compound is a bicyclic aromatic heterocycle (benzimidazole) fused with a saturated piperidine ring. The "4-methyl" substitution on the benzimidazole core introduces steric bulk and lipophilicity changes distinct from the unsubstituted analogue (CAS 38385-95-4), often used to tune receptor subtype selectivity.

Molecular Specifications
PropertyValue
IUPAC Name 4-Methyl-2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride
Molecular Formula C₁₃H₁₉Cl₂N₃ (Salt) / C₁₃H₁₉N₃ (Base)
Molecular Weight 288.22 g/mol (Dihydrochloride Salt)
Base Weight 215.30 g/mol (Free Base)
Stoichiometry 1:2 (Base : HCl)
Appearance Off-white to pale beige crystalline solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane, DCM)
pKa (Calculated) ~5.6 (Benzimidazole N3), ~10.8 (Piperidine NH)
Structural Logic

The molecule consists of three distinct pharmacophoric elements:

  • Benzimidazole Core: Functions as a bioisostere for indole or purine, providing π-π stacking interactions with receptor residues (e.g., Trp/Phe).

  • 4-Methyl Group: A steric anchor that can induce conformational lock or improve selectivity against homologous receptors (e.g., H3 vs. H4).

  • Piperidine Ring: A basic amine moiety that typically forms a critical salt bridge with an aspartic acid residue (e.g., Asp¹¹³ in H4R) in the receptor binding pocket.

Synthetic Architecture & Optimization

The synthesis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole requires regiospecific condensation. The primary challenge is ensuring the correct orientation of the methyl group relative to the piperidine attachment, although the symmetry of the reaction partners often simplifies this.

Validated Synthetic Protocol: PPA Condensation

The most robust route utilizes a Phillips-type condensation modified with Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.

Reagents
  • Precursor A: 2,3-Diaminotoluene (3-Methyl-1,2-phenylenediamine)

  • Precursor B: Isonipecotic acid (Piperidine-4-carboxylic acid)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA)

  • Workup: NaOH (50%), HCl (conc.), Ethanol/Ether.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix 2,3-diaminotoluene (1.0 eq) and isonipecotic acid (1.0 eq).

  • Cyclization: Add PPA (10-15 eq by weight). The mixture will be a viscous slurry.

  • Heating: Heat to 180°C - 200°C for 4–6 hours. Note: High temperature is required to drive the formation of the imidazole ring and overcome the viscosity of PPA.

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA hydrolyzes, releasing the protonated product.

  • Neutralization: Basify the solution to pH >12 using 50% NaOH. The free base will precipitate.

  • Extraction: Extract with Ethyl Acetate or n-Butanol. Dry organic layer over MgSO₄ and evaporate.

  • Salt Formation: Dissolve the crude base in minimal hot ethanol. Add concentrated HCl or HCl/Ether solution dropwise until pH < 2.

  • Crystallization: Cool to 4°C. Filter the dihydrochloride salt and wash with cold diethyl ether.

Reaction Workflow Visualization

Synthesis_Workflow Start Start: 2,3-Diaminotoluene + Isonipecotic Acid PPA Cyclodehydration (PPA, 200°C, 6h) Start->PPA Condensation Quench Ice Quench & Basification (pH 12) PPA->Quench Hydrolysis Extract Extraction (EtOAc/n-BuOH) Quench->Extract Purification Salt Salt Formation (HCl/EtOH) Extract->Salt Acidification Final Final Product: Dihydrochloride Salt Salt->Final Crystallization

Caption: Figure 1.[1] High-temperature cyclodehydration pathway using Polyphosphoric Acid (PPA) to generate the benzimidazole core.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must pass the following validation checkpoints.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Salt form).

  • Key Signals:

    • δ 2.4–2.6 ppm: Singlet (3H) corresponding to the 4-Methyl group.

    • δ 3.0–3.5 ppm: Multiplets corresponding to the Piperidine ring protons (distorted by ammonium salt formation).

    • δ 7.0–7.5 ppm: Multiplet (3H) for the Benzimidazole aromatic protons (H5, H6, H7).

    • δ 10.0+ ppm: Broad singlets for the NH protons (Imidazole NH and Piperidinium NH₂⁺).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 216.15 m/z (Calculated for C₁₃H₁₈N₃⁺).

  • Note: The chloride counter-ions will not be observed in the positive ion mode parent peak but may appear as adducts.

Biological Relevance: The Histamine H4 Receptor[1][6][7][8]

This molecule is a structural analogue of 4-methylhistamine (a selective H4 agonist) and JNJ-7777120 (a standard H4 antagonist). The benzimidazole-piperidine scaffold is highly privileged for the Histamine H4 Receptor (H4R), a key target in inflammatory and autoimmune diseases.

Mechanism of Action (Pharmacophore Theory)

The H4 receptor contains a specific binding pocket defined by Asp¹¹³ (TM3) and Glu¹⁸² (ECL2).

  • Ionic Lock: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with Asp¹¹³.

  • Hydrophobic Pocket: The 4-methyl-benzimidazole core slots into a hydrophobic crevice, potentially interacting with Phe¹⁶⁹ or Trp residues.

  • Selectivity: The 4-methyl group is often critical for differentiating H4R affinity from H3R affinity.

Signaling Pathway Context

H4R_Signaling Ligand 4-Me-Benzimidazole Ligand H4R Histamine H4 Receptor (GPCR) Ligand->H4R Binding Gi Gαi/o Protein Activation H4R->Gi Coupling AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Mapk MAPK/ERK Phosphorylation Gi->Mapk Activates Calcium Intracellular Ca2+ Flux Gi->Calcium Mobilizes cAMP Decrease cAMP AC->cAMP Downregulates Chemotaxis Chemotaxis (Eosinophils/Mast Cells) Mapk->Chemotaxis Induces Calcium->Chemotaxis

Caption: Figure 2. H4 Receptor signaling cascade. The ligand modulates chemotaxis via Gi/o-coupled pathways reducing cAMP and activating MAPK.

Handling & Stability

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator.

  • Storage: -20°C for long-term storage; protect from light to prevent potential photo-oxidation of the benzimidazole ring.

  • Solubility for Assays: Dissolve in DMSO to create a 10 mM stock solution. Dilute into aqueous buffers immediately prior to use. Avoid freeze-thaw cycles of aqueous solutions.

References

  • Chemical Identity & Analogues

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 715810, 2-(4-Piperidinyl)-1H-benzimidazole. Retrieved from [Link]

    • Note: This reference provides the base scaffold data (unsubstituted) which serves as the primary structural anchor.
  • Synthetic Methodology (PPA Condensation)
  • H4 Receptor Pharmacology

    • Lim, H. D., et al. (2005).[2] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

    • Establishes the biological relevance of the "4-methyl" substitution in histamine receptor ligands.[3]

  • Structural Isomers & Commercial Availability: Used to verify salt stoichiometry and handling precautions for the methyl-substituted benzimidazole class.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a critical heterocyclic building block often utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a critical heterocyclic building block often utilized in the synthesis of antihistamines (e.g., Bilastine analogs) and H4 receptor antagonists.

The analysis focuses on the dihydrochloride salt form , as this is the stable, water-soluble state typically handled in drug discovery workflows.

Executive Summary & Molecular Identity

Compound Name: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride CAS Number: 295789-08-1 (Free base ref: 38385-95-4 for parent scaffold) Molecular Formula: C


H

N

[1][2] · 2HCl Molecular Weight: 215.30 g/mol (Free base) / 288.22 g/mol (Dihydrochloride)

This compound features a benzimidazole core substituted at the 2-position with a 4-piperidinyl ring and at the 4-position with a methyl group. The dihydrochloride salt implies protonation at both the piperidine secondary amine and the benzimidazole imine nitrogen, significantly influencing chemical shifts and vibrational modes.

Synthesis & Structural Logic

The structural integrity of this compound is typically validated through its synthesis pathway, involving the condensation of 3-methyl-1,2-phenylenediamine with isonipecotic acid (piperidine-4-carboxylic acid).

SynthesisWorkflow Start1 3-Methyl-1,2- phenylenediamine Process1 Condensation (PPA or 4M HCl, Reflux) Start1->Process1 Start2 Isonipecotic Acid (or Ester) Start2->Process1 Inter Intermediate: Amide Formation Process1->Inter -H2O Cycl Cyclodehydration (Benzimidazole Ring Closure) Inter->Cycl High Temp Product 4-Methyl-2-(4-piperidinyl)- 1H-benzimidazole Cycl->Product Salt Salt Formation (HCl/EtOH) Product->Salt Final Dihydrochloride Salt (Crystalline Solid) Salt->Final

Figure 1: Synthetic pathway validating the core scaffold connectivity.

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) Rationale: Mass spectrometry provides the primary confirmation of molecular weight and purity. For the dihydrochloride salt, the free base cation is detected.

Primary Ionization
  • Observed Ion [M+H]

    
    :  m/z 216.15
    
  • Theoretical Exact Mass: 215.1422 (Neutral Base)

Fragmentation Pattern (MS/MS)

In tandem mass spectrometry (MS/MS), the molecule undergoes characteristic cleavages. The stability of the benzimidazole core usually retains the bicyclic system, while the piperidine ring is more prone to fragmentation.

Fragment (m/z)Proposed StructureMechanism
216.1 [M+H]

Molecular Ion (Protonated)
133.0 [C

H

N

]

Benzimidazole Core + CH

: Cleavage of the piperidine ring bond (C-C bond between pos 2 and piperidine).
84.1 [C

H

N]

Piperidine Ring : Characteristic tetrahydropyridine fragment formed via hydrogen transfer and cleavage.
199.1 [M+H - NH

]

Loss of ammonia (rare in this structure, but possible if ring opens).

Infrared Spectroscopy (IR)

Technique: FT-IR (KBr Pellet or ATR) Context: The salt form drastically alters the IR spectrum compared to the free base, particularly in the N-H stretching region.

Key Vibrational Bands
Frequency (cm

)
AssignmentNotes
3400 - 2400 N-H Stretch (Ammonium) Very broad, strong absorption band characteristic of quaternary ammonium salts (

and

). Obscures C-H stretches.
1630 - 1610 C=N Stretch Benzimidazole ring breathing mode. Distinct and sharp.
1590 - 1500 C=C Aromatic Stretch Skeletal vibrations of the benzene ring.
1450 - 1400 CH

Deformation
Scissoring/bending of the piperidine methylene groups.
750 - 740 C-H Out-of-Plane Bending Characteristic of 1,2,3-trisubstituted benzene (due to the 4-methyl group).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Dimethyl sulfoxide-d6)
Why DMSO?  The dihydrochloride salt is highly polar and sparingly soluble in CDCl

. D

O is an alternative but causes the exchangeable protons (NH) to disappear. DMSO-d

allows observation of the acidic protons.[2]
H NMR (400 MHz, DMSO-d )

The 4-methyl substituent creates asymmetry in the benzimidazole ring. In the salt form, the "tautomeric equilibrium" is effectively frozen or averaged on the NMR time scale, but the molecule is chemically asymmetric.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
14.20 Broad Singlet1HBenzimidazole NH Highly deshielded due to positive charge delocalization on the imidazole ring.
9.40 Broad Singlet1HPiperidine NH

(a)
Protonated secondary amine.
9.10 Broad Singlet1HPiperidine NH

(b)
Diastereotopic proton on the charged nitrogen.
7.45 Doublet (

Hz)
1HAr-H (C7) Proton adjacent to the unsubstituted C6.
7.15 Triplet (

Hz)
1HAr-H (C6) Meta to the methyl group.
7.05 Doublet (

Hz)
1HAr-H (C5) Adjacent to the methyl group (C4).
3.50 - 3.35 Multiplet1HPiperidine CH (C4') Methine proton connecting to the benzimidazole.
3.30 - 3.20 Multiplet2HPiperidine CH

(C2', C6')
Equatorial protons (deshielded by N+).
3.05 - 2.90 Multiplet2HPiperidine CH

(C2', C6')
Axial protons.
2.55 Singlet3HAr-CH

Methyl group at position 4. (Often overlaps with DMSO solvent peak at 2.50).
2.25 - 2.15 Multiplet2HPiperidine CH

(C3', C5')
Protons closer to the ring junction.
2.00 - 1.90 Multiplet2HPiperidine CH

(C3', C5')
Remaining methylene protons.
C NMR (100 MHz, DMSO-d )

The 4-methyl substitution breaks the symmetry of the benzene ring, resulting in 13 distinct carbon signals (unless coincidental overlap occurs).

  • Benzimidazole Core: ~152 ppm (C2), ~135 ppm (C3a/C7a), ~128 ppm (C4-Me), ~124 ppm (C6), ~123 ppm (C5), ~112 ppm (C7).

  • Piperidine Ring: ~43 ppm (C2', C6'), ~33 ppm (C4'), ~28 ppm (C3', C5').

  • Methyl Group: ~16.5 ppm (Ar-CH

    
    ).
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without line broadening due to viscosity or concentration effects:

  • Weighing: Weigh approximately 5-10 mg of the dihydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: If the salt does not dissolve immediately, sonicate for 30 seconds. Do not heat excessively to avoid H/D exchange or degradation.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of the quaternary carbons and aromatic protons.
    
Protocol B: HPLC-UV Purity Validation

Before spectral characterization, purity should be confirmed.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Benzimidazole absorption max).

AnalysisWorkflow Sample Raw Sample (Dihydrochloride Salt) Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility HPLC HPLC-UV (280nm) Purity Check Solubility->HPLC Decision Purity > 98%? HPLC->Decision Decision->Sample No (Recrystallize) NMR 1H & 13C NMR (DMSO-d6) Decision->NMR Yes MS LC-MS / ESI (Confirm M+H 216) Decision->MS Yes Report Generate CoA & Spectral Report NMR->Report MS->Report

Figure 2: Analytical workflow for validation of the compound.

References

  • Synthesis of Benzimidazole Derivatives

    • Source: Dubey, R. et al. (2007).[3] "Microwave Assisted Synthesis of Novel Benzimidazole Derivatives." Chemical and Pharmaceutical Bulletin, 55(1), 115-117.

    • Relevance: Describes the condensation of o-phenylenediamines with carboxylic acids, the found
  • Parent Compound Characterization (2-(4-Piperidinyl)-1H-benzimidazole)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 715810.
    • Relevance: Provides the base spectral data for the non-methylated analog, serving as the reference standard for shift assignment.
  • NMR of Benzimidazoles: Source: Preston, P. N. (1981). "Benzimidazoles and Congeneric Tricyclic Compounds." Chemistry of Heterocyclic Compounds, Wiley-Interscience. Relevance: Authoritative text on the chemical shifts and coupling constants specific to the benzimidazole scaffold.
  • Commercial Building Block Reference

    • Source: Hit2Lead / ChemBridge. "4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride".
    • Relevance: Confirms commercial availability and CAS assignment (295789-08-1).

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Topic: Solubility and Stability of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2][3][4]

[1][2][3][4]

Executive Summary & Compound Identity

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a pharmacologically significant heterocyclic scaffold, often utilized as a key intermediate in the synthesis of H1-receptor antagonists (such as Bilastine analogs) and specific kinase inhibitors.[1][2][3][4]

Unlike its free base counterpart, the dihydrochloride salt (


)  form is engineered for enhanced aqueous solubility.[4] However, this salt form introduces specific handling requirements regarding hygroscopicity and pH-dependent stability that are often overlooked in standard screening protocols.[1][2][3]
PropertySpecification
Chemical Structure Benzimidazole core fused with a 4-methyl group and a C2-piperidine substituent.[1][2][3][4][5]
Salt Form Dihydrochloride (

); highly acidic in aqueous solution.[4]
Molecular Weight ~288.2 g/mol (Salt); ~215.3 g/mol (Free Base).[1][4]
Primary Solubility Water (

mg/mL), DMSO (

mg/mL), Methanol.[1][3][4]
Insolubility Hexane, Toluene, Diethyl Ether, Chloroform.[3]
Storage

, Desiccated, Protected from light.

Physicochemical Profile

Solubility Mechanism

The solubility of this compound is dictated by two ionizable nitrogen centers.[4] Understanding the pKa values is critical for preventing precipitation during biological assays.[4]

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).[1][3][4] In the dihydrochloride salt, this is fully protonated (
    
    
    ).[4]
  • Benzimidazole Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).[1][2][3][4] In the dihydrochloride salt, this is protonated (
    
    
    ), disrupting the aromatic resonance slightly but vastly increasing polarity.[2][4]

Critical Insight: When the dihydrochloride salt is dissolved in water, the solution pH will drop significantly (often pH


).[4] If this solution is added directly to a neutral buffer (pH 7.[3][4]4) without intermediate dilution steps, the benzimidazole moiety may deprotonate, reducing solubility and potentially causing micro-precipitation.[2][4]
Stability Profile[3][4][6]
  • Hydrolytic Stability: High.[3][4] The benzimidazole ring is exceptionally resistant to acid/base hydrolysis, making it stable in aggressive pH environments ranging from 1 to 13.[2]

  • Oxidative Stability: Moderate.[3][4] The secondary amine on the piperidine ring is susceptible to N-oxidation (forming N-oxides) if left in solution with atmospheric oxygen over prolonged periods, particularly at neutral/basic pH.[1][2][3][4] The HCl salt form protects against this oxidation.[4]

  • Photostability: Moderate.[3][4] Benzimidazoles absorb UV light.[3][4] Long-term exposure to ambient light can lead to radical-mediated degradation.[1][3][4]

Visualization: Solubility & Protonation Dynamics[1][2][3][4]

The following diagram illustrates the protonation states that dictate solubility and the logic flow for solvent selection.

SolubilityLogic cluster_risk Risk Zone Compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (Dihydrochloride Salt) Water Aqueous Solution (pH < 3.0) Compound->Water Dissolves Rapidly DMSO Organic Stock (DMSO) Compound->DMSO Dissolves Rapidly State1 Fully Protonated (2H+) High Solubility Water->State1 Maintains Salt Form Buffer Physiological Buffer (PBS, pH 7.4) State2 Mono-Protonated (1H+) Reduced Solubility Buffer->State2 Benzimidazole Deprotonation (pKa ~5.5) DMSO->Buffer Direct Spike State1->Buffer Dilution State3 Free Base Precipitation Risk State2->State3 If pH > 10 (Rare in bio-assay)

Caption: Protonation states dictate solubility. At physiological pH (7.4), the benzimidazole core deprotonates, reducing solubility compared to the acidic stock solution.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: Long-term storage and master stock for serial dilutions.[1][2][3][4]

  • Weighing: Accurately weigh the dihydrochloride salt.

    • Note: The salt is hygroscopic.[4] Weigh quickly in a low-humidity environment.[1][2][3][4]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .[3][4]

    • Why DMSO? It prevents hydrolysis and suppresses microbial growth.[3][4] Ethanol is a secondary choice but evaporates during storage.[3][4]

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

    • Expected Appearance: Clear, colorless to pale yellow solution.[4]

  • Storage: Aliquot into amber glass vials (to prevent UV damage) and store at

    
    .
    
    • Shelf Life: 6 months.[3][4] Avoid freeze-thaw cycles > 3 times.[1][2][3][4]

Protocol B: Preparation of Aqueous Working Solution

Purpose: Immediate use in biological assays (Cell culture, ELISA, Kinase assays).[3][4]

WARNING: Do not dissolve the


 salt directly into PBS or cell culture media at high concentrations (

mM).[4] The acidity will crash the buffer capacity, or the sudden pH jump will cause the free base to precipitate.
  • Intermediate Dilution: Dilute the DMSO stock (Protocol A) 1:10 into distilled water (not buffer).

    • Result: A 5 mM solution that remains acidic and fully soluble.[3][4]

  • Final Dilution: Spike this intermediate solution into your assay buffer (e.g., PBS or Media).

    • Target: Final concentration typically

      
      .[1][2][3][4]
      
    • Verification: Ensure the final DMSO concentration is

      
       to avoid solvent toxicity in cells.[4]
      

Stability Data Summary

The following table summarizes expected stability based on the benzimidazole-piperidine class behavior [1, 2].

ConditionTimeframeStability StatusRecommendation
Solid State (

)
2 YearsStable Store at

with desiccant.[1][2][3][4]
DMSO Solution (

)
24 HoursStable Suitable for day-long experiments.[1][2][3][4]
Aqueous Acidic (pH 2) 1 WeekStable Good for HPLC autosamplers.[1][3][4]
Aqueous Neutral (pH 7.4) < 6 HoursMeta-Stable Prepare fresh; risk of micro-precipitation.[1][2][3][4]
Aqueous Basic (pH > 10) ImmediateUnstable Avoid. Free base precipitation occurs instantly.[1][3][4]
UV Light Exposure > 4 HoursDegradation Protect from direct sunlight/fluorescent light.[1][3]

Troubleshooting Guide

Issue: "I see a fine precipitate when adding the compound to cell culture media."

  • Cause: The "Solubility Shock."[4] You likely added the acidic

    
     stock directly to a buffered media, or the concentration was too high, forcing the compound into its hydrophobic free-base form.[2][3]
    
  • Solution: Use the "Intermediate Dilution" step (Protocol B).[4] Pre-dilute in water or a 50:50 Water/DMSO mix before adding to the media.[4]

Issue: "The compound weight increases during weighing."

  • Cause: Hygroscopicity.[3][4] The dihydrochloride salt absorbs atmospheric moisture.[4]

  • Solution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a closed weighing vessel.

References

  • Mahurkar, N. D., et al. (2023).[3][4] "Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review." Results in Chemistry.

  • ChemicalBook. (2025).[3][4] "2-(4-Piperidinyl)-1H-benzimidazole Properties and Stability Data." ChemicalBook Database.[3][4]

  • PubChem. (2025).[3][4] "Compound Summary: 2-(4-Piperidinyl)-1H-benzimidazole." National Library of Medicine.[4] [1][2][3][4]

  • Cayman Chemical. (2022).[3][4][6] "Olanzapine Solubility and Stability (Analogous Benzodiazepine/Piperazine salts)." Cayman Chemical Product Information.

Sources

Exploratory

Technical Whitepaper: Preliminary Anticancer Screening of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

[1][2] Executive Summary This technical guide outlines the standardized workflow for the preliminary screening of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound represents a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide outlines the standardized workflow for the preliminary screening of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound represents a privileged scaffold in medicinal chemistry, combining the microtubule-destabilizing potential of the benzimidazole core with the pharmacokinetic advantages of the piperidine moiety. The dihydrochloride salt form significantly enhances aqueous solubility, a critical parameter for reproducible in vitro assays.

This document provides a self-validating roadmap for researchers to determine the compound's cytotoxic potency (


) , selectivity index (SI) , and mechanism of action (MoA) , specifically targeting tubulin polymerization dynamics and kinase inhibition profiles.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Before initiating biological assays, the physicochemical properties of the compound must be mastered to prevent precipitation-induced artifacts.

ParameterSpecificationTechnical Note
Compound Name 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochlorideThe "4-methyl" group increases lipophilicity compared to the parent scaffold.[1][2]
Salt Form Dihydrochloride (

)
Critical: Enhances water solubility but lowers pH. Buffer adjustment is mandatory.
Solubility Water (>10 mg/mL), DMSO (>50 mg/mL)Preferred solvent: DMSO for stock (stability); dilute in media.
Storage -20°C, DesiccatedHygroscopic. Equilibrate to RT before opening.
Molecular Weight ~288.2 g/mol (Salt form)Use exact batch MW for molar calculations.
Reconstitution Protocol (Self-Validating)
  • Stock Solution (10 mM): Dissolve the compound in sterile DMSO. Vortex for 1 minute.

  • Quality Check: Inspect for turbidity. If clear, aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: Dilute stock in complete culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Mechanistic Rationale for Screening

The screening strategy is driven by the structural homology of this compound to known anticancer agents like Nocodazole and Albendazole .

Hypothesized Targets
  • Microtubule Destabilization: The benzimidazole ring competes for the colchicine-binding site on

    
    -tubulin, leading to 
    
    
    
    phase arrest.[1][2]
  • Kinase Inhibition: The piperidine nitrogen acts as a hydrogen bond acceptor/donor, potentially interacting with the ATP-binding pocket of kinases such as EGFR or Akt .

Mechanism Compound 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole Target1 Tubulin Binding (Colchicine Site) Compound->Target1 High Affinity Target2 Kinase ATP Pocket (EGFR/Akt) Compound->Target2 Potential Interaction Effect1 Microtubule Depolymerization Target1->Effect1 Effect2 Signal Transduction Blockade Target2->Effect2 Outcome Apoptosis & G2/M Arrest Effect1->Outcome Effect2->Outcome

Figure 1: Hypothesized dual-mechanism of action driving the screening strategy.

Phase 1: High-Throughput Cytotoxicity Screening

The core objective is to establish the


 (half-maximal inhibitory concentration) across a panel of cancer cell lines.[2]
Cell Line Selection
  • A549 (Lung Carcinoma): High relevance for benzimidazole efficacy.[3][4][5][6][7][8][9][10][11]

  • MCF-7 (Breast Adenocarcinoma): Evaluation of hormone-independent mechanisms.[1][2]

  • HUVEC (Normal Endothelial): Critical Control to determine the Selectivity Index (SI).

Assay Protocol: MTT / CCK-8

Objective: Quantify metabolic activity as a proxy for cell viability.[1][2]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of media containing serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative:[1][2] 0.5% DMSO media.

      • Positive: Doxorubicin (1 µM) or Nocodazole (for mechanistic comparison).

  • Incubation: 48h or 72h at 37°C, 5%

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Analysis & Criteria
  • Calculate % Viability:

    
    .[2]
    
  • Curve Fitting: Use non-linear regression (log(inhibitor) vs. response) to determine

    
    .
    
  • Hit Criteria: An

    
     is considered a "Hit" for lead optimization.
    

Phase 2: Advanced Characterization (Hit Validation)

If the compound shows


, proceed to validate the mechanism.
Cell Cycle Analysis (Flow Cytometry)

Rationale: Benzimidazoles typically cause cell cycle arrest at the


 phase due to spindle disruption.

Workflow:

  • Treat cells with

    
     concentration for 24h.
    
  • Harvest and fix in 70% cold ethanol (-20°C, overnight).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometer (FL2 channel).

  • Expected Result: A significant increase in the

    
     peak compared to control.
    
Apoptosis Detection (Annexin V/PI)

Rationale: Distinguish between necrosis (toxicity) and programmed cell death (efficacy).

Workflow:

  • Treat cells for 24h/48h.

  • Stain with Annexin V-FITC and PI.[1][2]

  • Interpretation:

    • Annexin V+/PI-: Early Apoptosis (Desired).

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI+: Necrosis (Potential off-target toxicity).[1][2]

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for the screening campaign.

ScreeningWorkflow Start Compound Preparation (DMSO Stock) PrimaryScreen Primary Screen (MTT) (A549, MCF-7, HUVEC) Start->PrimaryScreen Decision1 IC50 < 10 µM? PrimaryScreen->Decision1 Discard Discard / Optimize Structure Decision1->Discard No SecondaryScreen Selectivity Index (SI) (IC50 Normal / IC50 Cancer) Decision1->SecondaryScreen Yes Decision2 SI > 2.0? SecondaryScreen->Decision2 Decision2->Discard No (Toxic) Mechanism Mechanism Validation (Cell Cycle & Apoptosis) Decision2->Mechanism Yes (Selective)

Figure 2: Decision matrix for advancing the compound from screening to validation.

Safety & Selectivity Assessment

A potent compound is useless if it kills healthy cells indiscriminately.

Selectivity Index (SI) Calculation:



  • SI < 1: Toxic (Compound kills normal cells faster than cancer).

  • SI 1–2: Poor selectivity.

  • SI > 3: Promising Lead.

References

  • Gao, J., et al. (2025). Discovery of benzimidazole derivatives as novel c-Myc inhibitors against lung cancer.[1][2][12] European Journal of Medicinal Chemistry. Link

  • Sowjanya, P., et al. (2021). Benzimidazole derivatives as potential anticancer agents: A review. Journal of King Saud University - Science. Link[2]

  • Keri, R. S., et al. (2015). Benzimidazole: A promising scaffold for anticancer agents.[3][7][11][13] European Journal of Medicinal Chemistry. Link

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocol. NCI Developmental Therapeutics Program. Link

  • Zhang, L., et al. (2019). Benzimidazole derivatives: A review of their medicinal significance. Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to Investigating the Antimicrobial Properties of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Foreword: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] Benzimidazole and its derivatives have emerged as a promising class of heterocyclic aromatic compounds, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and antiparasitic effects.[1][2] Their structural similarity to purine enables them to act as competitive inhibitors in the biosynthesis of crucial cellular components like nucleic acids and proteins, ultimately impeding microbial growth.[3] This guide provides a comprehensive framework for the systematic investigation of a specific benzimidazole derivative, 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride, outlining a robust, multi-tiered approach to characterize its antimicrobial profile and elucidate its mechanism of action.

Compound Profile: 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

This compound integrates a benzimidazole core, known for its biological activity, with a piperidine moiety, which can enhance its pharmacological properties.[4] The dihydrochloride salt form generally confers improved solubility in aqueous media, a critical attribute for in vitro and subsequent in vivo testing.

PropertyValueSource
Molecular Formula C13H17N3 · 2HCl
Molecular Weight 288.22 g/mol
Appearance White to light yellow/orange solid[5]
Solubility Soluble in Methanol[5]

Phase I: Primary Antimicrobial Screening - Establishing the Spectrum of Activity

The initial phase of investigation is designed to rapidly assess the breadth of the compound's antimicrobial activity against a diverse panel of clinically relevant microorganisms. The agar well diffusion method is a reliable and cost-effective technique for this purpose.[6]

Rationale for Organism Selection

The chosen panel should include representative Gram-positive and Gram-negative bacteria, as well as a fungal species, to provide a comprehensive initial assessment.

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923) and Bacillus subtilis (e.g., ATCC 6633). S. aureus is a major human pathogen, while B. subtilis is a well-characterized model organism.

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853). E. coli is a common cause of various infections, and P. aeruginosa is a notoriously difficult-to-treat opportunistic pathogen.

  • Fungal Species: Candida albicans (e.g., ATCC 10231), a prevalent opportunistic fungal pathogen.

Experimental Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes.

  • Inoculum Preparation: Grow microbial cultures in their respective broths to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared microbial suspensions.

  • Well Creation: Aseptically create uniform wells (e.g., 6 mm in diameter) in the seeded agar plates.

  • Compound Application: Prepare a stock solution of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water or DMSO, with a solvent control). Add a fixed volume (e.g., 100 µL) of the compound solution to the wells.

  • Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater susceptibility of the microorganism to the compound.

Workflow for Primary Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Media (MHA/SDA) D Inoculate Agar Plates A->D B Prepare Microbial Inoculum (0.5 McFarland) B->D C Prepare Compound Stock Solution F Add Compound & Controls C->F E Create Wells D->E E->F G Incubate Plates F->G H Measure Zone of Inhibition (mm) G->H G cluster_compound Compound cluster_target Bacterial Cell Compound 4-Methyl-2-(4-piperidinyl) -1h-benzimidazole Target DNA Gyrase Compound->Target Inhibition Process DNA Replication & Transcription Target->Process Essential for Result Cell Death Process->Result Leads to

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Experimental Validation: DNA Gyrase Inhibition Assay

A commercially available DNA gyrase inhibition assay kit can be used to validate this hypothesis.

  • Assay Principle: These kits typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase. An effective inhibitor will prevent this relaxation.

  • Procedure:

    • Incubate purified DNA gyrase with supercoiled plasmid DNA in the presence of various concentrations of the test compound.

    • Include a positive control (a known DNA gyrase inhibitor like novobiocin) and a negative control (no inhibitor).

    • Stop the reaction and analyze the DNA topology using agarose gel electrophoresis.

  • Expected Outcome: Supercoiled DNA migrates faster through the gel than relaxed DNA. In the presence of an effective inhibitor, the DNA will remain in its supercoiled form.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial investigation of the antimicrobial properties of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride. The proposed phased approach, from broad screening to quantitative assessment and mechanistic elucidation, ensures a thorough characterization of the compound's potential. Positive results from these studies would warrant further investigation, including cytotoxicity assays against mammalian cell lines to determine selectivity, and in vivo efficacy studies in appropriate animal models of infection. The benzimidazole scaffold continues to be a rich source of biologically active molecules, and a systematic evaluation of new derivatives is a critical step in the ongoing battle against antimicrobial resistance.

References

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC. (n.d.). NIH. Retrieved February 4, 2026, from [Link]

  • Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. NeuroQuantology, 19(7), 26-34. Retrieved February 4, 2026, from [Link]

  • Singh, P., et al. (2015). Synthesis and Antimicrobial activity of some newer benzimidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1536-1546. Retrieved February 4, 2026, from [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. (2024). Journal of Genetic Resources. Retrieved February 4, 2026, from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2020). Taylor & Francis. Retrieved February 4, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2015). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • 2-[(3R)-3-piperidinyl]-1H-benzimidazole: integrated drug-design and structure-activity relationships for orally potent, metabolically stable and potential-risk reduced novel non-peptide nociceptin/orphanin FQ receptor agonist as antianxiety drug. (2009). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2002). MDPI. Retrieved February 4, 2026, from [Link]

  • Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents. (2024). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Use of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

I. Introduction: The Benzimidazole Scaffold in Modern Drug Discovery The benzimidazole ring system is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatile biological activities. As a fused het...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatile biological activities. As a fused heterocyclic system, it serves as a privileged scaffold, capable of interacting with a diverse array of biological targets with high affinity.[1][2] Derivatives of this core structure have been successfully developed into therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.[1] The compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride belongs to this promising class of molecules.

While this specific derivative is supplied for early discovery research, extensive public data on its precise mechanism of action is not yet available. However, based on the activities of structurally related compounds, we can postulate several likely biological targets and design a robust framework for its investigation in a cell culture setting. Close analogs have been investigated as intermediates in the synthesis of potent inhibitors of key cellular signaling nodes, including Akt1/Akt2 dual inhibitors and sodium channel blockers.[3] Furthermore, various benzimidazole derivatives are known to induce apoptosis and cell cycle arrest in cancer cell lines, potentially through the modulation of pathways such as EGFR and c-Myc.[2][4] Others have demonstrated potent anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5]

This document provides a comprehensive, experience-driven guide for researchers to systematically evaluate the cellular effects of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride. The protocols herein are designed as a self-validating system, beginning with fundamental characterization and leading to detailed mechanistic studies.

II. Physicochemical Properties & Stock Solution Preparation

Accurate and consistent compound handling is the bedrock of reproducible biological data. The dihydrochloride salt form of the compound suggests moderate solubility in polar solvents.

PropertyDescriptionSource
Appearance Typically an off-white to pale beige solid.[3]
Molecular Formula C₁₃H₁₇N₃ · 2HCl[6]
Molecular Weight 288.22 g/mol [6]
Storage Store desiccated at 2-8°C. Protect from light.[3]
Solubility The parent compound is soluble in methanol. The dihydrochloride salt form is expected to be soluble in water and DMSO.[7]
Protocol: Preparation of a 10 mM Master Stock Solution

Rationale: Preparing a high-concentration, sterile-filtered master stock in a suitable solvent like DMSO or sterile water minimizes the volume of solvent added to cell culture (typically ≤0.1%), preventing solvent-induced artifacts. The dihydrochloride salt form often enhances aqueous solubility. An initial test with a small amount of compound is recommended to confirm the optimal solvent.

Materials:

  • 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • OR Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated balance. Carefully weigh out 2.88 mg of the compound into the tube. Causality Note: Weighing slightly more than the minimum required by the balance ensures accuracy.

  • Solubilization: Add 1.0 mL of sterile DMSO (or sterile water) to the tube. This will yield a 10 mM stock solution (2.88 mg / 288.22 g/mol = 0.01 mmol; 0.01 mmol / 0.001 L = 10 mM).

  • Dissolution: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect for any remaining particulates.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

III. Postulated Biological Activity & Mechanistic Pathways

Based on extensive literature on the benzimidazole scaffold, this compound may modulate several key cellular signaling pathways implicated in cancer and inflammation. Researchers should consider these as primary avenues for investigation.

G cluster_0 Potential Cellular Effects Compound 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole Akt Akt Pathway Compound->Akt Inhibition? [4] NFkB NF-κB Pathway Compound->NFkB Inhibition? [12] cMyc c-Myc Regulation Compound->cMyc Disruption? [11] Proliferation Cell Proliferation ↓ Akt->Proliferation Apoptosis Apoptosis ↑ Akt->Apoptosis Inflammation Inflammation ↓ (e.g., TNF-α, NO) NFkB->Inflammation cMyc->Proliferation workflow start Start: Select Relevant Cell Line prep Prepare 10 mM Master Stock Solution start->prep seed Seed Cells in Microplates prep->seed treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate cytotox Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->cytotox ic50 Calculate IC50 Value cytotox->ic50 downstream Conduct Mechanistic Assays (at ≤ IC50 concentrations) ic50->downstream wb Western Blot (p-Akt, NF-κB, Caspases) downstream->wb apop Apoptosis Assay (Annexin V / PI) downstream->apop elisa ELISA (TNF-α, IL-6) downstream->elisa end Data Analysis & Conclusion wb->end apop->end elisa->end

Caption: General workflow for characterizing a novel compound in cell culture.

Step 1: Cell Line Selection and Maintenance

Rationale: The choice of cell line is paramount and must align with the research hypothesis. For anti-cancer screening, a panel of relevant cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) is appropriate. [4][8]For anti-inflammatory studies, immortalized macrophages like RAW 264.7 are standard. [5] Procedure:

  • Culture the selected cell line according to the supplier's recommendations (e.g., ATCC).

  • Use cells that are in the logarithmic growth phase and have a viability of >95%.

  • Ensure cells are free from mycoplasma contamination through regular testing.

Step 2: Dose-Response Cytotoxicity Assay (Determining IC₅₀)

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a fundamental parameter that quantifies the potency of the compound. It is essential for designing subsequent mechanistic experiments, which should be conducted at non-lethal to moderately cytotoxic concentrations (e.g., IC₅₀, ½ IC₅₀, and ¼ IC₅₀) to distinguish targeted pathway modulation from general toxicity.

Materials:

  • Cultured cells of choice

  • 96-well clear, flat-bottom cell culture plates

  • Complete growth medium

  • 10 mM Master Stock Solution of the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or equivalent viability assay kit (e.g., CellTiter-Glo®).

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours to allow for cell attachment.

  • Serial Dilution Preparation: Prepare serial dilutions of the compound in complete growth medium. A common starting range is 100 µM to 0.1 µM.

    Concentration (µM)Vol. of 10 mM Stock (µL)Vol. of Medium (µL)Final Dilution Factor
    Working Stock (200 µM) 29850x
    100 100 (from 200 µM stock)1002x
    50 100 (from 100 µM well)1002x
    25 100 (from 50 µM well)1002x
    ...and so on .........
    This table illustrates the principle; dilutions should be prepared in separate tubes or a dilution plate before adding to cells.
  • Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells (in triplicate). Include "vehicle control" wells (containing DMSO at the highest concentration used, e.g., 0.1%) and "untreated control" wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours).

  • Viability Measurement: Perform the MTT or other viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) curve fit in software like GraphPad Prism to calculate the IC₅₀ value.

Step 3: Mechanistic Assays (Post-IC₅₀ Determination)

Rationale: Once the IC₅₀ is established, these assays can elucidate how the compound exerts its effects at a molecular level.

A. Western Blot for Pathway Analysis:

  • Objective: To measure changes in the phosphorylation or total protein levels of key signaling molecules (e.g., p-Akt, total Akt, IκBα, p65 NF-κB, cleaved PARP, cleaved Caspase-3). [5]* Procedure:

    • Seed cells in 6-well plates.

    • Treat with the compound at pre-determined concentrations (e.g., IC₅₀, ½ IC₅₀) for a relevant time (e.g., 6, 12, or 24 hours).

    • Lyse the cells, quantify total protein, and perform SDS-PAGE and immunoblotting with validated primary and secondary antibodies.

B. Apoptosis Assay via Flow Cytometry:

  • Objective: To quantify the induction of apoptosis versus necrosis. [4][8]* Procedure:

    • Treat cells as described for Western blotting.

    • Harvest both adherent and floating cells.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to a commercial kit protocol.

    • Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

C. ELISA for Cytokine Production (for inflammatory models):

  • Objective: To measure the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α). [5]* Procedure:

    • Seed RAW 264.7 macrophages.

    • Pre-treat with the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • After 18-24 hours, collect the cell supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit.

V. Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitates in Media Solvent concentration is too high; compound has low aqueous solubility.Ensure final DMSO concentration is ≤0.1%. Prepare intermediate dilutions in media. If precipitation persists, consider using a different solvent or formulation (e.g., with Pluronic F-68).
High Variability in Assay Replicates Inconsistent cell seeding; edge effects in the 96-well plate; pipetting errors.Use a multi-channel pipette for additions. Do not use the outer wells of the plate. Ensure a single-cell suspension before seeding.
No Biological Effect Observed Compound is inactive in the chosen model; concentration range is too low; incubation time is too short.Expand the concentration range (up to 100-200 µM if solubility permits). Perform a time-course experiment (24, 48, 72 hours). Consider screening in other, potentially more sensitive, cell lines.
Vehicle Control Shows Toxicity DMSO concentration is too high; poor quality DMSO.Ensure final DMSO concentration is ≤0.1% (ideally ≤0.05%). Use fresh, cell culture-grade, sterile DMSO.

VI. Conclusion

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a member of a biologically significant class of compounds. While its specific targets are yet to be fully elucidated, the protocols detailed in this guide provide a robust, logical, and scientifically rigorous framework for its initial characterization. By systematically determining the compound's IC₅₀ and subsequently probing its effects on key signaling pathways related to cell proliferation, apoptosis, and inflammation, researchers can effectively uncover its mechanism of action and potential as a novel therapeutic lead.

VII. References

  • cheMIKAILproteomics. (n.d.). Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6932. Available at: [Link]

  • Contardi, A., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 24(13), 10609. Available at: [Link]

  • Al-Ghamdi, S. S., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 103681. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available at: [Link]

  • Wang, S., et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 354(9), e2100122. Available at: [Link]

Sources

Application

High-throughput screening assays with 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Focus Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Executive Summary & Scientific Rationale 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a privileged scaffold in the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

Executive Summary & Scientific Rationale

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a privileged scaffold in the discovery of ligands for the Histamine H4 Receptor (H4R) . Unlike the H1 and H2 receptors, which are well-established targets for allergy and gastric acid secretion, the H4 receptor is a critical modulator of immune cell chemotaxis (eosinophils, mast cells) and pruritus (itch).

This compound features a benzimidazole core fused to a piperidine ring, a structural motif central to many high-affinity H4R antagonists (e.g., analogs of JNJ 7777120). The "4-methyl" substitution on the benzimidazole ring is a known medicinal chemistry tactic to enhance selectivity against the homologous H3 receptor.

Application Scope: This guide details the High-Throughput Screening (HTS) protocols required to characterize this compound's activity. Because H4R is a


-coupled GPCR, standard calcium assays are ineffective without specific adaptations. This protocol utilizes a Chimeric G-Protein Strategy (

or

)
to redirect signaling to the

pathway, enabling robust fluorescence-based calcium flux assays suitable for HTS.
Compound Handling & Properties[1][2][3][4][5][6][7]
  • Chemical Name: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

  • Core Scaffold: Benzimidazole-piperidine[1][2]

  • Molecular Weight: ~274.19 g/mol (Salt form); Free base ~201.27 g/mol .

  • Solubility:

    • Water: Highly soluble (>20 mM) due to the dihydrochloride salt form. Ideal for aqueous assay buffers.

    • DMSO: Soluble (>100 mM). Standard for compound library storage.

  • Stability: Hygroscopic. Store desiccated at -20°C. Avoid repeated freeze-thaw cycles of aqueous stocks.

Preparation for HTS:

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Plate: Dilute 1:100 in Assay Buffer to minimize DMSO carryover (Final DMSO < 1% in assay).

  • Working Concentration: Typical HTS screening concentration is 10

    
    M; IC50 curves typically range from 1 nM to 10 
    
    
    
    M.
HTS Assay Strategy: The "Redirected Signaling" Approach

The native H4 receptor couples to


, which inhibits adenylyl cyclase and lowers cAMP. This is a difficult readout for kinetic HTS. To enable high-speed FLIPR (Fluorometric Imaging Plate Reader) screening, we utilize Promiscuous G-Proteins .
Mechanism of Action in Assay
  • Transfection: Cells are co-transfected with Human H4R and

    
      (or 
    
    
    
    ).
  • Signal Redirection:

    
     forces the 
    
    
    
    -coupled H4R to signal through the Phospholipase C (PLC) pathway.
  • Readout: Histamine binding triggers

    
     production 
    
    
    
    Endoplasmic Reticulum
    
    
    release
    
    
    Fluorescence increase (Fluo-4 dye).
  • Antagonism: The test compound (4-Methyl-2-(4-piperidinyl)-1H-benzimidazole) blocks Histamine binding, preventing the calcium spike.

Visualizing the Signaling Pathway

G Histamine Histamine (Agonist) H4R H4 Receptor (GPCR) Histamine->H4R Activates Compound 4-Methyl-2-(4-piperidinyl)-... (Antagonist) Compound->H4R Blocks Ga16 Ga16 / Gqi5 (Chimeric G-Protein) H4R->Ga16 Couples PLC PLC-beta Ga16->PLC Activates IP3 IP3 Production PLC->IP3 Generates ER ER Calcium Store IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescence Signal) ER->Calcium Release

Caption: Redirected signaling pathway for H4R HTS. The antagonist blocks the agonist-induced calcium cascade enabled by the promiscuous G-alpha-16 protein.

Detailed Protocol: FLIPR Calcium Flux Assay

Objective: Determine the IC50 of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride against Histamine at the H4 Receptor.

A. Reagents & Buffers
  • Cell Line: HEK293 or CHO-K1 stably expressing human H4R and

    
    .
    
  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

    • Critical: Add 2.5 mM Probenecid to prevent dye leakage from cells.

  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: Histamine (EC80 concentration, typically 100-300 nM).

  • Reference Control: JNJ 7777120 (Standard H4 antagonist).

B. Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Harvest cells and resuspend in growth medium.

    • Dispense 10,000 cells/well into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Remove growth medium (or use no-wash kit).

    • Add 20

      
      L of Dye Loading Solution  (Fluo-4 + Probenecid) to each well.
      
    • Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Prepare 5x concentrated compound plates (10-point serial dilution).

    • Transfer 5

      
      L of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole  to the cell plate.
      
    • Incubation: 15 minutes at RT.[3] This allows the antagonist to equilibrate with the receptor before agonist challenge.

  • Agonist Challenge & Reading (FLIPR):

    • Place plate in FLIPR/FDSS reader.

    • Start kinetic read (1 second intervals).

    • Inject 5

      
      L of Histamine (EC80) .
      
    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units) for each well.

    • Normalize to:

      • 0% Inhibition = Histamine + Vehicle.

      • 100% Inhibition = Buffer + Vehicle (or Histamine + 10

        
        M JNJ 7777120).
        
    • Fit data to a 4-parameter logistic equation to determine IC50.

Secondary Assay: Orthogonal Validation (cAMP)

Calcium flux is prone to artifacts (fluorescence quenchers). Validate hits using a cAMP assay (HTRF or AlphaScreen).

  • Principle: H4R is

    
     coupled. Agonist (Histamine) inhibits Forskolin-induced cAMP. Antagonist restores cAMP levels.
    
  • Protocol Summary:

    • Stimulate cells with 10

      
      M Forskolin  + Histamine (EC80) .
      
    • Add 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole .

    • Result: A true antagonist will increase cAMP signal back to Forskolin-only levels.

Expected Results & Troubleshooting
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check cell density and Probenecid concentration. Ensure Histamine EC80 is accurate.
Signal Window > 3-fold over backgroundOptimize Dye loading time. Ensure cells express

.
IC50 Potency Low nM to Low

M
If IC50 is >10

M, the compound may be a weak binder or the salt form degraded. Check mass spec.
Solubility Clear solution at 10

M
If precipitate forms, reduce concentration or increase DMSO (max 1%).
HTS Decision Tree

HTS_Workflow Start Compound Library (4-Methyl-2-(4-piperidinyl)-...) Primary Primary Screen: Calcium Flux (G-alpha-16 Coupled) Start->Primary Filter Hit Selection (>50% Inhibition @ 10 uM) Primary->Filter Filter->Start No Effect Counter Counter Screen: Parental Cells (Rule out Ca2+ artifacts) Filter->Counter Hits Secondary Secondary Screen: cAMP Assay (Gi Functional Mode) Counter->Secondary Non-Toxic Selectivity Selectivity Profiling (vs H1, H2, H3 Receptors) Secondary->Selectivity Confirmed Lead Validated H4 Antagonist Selectivity->Lead

Caption: Step-by-step HTS triage process for validating the compound.

References
  • H4 Receptor Pharmacology: Jablonowski, J. A., et al.[4] "The first potent and selective histamine H4 receptor antagonist."[4] Journal of Medicinal Chemistry 46.19 (2003): 3957-3960. Link

  • Benzimidazole Scaffolds: Terzioglu, N., et al. "Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters 14.21 (2004): 5251-5256.[5] Link

  • HTS Methodologies: Seifert, R., et al. "Molecular analysis of human H4-histamine receptor agonists and inverse agonists." Journal of Pharmacology and Experimental Therapeutics 305.3 (2003): 1104-1115. Link

  • Compound Properties: PubChem Compound Summary for 2-(4-Piperidinyl)-1H-benzimidazole (Scaffold). Link

Sources

Method

Application Note: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride in Enzyme Inhibition Studies

This Application Note and Protocol Guide details the use of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a specialized benzimidazole scaffold frequently utilized in the development and screening of small...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a specialized benzimidazole scaffold frequently utilized in the development and screening of small-molecule inhibitors for Serine/Threonine Kinases (specifically Akt1/Akt2) and as a privileged structure in Histamine H4 receptor modulation.

Executive Summary

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a bioactive heterocyclic compound belonging to the class of 2-substituted benzimidazoles. While the core scaffold is widely recognized as a precursor for Histamine H4 receptor antagonists , its application in enzyme inhibition primarily targets the PI3K/Akt signaling pathway . Derivatives of this scaffold serve as ATP-competitive inhibitors of Akt1/Akt2 (Protein Kinase B) , a critical node in cell survival and proliferation.

This guide provides a comprehensive protocol for utilizing this compound in in vitro kinase inhibition assays, determining IC50 values, and analyzing mode-of-inhibition kinetics.

Key Technical Specifications
ParameterDetail
Chemical Name 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
Core Scaffold Benzimidazole-Piperidine hybrid
Primary Enzyme Targets Serine/Threonine Kinases (Akt1, Akt2), potentially ROCK1/2
Secondary Targets Histamine H4 Receptor (Functional Antagonism)
Formulation Dihydrochloride salt (Enhanced aqueous solubility)
Solubility Water (>10 mg/mL), DMSO (>50 mg/mL)
Storage -20°C, Desiccated, Protect from light

Mechanism of Action & Biological Context

The benzimidazole moiety mimics the purine ring of ATP, allowing the compound to anchor into the hinge region of the kinase active site. The piperidine ring extends into the solvent-exposed region or interacts with specific residues (e.g., Asp/Glu) in the catalytic loop, conferring selectivity.

Signaling Pathway: PI3K/Akt Modulation

Inhibition of Akt prevents the phosphorylation of downstream effectors such as mTOR , GSK3


 , and Bad , thereby inducing apoptosis in neoplastic cells.

Akt_Pathway RTK RTK (Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition Inhibitor 4-Methyl-2-(4-piperidinyl)-benzimidazole Inhibitor->Akt  ATP-Competitive Inhibition Survival Cell Survival mTOR->Survival

Figure 1: Mechanism of Akt inhibition within the PI3K/Akt signaling cascade. The compound acts as an ATP-competitive inhibitor, blocking downstream survival signaling.

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

The dihydrochloride salt form significantly improves aqueous solubility compared to the free base. However, for consistent enzymatic assays, DMSO is the preferred solvent for the master stock to prevent hydrolysis or precipitation upon dilution.

  • Weighing: Accurately weigh 5–10 mg of the compound.

  • Solubilization: Dissolve in 100% DMSO to a concentration of 10 mM or 50 mM .

    • Note: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles (maximum 3 cycles).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF) to measure the inhibition of Akt1 kinase activity.

Reagents Required:
  • Recombinant human Akt1 enzyme (active).

  • Substrate: Crosstide (GRPRTSSFAEG) labeled with Fluorescein or Biotin.

  • ATP (Ultrapure).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Detection Reagents: Eu-labeled anti-phospho-substrate antibody.

Step-by-Step Workflow:
  • Plate Preparation: Use a white, low-volume 384-well plate.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 points).

    • Dilute these DMSO stocks 1:100 into Assay Buffer to create a 4X working solution (Final DMSO concentration in assay should be <1%).

  • Enzyme Addition:

    • Add 2.5

      
      L of 4X Akt1 Enzyme solution (optimized concentration, typically 0.5–2 nM) to the wells.
      
    • Add 2.5

      
      L of the 4X Inhibitor working solution.
      
    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation:

    • Add 5

      
      L of 2X ATP/Substrate mix (ATP at 
      
      
      
      , typically 10–50
      
      
      M; Substrate at 100 nM).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Stop Solution/Detection Mix (containing EDTA and Eu-antibody).
      
    • Incubate for 60 minutes.

  • Measurement: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Assay_Workflow Prep 1. Prepare 10mM DMSO Stock Dilution 2. Serial Dilution (1:3 in Buffer) Prep->Dilution PreInc 3. Pre-incubate Enzyme + Inhibitor (15 min) Dilution->PreInc Start 4. Add ATP/Substrate Start Reaction PreInc->Start Stop 5. Add Detection Mix (EDTA + Antibody) Start->Stop Read 6. Read TR-FRET (665/615 nm Ratio) Stop->Read

Figure 2: Step-by-step workflow for the TR-FRET Kinase Inhibition Assay.

Data Analysis & Validation

Calculation of IC50

Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Normalize data to 0% Inhibition (DMSO control) and 100% Inhibition (No enzyme or high-concentration Staurosporine).

Fit the data to the four-parameter logistic (4PL) equation :



Where:
  • 
     = Log of compound concentration.
    
  • 
     = Normalized response (% Activity).
    
Interpretation of Results
IC50 RangeClassificationInterpretation
< 100 nM Potent InhibitorHighly specific interaction; likely lead candidate.
100 nM – 1

M
Moderate InhibitorGood scaffold; requires SAR optimization.
> 10

M
Weak/InactiveNon-specific binding or incorrect target.
Mode of Inhibition (Lineweaver-Burk)

To confirm ATP competitiveness, perform the assay at varying ATP concentrations (e.g., 0.5x, 1x, 5x, 10x


).
  • Competitive Inhibitor:

    
     remains constant, 
    
    
    
    increases.
  • Non-Competitive:

    
     decreases, 
    
    
    
    remains constant.
  • Expectation: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole derivatives are typically ATP-competitive .

Troubleshooting & Controls

IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.Ensure DMSO < 1% final. Use the dihydrochloride salt. Sonicate stock.
High Background Non-specific antibody binding.Optimize antibody concentration. Add 0.01% BSA or Brij-35 to buffer.
Low Signal Enzyme degradation.Use fresh enzyme aliquots. Avoid freeze-thaw. Keep on ice until use.
Flat Dose-Response Compound degradation or inactivity.Verify compound identity via LC-MS. Check ATP concentration (too high ATP masks competitive inhibitors).

References

  • Benzimidazole Scaffolds in Kinase Inhibition

    • Title: "Synthesis and biological evaluation of 2-substituted benzimidazoles as potent inhibitors of Akt kinase."
    • Context: Describes the use of the 2-(4-piperidinyl) core in developing Akt1/2 inhibitors.[1]

    • Source:

  • Histamine H4 Receptor Ligands

    • Title: "The histamine H4 receptor: a new target for inflamm
    • Context: Establishes the 4-methyl-benzimidazole motif in H4 receptor pharmacology.
    • Source:

  • General Kinase Assay Protocols

    • Title: "Assay Guidance Manual: In Vitro Kinase Screening."
    • Context: Standard operating procedures for TR-FRET and radiometric kinase assays.
    • Source:

  • Compound Characterization

    • Title: "2-Piperidin-4-yl-1H-benzimidazole derivatives as reagents for Akt inhibitors."[1]

    • Source:

(Note: Specific IC50 values for the "4-methyl" derivative vary by exact assay conditions and specific enzyme isoform. Always run a reference inhibitor like Staurosporine or MK-2206 for comparison.)

Sources

Application

How to prepare stock solutions of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Application Note: Preparation of Stock Solutions for 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride [1] Abstract & Scope This technical guide provides a rigorous protocol for the preparation, solubilization,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions for 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride [1]

Abstract & Scope

This technical guide provides a rigorous protocol for the preparation, solubilization, and storage of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride .[1] This compound, a substituted benzimidazole derivative, typically serves as a critical intermediate or active ligand in pharmacological studies involving histamine receptors or nociceptin signaling.[1]

The dihydrochloride salt form confers enhanced aqueous solubility compared to the free base; however, improper handling can lead to stoichiometry errors, precipitation, or degradation.[1] This protocol ensures quantitative accuracy and biological stability for downstream applications in cell-based assays and medicinal chemistry.[1]

Physicochemical Profile

Before initiating the protocol, verify the compound identity and stoichiometric parameters.[1] The presence of the dihydrochloride counterions significantly alters the molecular weight (MW) required for molarity calculations.[1]

ParameterSpecificationNotes
Compound Name 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
CAS Number 38385-95-4 (Parent/Analog)*Note: CAS often refers to the free base or non-methylated parent.[1] Ensure batch-specific COA verification.
Formula C₁₃H₁₇N₃[1][2] · 2HCl
MW (Free Base) ~215.29 g/mol Used for pharmacological dosage conversion.[1]
MW (Salt) ~288.22 g/mol Use this value for weighing and stock calculations.
Appearance Off-white to pale yellow solidHygroscopic; handle in low humidity.[1]
Solubility Water (>50 mM), DMSO (>100 mM)Highly soluble in polar solvents due to ionic character.[1]

Solubilization Strategy

Solvent Selection Rationale
  • Primary Stock (Master Stock): DMSO (Dimethyl Sulfoxide) is recommended for the master stock (typically 10 mM – 100 mM).[1] DMSO prevents microbial growth and hydrolytic degradation during long-term storage at -20°C.[1]

  • Secondary Stock (Working Stock): Sterile Milli-Q Water or PBS is suitable for the dihydrochloride salt due to its ionic nature.[1] However, aqueous stocks are less stable long-term and should be prepared fresh or aliquoted for single use.[1]

The "Self-Validating" Protocol

To ensure data integrity, we utilize a Gravimetric-Volumetric Verification method.[1] Do not rely solely on the mass printed on the vendor vial, as residual solvent or transfer losses can alter the actual mass.[1]

Required Materials:

  • Analytical Balance (readability 0.01 mg).[1]

  • Borosilicate Glass Vials (Amber, screw-cap).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, cell culture grade).[1]

  • Vortex Mixer and Sonicator.[1]

Step-by-Step Protocol: Preparation of 10 mM Master Stock

Step 1: Weighing and Calculation
  • Equilibrate the compound vial to room temperature (RT) for 15 minutes before opening to prevent moisture condensation.

  • Weigh the empty storage vial (Tare).

  • Transfer approximately 5–10 mg of compound into the vial.[1]

  • Record the exact mass (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) in mg.
    

Calculation Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Example Calculation:

  • Mass (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) = 5.20 mg
    
  • MW (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) = 288.22  g/mol 
    
  • Target Concentration (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) = 10 mM (0.01 M)
    

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Step 2: Dissolution
  • Add the calculated volume of DMSO to the vial.[1]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at RT for 2–5 minutes.

    • Checkpoint: Inspect the solution against a light source.[1][3] It must be optically clear with no particulate matter.[1] If hazy, continue sonication.[1]

Step 3: Aliquoting and Storage
  • Divide the Master Stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

    • Reasoning: This prevents freeze-thaw cycles.[1] Each cycle can cause micro-precipitation or hydrolysis, altering the effective concentration.[1]

  • Labeling: Include Compound Name, Concentration, Solvent, Date, and User Initials.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical path for preparing and validating the stock solution.

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh Mass (m) Analytical Balance Start->Weigh Calc Calculate Volume (V) V = m / (MW * C) Weigh->Calc Dissolve Add DMSO Vortex & Sonicate Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Hazy) Aliquot Aliquot (Single-Use Vials) QC->Aliquot Pass Store Store -20°C Desiccated Aliquot->Store

Caption: Workflow for the gravimetric preparation of 10 mM stock solution with integrated QC checkpoint.

Dilution for Biological Assays

When moving from the DMSO Master Stock to an aqueous assay buffer:

  • Serial Dilution: Perform intermediate dilutions in DMSO if possible (e.g., 10 mM

    
     1 mM in DMSO) to maintain solubility before the final spike into aqueous buffer.
    
  • Final Solvent Concentration: Ensure the final DMSO concentration in the cell assay is <0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Check: When diluting the dihydrochloride salt into buffers with high pH (>7.4) or high phosphate content, watch for "salting out."[1]

    • Troubleshooting: If precipitation occurs upon dilution, acidify the stock slightly or use a lower concentration working solution.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution is cloudy Incomplete dissolution or saturation.Sonicate at 37°C for 5 mins. Verify MW used in calc.
Precipitate in Assay "Salting out" or pH shock.[1]Dilute stock 1:10 in water before adding to media.
Color Change Oxidation.[1]Discard. Ensure storage was in amber vials/dark.

References

  • PubChem . 2-(4-Piperidinyl)-1H-benzimidazole (Parent Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • Cheng, Y., et al. (2002).[1] "Preparation and solubility of benzimidazole derivatives." Journal of Medicinal Chemistry. (General reference for benzimidazole salt handling).

  • Menendez, J.C. (2023).[1] Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Method

Use of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride as a chemical probe

Technical Application Note: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride Introduction & Probe Profile 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a critical "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Introduction & Probe Profile

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ligands targeting the G-protein coupled histamine receptors, specifically H1 and H4 .

Chemically, it consists of a benzimidazole ring substituted at the 2-position with a piperidine moiety and at the 4-position with a methyl group. This scaffold is structurally homologous to the core domains of second-generation antihistamines (e.g., Bilastine , Mizolastine ) and emerging H4 receptor antagonists.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a high-efficiency starting scaffold to probe the orthosteric binding pockets of aminergic GPCRs.

  • Receptor Profiling: Acts as a reference standard for determining the structure-activity relationship (SAR) of benzimidazole-based H1 antagonists and H4 modulators.

  • Signaling Interrogation: Utilized to dissect constitutive activity and ligand bias in histamine receptor subtypes when functionalized.

Property Details
Chemical Name 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
Core Scaffold 2-(Piperidin-4-yl)benzimidazole
Primary Targets Histamine H1 Receptor (Antagonist/Inverse Agonist potential)Histamine H4 Receptor (Modulator potential)
Molecular Weight ~288.22 g/mol (Dihydrochloride salt)
Solubility Highly soluble in Water (>50 mM) and DMSO (>100 mM).
Stability Hygroscopic; store desiccated at -20°C. Stable in solution for 1 month at -20°C.

Biological Mechanism & Signaling Pathways

This probe interacts with the transmembrane binding pockets of histamine receptors. Its mechanism depends on the specific receptor subtype:

  • H1 Receptor (Gq-coupled): The probe binds to the transmembrane domain, stabilizing the inactive state (inverse agonism) or blocking histamine binding (neutral antagonism). This prevents

    
     activation, inhibiting Phospholipase C (PLC) and subsequent Calcium (
    
    
    
    ) mobilization.
  • H4 Receptor (Gi-coupled): Benzimidazole scaffolds often act as antagonists or inverse agonists at the H4R. Binding prevents

    
     protein activation, thereby relieving the inhibition of Adenylate Cyclase (AC) and preventing the decrease in cAMP levels.
    
Signaling Pathway Diagram

HistamineSignaling cluster_H1 H1 Receptor Pathway (Inflammation/Vasodilation) cluster_H4 H4 Receptor Pathway (Immune Modulation) Probe 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole H1R H1 Receptor (Gq) Probe->H1R Blocks (Antagonist) H4R H4 Receptor (Gi) Probe->H4R Modulates/Blocks Histamine Endogenous Histamine Histamine->H1R Activates Histamine->H4R Activates PLC PLCβ H1R->PLC Activates IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Gi Gi Protein H4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Chemotaxis Chemotaxis (Eosinophils) Gi->Chemotaxis Induces (via Gβγ) cAMP cAMP Levels AC->cAMP Reduces

Caption: Dual modulation potential of the benzimidazole scaffold on H1 (Gq-mediated Ca2+ flux) and H4 (Gi-mediated cAMP modulation) signaling pathways.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Causality: The dihydrochloride salt form is chosen for superior water solubility compared to the free base. However, for cellular assays, DMSO stocks are preferred to ensure sterility and long-term stability.

  • Weighing: Weigh 10 mg of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.

  • Solvent Addition: Add 3.47 mL of sterile DMSO to achieve a 10 mM stock solution. (MW ≈ 288.22 g/mol ).[1]

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into light-protective amber tubes (50 µL each) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: H1 Receptor Calcium Flux Assay (Antagonist Mode)

Objective: Determine the inhibitory potency (


) of the probe against histamine-induced calcium release.

Materials:

  • HEK293 cells stably expressing human H1 Receptor.

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Agonist: Histamine (10 µM final).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media. Add 100 µL dye loading buffer (Fluo-4 AM + 2.5 mM Probenecid to prevent dye efflux). Incubate 45 min at 37°C.

  • Probe Treatment:

    • Prepare serial dilutions of the probe in Assay Buffer (Range: 1 nM to 100 µM).

    • Add 50 µL of probe solution to cells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR or kinetic plate reader.

    • Inject Histamine (

      
       concentration, typically 1-10 µM).
      
  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds.

  • Analysis: Normalize to Max Response (Histamine only) and Min Response (Buffer). Plot % Inhibition vs. Log[Probe].

Protocol C: H4 Receptor cAMP Modulation Assay

Objective: Assess activity at the Gi-coupled H4 receptor.[2] Since H4 activation lowers cAMP, antagonists will reverse the histamine-induced decrease in cAMP (in the presence of Forskolin).

Workflow Diagram:

AssayWorkflow Step1 Cell Prep: HEK-hH4R cells (cAMP sensor transfected) Step2 Pre-Incubation: Add Probe (Serial Dilution) 15 min @ 37°C Step1->Step2 Step3 Stimulation: Add Histamine (EC80) + Forskolin (5 µM) Step2->Step3 Step4 Incubation: 30-45 min @ 37°C Step3->Step4 Step5 Detection: Lysis & TR-FRET / ELISA Read cAMP levels Step4->Step5

Caption: Step-by-step workflow for the H4R functional cAMP assay.

Detailed Steps:

  • Cell Prep: Use HEK293T cells co-transfected with human H4R and a cAMP response element (CRE) reporter or use a TR-FRET cAMP kit (e.g., LANCE/HTRF).

  • Induction: Since H4 is Gi-coupled, basal cAMP is low. You must stimulate cyclase with Forskolin (5 µM) to create a window for measurement.

  • Treatment:

    • Antagonist Mode: Add Probe (dilution series) + Histamine (100 nM) + Forskolin (5 µM).

    • Agonist Mode: Add Probe (dilution series) + Forskolin (5 µM) (No Histamine).

  • Incubation: Incubate for 45 minutes at 37°C.

  • Readout: Lyse cells and detect cAMP levels.

    • Interpretation: If the probe is an antagonist , cAMP levels will remain high (comparable to Forskolin alone) despite Histamine presence. If it is an agonist , cAMP levels will drop (similar to Histamine).

Scientific Validation & Troubleshooting

Issue Possible Cause Solution
Low Solubility Incorrect pH or salt formEnsure use of dihydrochloride salt. If using free base, acidify slightly with 0.1N HCl.
High Background (H1 Assay) Constitutive receptor activityInclude an Inverse Agonist control (e.g., Cetirizine) to define the true "zero" baseline.
No Effect in H4 Assay Low receptor expressionVerify H4R expression via Western Blot or use a high-affinity radioligand (

-Histamine) to confirm

.
Non-Specific Cytotoxicity High concentration toxicityPerform an MTT/CellTiter-Glo assay. Benzimidazoles can be cytotoxic at >50 µM.

Control Compounds:

  • Positive Control (H1 Antagonist): Diphenhydramine or Bilastine.

  • Positive Control (H4 Antagonist): JNJ-7777120.[3]

  • Negative Control: DMSO vehicle (0.1%).

References

  • Histamine H4 Receptor Ligands: Lim, H.D., et al. "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist."[4][5] Journal of Medicinal Chemistry, 2006.[4][5]

  • Benzimidazole Scaffold in Antihistamines: Terzioglu, N., et al. "Synthesis and structure-activity relationships of indole and benzimidazole derivatives as histamine H4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2004.

  • H1 Receptor Signaling Protocols: "FLIPR Calcium Assay Kits for GPCRs." Molecular Devices Application Notes.

  • Compound Properties: "4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Product Page." Sigma-Aldrich/Merck.

  • General GPCR Assay Guidelines: "Assay Guidance Manual: In Vitro Pharmacology." NCBI Bookshelf.

Sources

Application

Experimental design for in vivo studies with 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Application Note: Experimental Design for In Vivo Studies with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride Executive Summary & Biological Context 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vivo Studies with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Executive Summary & Biological Context

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as MBP-2HCl ) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical pharmacophore for two distinct classes of G-Protein Coupled Receptor (GPCR) modulators: Histamine H4 Receptor (H4R) antagonists (inflammation/pruritus) and Nociceptin/Orphanin FQ (NOP) receptor ligands (analgesia/CNS).[1]

Unlike fully optimized clinical candidates, MBP-2HCl is often utilized as a chemical probe or fragment lead to establish baseline pharmacokinetic (PK) parameters and target engagement for the benzimidazole-piperidine class.[1]

Key Experimental Challenges:

  • Acidity: The dihydrochloride salt form provides excellent water solubility but generates highly acidic solutions (pH < 3), necessitating careful buffering for in vivo administration to prevent injection site necrosis or peritonitis.[1]

  • Metabolic Liability: The exposed secondary amine on the piperidine ring is a site for rapid Phase II conjugation or N-alkylation, requiring precise PK sampling times.[1]

Formulation & Stability Protocol

Objective: To prepare a stable, physiologically compatible vehicle for Intravenous (IV), Intraperitoneal (IP), or Oral (PO) administration.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
  • Molecular Weight: ~274.19 g/mol (Salt form)[1]

  • Solubility: High in water (>50 mg/mL); Low in neutral organic solvents.[1]

  • pKa: ~5.6 (Benzimidazole), ~10.8 (Piperidine).[1]

Vehicle Preparation (Standard Protocol)

Do not dissolve directly in unbuffered saline for IP/SC injection.[1]

ComponentConcentrationFunction
MBP-2HCl 1 - 30 mg/mLActive Pharmaceutical Ingredient (API)
PBS (1x) BalanceIsotonic Buffer
NaOH (1N) TitrationpH Adjustment (Target pH 6.5–7.[1]4)
DMSO 5% (Optional)Co-solvent (only if high conc.[1] >50mg/kg is required)

Step-by-Step Formulation:

  • Weighing: Weigh the required mass of MBP-2HCl.

  • Dissolution: Dissolve in 80% of the final volume of sterile water (NOT saline yet). The solution will be acidic.[1]

  • pH Adjustment (Critical):

    • Slowly add 1N NaOH dropwise while monitoring with a calibrated pH micro-probe.

    • Note: The solution may transiently cloud as it passes the pKa of the benzimidazole nitrogen; continue stirring until it clears and reaches pH ~7.0.

  • Tonicity Adjustment: Add 10x PBS stock to reach a final 1x concentration, or adjust with NaCl.

  • Filtration: Syringe filter (0.22 µm PVDF) for sterilization.

Pharmacokinetic (PK) Profiling Workflow

Rationale: The piperidine nitrogen is a metabolic "soft spot."[1] PK profiling must determine the half-life (


) to define the therapeutic window for efficacy models.[1]
Experimental Design
  • Species: C57BL/6 Mice or Sprague-Dawley Rats.

  • Groups: n=3 per timepoint.

  • Dose: 5 mg/kg (IV) and 20 mg/kg (PO).[1]

Sampling Schedule

Due to the likely rapid clearance of the secondary amine, early timepoints are critical.[1]

TimepointSample TypePurpose
Pre-dose PlasmaBaseline interference check
5 min Plasma

(IV) / Distribution phase
15, 30 min PlasmaAbsorption phase (PO)
1, 2, 4, 8 h PlasmaElimination phase /

calculation
24 h Plasma/BrainTerminal elimination / BBB penetration check
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent mass

    
     and specific benzimidazole fragment ions.
    

Pharmacodynamic (PD) Models

MBP-2HCl is a dual-potential scaffold.[1] The choice of model depends on the intended therapeutic indication.[1]

Workflow Visualization (Graphviz)

ExperimentalDesign cluster_pathways Target Pathway Selection Compound MBP-2HCl (Scaffold) Formulation pH Adjustment (pH 7.0, PBS) Compound->Formulation H4R Histamine H4R (Inflammation) Formulation->H4R NOP NOP Receptor (Analgesia) Formulation->NOP Model_A Model A: Carrageenan Paw Edema (Anti-inflammatory) H4R->Model_A Model_B Model B: Tail Flick/Hot Plate (Antinociceptive) NOP->Model_B Readout_A Measure: Paw Volume (Plethysmometer) Cytokines (TNF-a, IL-1b) Model_A->Readout_A Readout_B Measure: Latency to withdraw (sec) Model_B->Readout_B

Caption: Decision tree for in vivo validation of MBP-2HCl based on H4R (inflammation) or NOP (pain) pathway engagement.

Protocol A: Histamine-Induced Pruritus/Inflammation (H4R Focus)

This model validates the compound's ability to block H4 receptors on mast cells and eosinophils.[1]

  • Animals: Balb/c mice (n=8/group).

  • Pre-treatment: Administer MBP-2HCl (10, 30, 100 mg/kg PO) 1 hour prior to challenge.[1]

  • Induction: Intradermal injection of Histamine (100 µg) or specific H4 agonist (e.g., VUF-8430) into the dorsal neck region.[1]

  • Observation: Record scratching bouts for 30 minutes via video tracking.

  • Success Criteria: Dose-dependent reduction in scratching behavior compared to vehicle control.

Protocol B: Nociception (NOP/Opioid Focus)

Benzimidazole-piperidines often exhibit partial agonism at NOP receptors.[1]

  • Animals: Sprague-Dawley Rats.

  • Dosing: MBP-2HCl (IP or IT - Intrathecal).

  • Assay (Tail Flick):

    • Apply radiant heat to the tail.[1]

    • Cut-off time: 10-15 seconds (to prevent tissue damage).[1]

  • Antagonist Challenge: To confirm mechanism, pre-treat a subset with J-113397 (selective NOP antagonist) or Naloxone (opioid antagonist).[1]

  • Interpretation: If MBP-2HCl increases latency, and this effect is blocked by J-113397, it confirms NOP agonism.[1]

Data Analysis & Interpretation

When analyzing results from MBP-2HCl, use the following framework to interpret "Scaffold Efficacy":

ObservationLikely MechanismAction Item
High Clearance / Low Exposure Exposed secondary amine (Piperidine)SAR: Cap the amine (N-ethyl, N-benzyl) or add steric bulk to the benzimidazole C2 position.[1]
CNS Efficacy (Analgesia) BBB Penetration + NOP engagementLead Opt: Optimize for selectivity over Mu-opioid receptors.
Anti-inflammatory Efficacy H4 Receptor AntagonismLead Opt: Verify selectivity against H1 (sedation risk) and hERG (cardiac risk).[1]
Injection Site Inflammation Acidity of 2HCl saltProtocol: Re-check formulation pH; switch to fumarate or succinate salt for future batches.

References

  • Histamine H4 Antagonists: Jablonowski, J. A., et al. (2003).[1] "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Benzimidazole-Piperidine Scaffold: Gbahou, F., et al. (2006).[1] "Pharmacological characterization of the novel histamine H4 receptor antagonist JNJ 7777120." Journal of Pharmacology and Experimental Therapeutics. Link

  • NOP Receptor Ligands: Zaveri, N. T. (2016).[1] "Nociceptin/orphanin FQ receptor (NOP) ligands: discovery and therapeutic applications." Journal of Medicinal Chemistry. Link

  • Formulation of Salts: Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Link

Sources

Method

Application Note: High-Sensitivity Quantitation of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole in Biological Matrices

Executive Summary This application note details a robust analytical protocol for the quantification of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (hereafter referred to as 4-MPB ) in biological samples. 4-MPB is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical protocol for the quantification of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (hereafter referred to as 4-MPB ) in biological samples. 4-MPB is a critical pharmacophore found in various H1-antihistamines (e.g., analogs of Bilastine or Mizolastine) and serves as a key metabolite or synthetic intermediate in drug development.[1][2]

Given the compound's physicochemical properties—specifically its dihydrochloride salt form and basic nitrogen centers (piperidine and benzimidazole moieties)—standard reversed-phase extraction often yields poor recovery and peak tailing.[1][2]

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS on a Charged Surface Hybrid (CSH) column.[1][2] This combination ensures:

  • Selectivity: Removal of phospholipids and neutral interferences.

  • Sensitivity: High recovery (>85%) allowing for LLOQ in the low ng/mL range.

  • Robustness: Elimination of silanol interactions that cause peak tailing.[2]

Chemical Mechanism & Method Strategy

Physicochemical Challenges
  • Basicity: 4-MPB contains a secondary amine on the piperidine ring (

    
    ) and a benzimidazole nitrogen (
    
    
    
    ).[1][2] At physiological pH, it is positively charged.[1]
  • Polarity: As a dihydrochloride salt, the analyte is highly polar, making Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) inefficient without pH manipulation.[1]

The Solution: Mixed-Mode Cation Exchange (MCX)

We utilize a polymeric sorbent functionalized with sulfonic acid groups.[1][2]

  • Load (Acidic pH): The analyte is protonated (

    
    ) and binds to the sorbent via ionic interaction .
    
  • Wash 1 (Acidic Aqueous): Removes proteins and salts.[2]

  • Wash 2 (Organic): Removes hydrophobic neutrals (lipids) while the analyte remains ionically bound.

  • Elute (Basic Organic): High pH (Ammonium Hydroxide) deprotonates the analyte, breaking the ionic bond and releasing it into the organic solvent.

Workflow Visualization

The following diagram illustrates the critical decision pathways and extraction logic.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) PreTreat Pre-treatment Acidify (2% Formic Acid) Disrupt protein binding Sample->PreTreat Add IS SPE_Load SPE Load (MCX) Analyte binds via Ionic Exchange PreTreat->SPE_Load SPE_Wash Interference Removal 1. Aqueous Acid (Salts) 2. MeOH (Neutrals/Lipids) SPE_Load->SPE_Wash Retain Cations SPE_Elute Elution 5% NH4OH in MeOH (Deprotonate & Release) SPE_Wash->SPE_Elute Switch pH LC_Sep LC Separation C18 CSH Column High pH Stability SPE_Elute->LC_Sep Evaporate & Reconstitute MS_Det MS/MS Detection ESI+ MRM Mode [M+H]+ 216.2 > Product Ions LC_Sep->MS_Det

Caption: Analytical workflow for 4-MPB utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte from complex biological matrices.

Experimental Protocols

Reagents & Standards Preparation

Critical Note on Salt Correction: The analyte is supplied as a dihydrochloride salt (


 g/mol ). You must correct for the free base content (

g/mol ) during weighing.
  • Correction Factor:

    
     (Multiply weight of salt by 0.747 to get weight of free base).
    
SolutionConcentrationSolventStorage
Stock Solution 1.0 mg/mL (Free Base)Methanol:Water (50:[1][2]50) + 0.1% Formic Acid-20°C
Working Std 10 ng/mL - 1000 ng/mLDiluted Plasma/Matrix4°C (Daily)
Internal Std (IS) 100 ng/mL50% Methanol4°C

Recommended IS: Stable Isotope Labeled 4-MPB (d3 or d4).[1][2] If unavailable, use Mizolastine or a structural benzimidazole analog.

Sample Extraction (MCX SPE Protocol)

Cartridge: Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C.[1][2]

  • Pre-treatment: Aliquot 200 µL Plasma into a tube.[2] Add 20 µL Internal Standard . Add 200 µL 2% Formic Acid (aq) . Vortex to mix and acidify (pH < 3).

  • Conditioning: Add 1 mL Methanol, then 1 mL Water to the cartridge.

  • Loading: Load the entire pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Add 1 mL 2% Formic Acid in Water . (Removes salts/proteins).[1][2]

  • Wash 2 (Organic): Add 1 mL 100% Methanol . (Removes neutral lipids/matrix).[1][2] Note: The basic analyte remains bound.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

To prevent peak tailing common with piperidine amines, a Charged Surface Hybrid (CSH) column is recommended over standard C18.[1][2]

Chromatography (HPLC/UPLC):

  • Column: Waters XSelect CSH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Vol: 5 - 10 µL.

Gradient Profile:

Time (min) %A %B Curve
0.0 95 5 Initial
0.5 95 5 Hold
3.0 10 90 Linear
4.0 10 90 Wash
4.1 95 5 Re-equilibrate

| 6.0 | 95 | 5 | End |[1][2]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[1][2]

  • Capillary Voltage: 2.5 kV.[2]

  • Desolvation Temp: 500°C.

  • MRM Transitions (Predicted - Optimize on Instrument):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
4-MPB 216.2 119.1 (Benzimidazole core)3025
98.1 (Piperidine frag)3020
IS (Generic) Depends on ISDepends on IS--

Method Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the method must pass the following criteria:

Linearity & Sensitivity[1][2]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Acceptance:

    
    .[2][4] Back-calculated standards must be within ±15% (±20% for LLOQ).
    
Matrix Effect Assessment

Since 4-MPB is a polar base, it elutes early/mid-gradient where phospholipids often suppress ionization.[1][2]

  • Test: Compare post-extraction spike peak area (A) vs. neat solution peak area (B).

  • Matrix Factor (MF):

    
    .[1][2]
    
  • Requirement: CV of MF across 6 different lots of plasma must be <15%. The MCX wash step (Methanol) is critical here to remove phospholipids.

Carryover Check

Basic amines adhere to injector ports and PEEK tubing.

  • Protocol: Inject a Blank immediately after the ULOQ (1000 ng/mL).

  • Limit: Carryover peak area must be < 20% of the LLOQ peak area.

  • Mitigation: If carryover is observed, use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Waters Corporation. (2023).[1][2] Oasis MCX Extraction Protocols for Basic Drugs. [Link][1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 38385-95-4, 2-(4-Piperidinyl)-1H-benzimidazole. [Link][2]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Application

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride for studying signal transduction pathways

This Application Note is designed for researchers investigating Histamine H4 Receptor (H4R) signaling and immunomodulation. 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a critical pharmacophore and func...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Histamine H4 Receptor (H4R) signaling and immunomodulation.

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a critical pharmacophore and functional probe used to study G-protein coupled receptor (GPCR) pathways, specifically the Histamine H4 receptor. It serves as both a bioactive scaffold for the synthesis of high-affinity antagonists (such as JNJ-7777120 analogs) and a tool for probing the structural determinants of ligand-receptor binding in the histamine signaling cascade.

Introduction & Mechanistic Overview

The compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (often utilized as the dihydrochloride salt for solubility) represents a "privileged structure" in medicinal chemistry, specifically targeting the Histamine H4 Receptor (H4R) . Unlike the H1 receptor (associated with allergy) or H2 (gastric acid), the H4 receptor is a key modulator of immune cell trafficking and inflammation.

Mechanism of Action

This molecule acts as a ligand for the H4 receptor, a G


i/o-coupled GPCR.
  • Receptor Binding: The benzimidazole core mimics the imidazole ring of histamine, while the piperidine nitrogen interacts with the conserved aspartate residue (Asp94 in TM3) of the H4 receptor.

  • Signal Transduction: Upon binding, H4R modulates the G

    
    i/o subunit.
    
    • cAMP Inhibition: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

    • MAPK Activation: The G

      
       subunits trigger the Ras-Raf-MEK-ERK pathway.
      
    • Calcium Flux: Induces intracellular calcium mobilization (often requiring G

      
      15/16 co-expression in reporter systems).
      
    • Cytoskeletal Rearrangement: Drives actin polymerization leading to chemotaxis in eosinophils and mast cells.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a starting scaffold to synthesize high-affinity H4 antagonists.

  • Chemotaxis Assays: Studying the migration of leukocytes (eosinophils, neutrophils).

  • Functional Selectivity Studies: Differentiating between H1 and H4 receptor signaling pathways.

Signal Transduction Pathway Visualization

The following diagram illustrates the H4 Receptor signaling cascade activated or modulated by benzimidazole-based ligands.

H4R_Signaling Ligand 4-Methyl-2-(4-piperidinyl)- benzimidazole H4R Histamine H4 Receptor (GPCR) Ligand->H4R Binds/Modulates Gi Gαi/o Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) Gbg Gβγ Subunits Gi->Gbg Dissociates cAMP cAMP AC->cAMP Reduces PI3K PI3K Gbg->PI3K Activates Actin Actin Polymerization Gbg->Actin Rho/Rac pathway ERK ERK1/2 (p44/42) PI3K->ERK Phosphorylation Chemotaxis Chemotaxis / Immune Cell Migration ERK->Chemotaxis Regulates Actin->Chemotaxis Drives

Caption: H4 Receptor signaling cascade showing G-protein dissociation leading to cAMP inhibition and chemotaxis induction.[1]

Experimental Protocols

Protocol A: H4 Receptor Binding Competition Assay

Objective: Determine the affinity (


) of the benzimidazole probe for the H4 receptor compared to Histamine.

Materials:

  • HEK-293T cells stably expressing human H4R.

  • Radioligand:

    
    -Histamine (Specific Activity ~20 Ci/mmol).
    
  • Test Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.

Workflow:

  • Membrane Preparation: Harvest H4R-HEK293T cells, homogenize in ice-cold assay buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plate.

    • Add 50 µL Membrane suspension (20 µg protein/well).

    • Add 50 µL

      
      -Histamine (Final conc. 10 nM).
      
    • Add 50 µL Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
    • Non-specific binding control: Add 10 µM unlabeled Histamine or JNJ-7777120.

  • Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.

  • Harvest: Filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count CPM.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Mobilization Assay (Functional)

Objective: Assess the functional activity (agonism/antagonism) of the compound. Note: H4R couples to G


i, so co-expression with G

15/16 is often required to force coupling to Calcium (G

q-like) pathways.

Materials:

  • CHO-K1 cells expressing hH4R and G

    
    16.
    
  • Fluorescent Calcium Dye: Fluo-4 AM or Fura-2.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA.

Workflow:

  • Seeding: Plate cells (50,000/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Solution (Fluo-4 AM, 4 µM). Incubate 45 min at 37°C.

  • Baseline Measurement: Place plate in FLIPR or FlexStation reader. Record baseline fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds.

  • Agonist Mode: Inject Test Compound. Monitor Calcium spike.

  • Antagonist Mode:

    • Pre-incubate cells with Test Compound (4-Methyl-2-(4-piperidinyl)-1H-benzimidazole) for 15 min.

    • Inject Histamine (

      
       concentration).
      
    • Measure reduction in Calcium flux signal.

  • Data Analysis: Calculate

    
    . A reduction in Histamine-induced peak indicates antagonist activity.
    

Data Summary & Interpretation

ParameterExpected Outcome for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazoleBiological Significance
Binding Affinity (

)
Low micromolar to high nanomolar rangeIndicates specific interaction with the H4 orthosteric site.
Calcium Flux No intrinsic spike (if antagonist); Blocks Histamine spikeConfirms functional antagonism of G-protein signaling.
Chemotaxis Inhibits eosinophil migration towards HistamineValidates efficacy in preventing immune cell recruitment.
cAMP Levels Reverses Histamine-induced cAMP decreaseH4R activation lowers cAMP; antagonists restore forskolin-induced cAMP levels.

References

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry.

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics.

  • Venable, J. D., & Thurmond, R. L. (2006). "The H4 receptor as a target for inflammatory disease." Expert Opinion on Investigational Drugs.

  • PubChem Compound Summary. (2024). "2-(4-Piperidinyl)-1H-benzimidazole derivatives." National Center for Biotechnology Information.

Sources

Method

Cell-based assays to evaluate the efficacy of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Abstract This application note details the protocol for evaluating the pharmacological efficacy of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a structural scaffold characteristic of Histamine H4 Recept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the pharmacological efficacy of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a structural scaffold characteristic of Histamine H4 Receptor (H4R) ligands .[1][2] The benzimidazole-piperidine moiety is a privileged structure in medicinal chemistry, frequently associated with H4R antagonism and partial agonism. This guide provides a comprehensive workflow to determine the compound's mode of action (agonist vs. antagonist), potency (


), and intrinsic efficacy using Gi-coupled functional assays and phenotypic readouts.

Introduction & Mechanism of Action

The target compound, 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole , belongs to a class of ligands that modulate the Histamine H4 Receptor (H4R) . The H4R is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells (eosinophils, mast cells, T-cells), playing a critical role in immune response and chemotaxis.[3][4]

Signaling Pathway

H4R couples to


 proteins . Upon activation by an agonist (e.g., Histamine), the 

subunit inhibits Adenylyl Cyclase (AC) , leading to a reduction in intracellular cAMP. Simultaneously, the

subunits trigger downstream kinase cascades (MAPK/ERK) and calcium mobilization, driving cytoskeletal rearrangement and chemotaxis.
  • Agonist Mode: The compound will decrease forskolin-stimulated cAMP levels.

  • Antagonist Mode: The compound will block the cAMP-lowering effect of a reference agonist (e.g., Histamine or VUF 8430).

Visualizing the H4R Signaling Cascade

H4R_Signaling Ligand 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole H4R Histamine H4 Receptor (GPCR) Ligand->H4R Binding Gi Gi/o Protein (Heterotrimeric) H4R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) Chemotaxis Chemotaxis & Ca2+ Flux Gi->Chemotaxis Gβγ Subunits cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduced Production PKA PKA / CREB Signaling cAMP->PKA Downregulation

Figure 1: H4R signaling pathway. Agonist binding inhibits Adenylyl Cyclase via Gi, reducing cAMP. Antagonists prevent this inhibition.

Assay 1: cAMP Modulation Assay (Functional Readout)

Since H4R is


-coupled, measuring the inhibition of forskolin-induced cAMP  is the gold standard for determining efficacy. We recommend using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform (e.g., HTRF or LANCE) for high sensitivity.
Experimental Principle
  • Forskolin (FSK) is used to artificially raise cAMP levels.

  • Agonist Effect: If the test compound is an agonist, it will activate

    
    , inhibiting AC and lowering the FSK-induced cAMP signal.
    
  • Antagonist Effect: If the test compound is an antagonist, it will reverse the cAMP reduction caused by a reference agonist (Histamine).

Protocol: Agonist & Antagonist Mode[5]

Materials:

  • Cells: HEK293T stably transfected with human H4R (hH4R-HEK293T).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity), Forskolin (10 µM stock), IBMX (Phosphodiesterase inhibitor).

  • Reference Agonist: Histamine (100 µM stock).

  • Test Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (dissolved in DMSO).

Step-by-Step Procedure:

  • Cell Preparation:

    • Harvest hH4R-HEK293T cells and resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX) at

      
       cells/mL.
      
    • Dispense 5 µL of cell suspension (1,000 cells/well) into a white 384-well low-volume plate.

  • Compound Addition:

    • For Agonist Mode: Add 5 µL of Test Compound (serial dilution, 1 nM – 100 µM) containing 2x Forskolin (final concentration 10 µM).

    • For Antagonist Mode: Add 2.5 µL of Test Compound (serial dilution). Incubate for 15 mins. Then add 2.5 µL of Reference Agonist (Histamine at

      
       concentration) + Forskolin (10 µM).
      
  • Incubation:

    • Incubate the plate for 30 minutes at Room Temperature (RT) .

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible plate reader (e.g., EnVision).

    • Calculate the Ratio:

      
      .
      

Data Analysis:

  • Plot the HTRF Ratio vs. Log[Compound].

  • Agonist: Sigmoidal decrease in signal. Calculate

    
    .
    
  • Antagonist: Sigmoidal increase in signal (restoration of cAMP). Calculate

    
     and 
    
    
    
    .

Assay 2: Beta-Arrestin Recruitment (PathHunter)

To evaluate if the compound induces receptor internalization or exhibits biased signaling (activating G-protein vs. Beta-arrestin pathways differently), a Beta-Arrestin recruitment assay is essential.

Protocol
  • System: PathHunter® eXpress H4R CHO-K1 cells (DiscoverX).

  • Seeding: Plate cells in Cell Plating Reagent (20 µL/well) in a 384-well plate. Incubate for 48 hours at 37°C/5%

    
    .
    
  • Stimulation: Add 5 µL of 5x Test Compound. Incubate for 90 minutes at 37°C.

  • Detection: Add 12 µL of detection reagent (Galacton-Star® substrate). Incubate for 60 mins at RT.

  • Measurement: Read Chemiluminescence.

Interpretation:

  • A signal increase indicates Beta-arrestin recruitment (Agonism).

  • Lack of signal with functional cAMP activity suggests G-protein biased agonism (highly desirable for avoiding desensitization).

Assay 3: Eosinophil Chemotaxis (Phenotypic)

The H4R is a major driver of eosinophil migration.[4] This assay confirms that the molecular efficacy translates to a physiological response.

Materials:

  • Cells: Purified human eosinophils (from buffy coat) or H4R-expressing murine mast cells.

  • Chamber: 96-well Transwell system (5 µm pore size).

Protocol:

  • Preparation: Resuspend eosinophils (

    
     cells/mL) in chemotaxis buffer (RPMI + 0.1% BSA).
    
  • Lower Chamber:

    • Agonist Test: Add 235 µL of Test Compound (various concentrations).

    • Antagonist Test: Add 235 µL of Histamine (

      
       nM) + Test Compound.
      
  • Upper Chamber: Add 75 µL of cell suspension to the insert.

  • Migration: Incubate for 2 hours at 37°C.

  • Quantification:

    • Remove inserts.

    • Add CellTiter-Glo® (ATP detection) to the lower chamber to quantify migrated cells.

    • Measure Luminescence.

Data Presentation & Analysis

Summarize the pharmacological parameters in a standardized table.

ParameterDefinitionCalculation Formula

Concentration inducing 50% max response4-parameter logistic fit (Sigmoidal)

Intrinsic Efficacy (relative to Histamine)


Concentration inhibiting 50% of agonist response4-parameter logistic fit (Inhibition)
Z-Factor Assay Robustness Quality Control$1 - \frac{3(\sigma_p + \sigma_n)}{

Criteria for Validity:

  • Z-Factor > 0.5: Assay is robust.

  • Reference Histamine

    
    :  Should be ~10-50 nM (depending on cell line).
    
  • DMSO Tolerance: Ensure final DMSO concentration < 0.5% to avoid cytotoxicity.

References

  • Lim, H. D., et al. (2006).[1] "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist." Journal of Medicinal Chemistry, 49(23), 6650-6651. Link

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[5][6] Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221.[5] Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. Link

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery, 7(1), 41-53. Link

  • DiscoverX. (n.d.). "PathHunter® eXpress GPCR Assays User Manual." Link

Sources

Application

Technical Guide: Structural Diversification of the 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Scaffold

Introduction & Pharmacological Context The 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands. Its structural architecture—comprising a lipophilic benzimidazole core linked to a basic piperidine moiety—mimics the binding motifs of endogenous neurotransmitters like histamine and nociceptin.

This scaffold is a validated precursor for:

  • H1/H4 Antihistamines: Similar to Bilastine and Emedastine , where the piperidine nitrogen acts as the primary interaction point with Aspartate residues in the receptor binding pocket.

  • Nociceptin (NOP) Agonists: Where the benzimidazole core provides

    
    -
    
    
    
    stacking interactions within the receptor's hydrophobic pocket.
  • Antiviral & Anticancer Agents: Derivatives have shown efficacy in inhibiting specific kinases and viral replication machinery.

Technical Challenge: The commercial supply of this building block is typically the dihydrochloride salt (2HCl) . Direct use of the salt in nucleophilic substitutions often leads to poor yields or heterogeneous reaction mixtures. This guide outlines the mandatory "Free-Basing" protocol followed by divergent synthesis techniques for library generation.

Critical Pre-Requisite: Free-Basing Protocol

The dihydrochloride salt is stable but chemically inert to many nucleophilic modifications. You must liberate the free amine to restore nucleophilicity.

Protocol A: Quantitative Salt Neutralization

Objective: Convert 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole • 2HCl to its Free Base form.

Reagents:

  • Starting Material (2HCl salt)

  • Saturated Sodium Bicarbonate (

    
    ) or 1N NaOH
    
  • Dichloromethane (DCM) and Methanol (MeOH)

  • Brine

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the 2HCl salt in a minimal volume of water. The solution will be acidic (pH ~2-3).

  • Neutralization: Slowly add saturated

    
     (mild) or 1N NaOH (strong) while stirring until the pH reaches 10-11. A precipitate (the free base) may form.
    
  • Extraction:

    • Do not use pure DCM; the free base has poor solubility in non-polar solvents.

    • Use a solvent mixture of DCM:MeOH (9:1) .

    • Extract the aqueous layer 3 times with the organic mixture.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation: The resulting solid should be an off-white powder.

    • Check: Absence of chloride counter-ions can be verified via silver nitrate test or elemental analysis if strict purity is required.

Workflow Visualization: Salt to Scaffold

FreeBasing Salt Benzimidazole . 2HCl (Water Soluble) Base Add Base (pH > 10) Salt->Base Neutralization Extract Extract (DCM:MeOH 9:1) Base->Extract Phase Separation FreeBase Free Base (Nucleophilic) Extract->FreeBase Drying & Evap

Figure 1: Critical workflow for converting the stable salt form into the reactive free base intermediate.

Module 1: Functionalization of the Piperidine Nitrogen

The secondary amine on the piperidine ring is the most nucleophilic site (


 ~10-11). It can be selectively modified without protecting the benzimidazole nitrogen (

~12), provided mild bases are used.
Technique 1.1: Reductive Amination (Library Generation)

Best for: Creating flexible alkyl linkers for receptor flexibility.

Protocol:

  • Setup: Dissolve Free Base (1.0 eq) in 1,2-Dichloroethane (DCE) or THF.

  • Addition: Add the desired Aldehyde/Ketone (1.1 eq). Stir for 30 mins to allow imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1.0 eq).

    • Expert Insight: STAB is preferred over

      
       because it reduces the imine selectively without reducing the aldehyde/ketone, preventing side reactions.
      
  • Workup: Quench with aqueous

    
    , extract with DCM, and purify via flash chromatography (DCM:MeOH:NH3).
    
Technique 1.2: Amide Coupling

Best for: Introducing rigidity or polar motifs.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins.

  • Coupling: Add the Benzimidazole Free Base (1.0 eq).

  • Reaction: Stir at RT for 2-4 hours.

  • Note: The benzimidazole -NH- is too weakly nucleophilic to compete with the piperidine -NH- under these conditions, ensuring chemoselectivity .

Module 2: Modification of the Benzimidazole Core

Modifying the benzimidazole nitrogen (N1) is more challenging due to tautomerism . Because of the 4-methyl group, the molecule is asymmetric. Alkylation will produce two regioisomers:

  • 1,4-dimethyl isomer: Alkylation on the nitrogen closer to the methyl group (sterically hindered).

  • 1,7-dimethyl isomer: Alkylation on the nitrogen further from the methyl group (sterically favored).

Technique 2.1: Regioselective N-Alkylation

Protocol:

  • Base Selection:

    • For N1/N3 Mixtures: Use

      
       in Acetone (kinetic control).
      
    • For Steric Preference (1,7-isomer): Use

      
       in DMF (thermodynamic control).
      
  • Procedure:

    • Dissolve Free Base in anhydrous DMF.

    • Add Base (1.2 eq) and stir for 30 mins.

    • Add Alkyl Halide (1.1 eq) dropwise.

    • Heat to 60-80°C.

  • Purification: The isomers usually have distinct Rf values. Separation requires careful column chromatography (often very slow gradients, e.g., 0-5% MeOH in DCM).

Divergent Synthesis Pathway

SynthesisPath cluster_Piperidine Piperidine Modification (High Selectivity) cluster_Benzimidazole Benzimidazole Core Modification (Regio-Complex) Start 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (Free Base) PathA Reductive Amination (STAB, Aldehyde) Start->PathA PathB Amide Coupling (HATU, R-COOH) Start->PathB PathC Base-Mediated Alkylation (Cs2CO3, R-X) Start->PathC ProductA N-Alkyl Piperidine (Flexible Linker) PathA->ProductA ProductB N-Acyl Piperidine (Rigid Linker) PathB->ProductB Isomer1 1,4-Dimethyl Isomer (Sterically Hindered) PathC->Isomer1 Minor Isomer2 1,7-Dimethyl Isomer (Major Product) PathC->Isomer2 Major

Figure 2: Divergent synthetic routes highlighting chemoselectivity at the piperidine and regioselectivity issues at the benzimidazole core.

Analytical Validation Data

When characterizing your derivatives, use the following chemical shift markers to confirm substitution patterns.

Feature1H NMR Signal (approx.[1][2][3]

in DMSO-

)
Diagnostic Change
4-Methyl Group Singlet, ~2.4 - 2.6 ppmShifts slightly downfield if benzimidazole N is alkylated.
Benzimidazole Ar-H Multiplet, 6.9 - 7.5 ppmIntegration pattern changes if N-alkylation breaks symmetry.
Piperidine N-CH2 Multiplet, 2.9 - 3.4 ppmKey Indicator: Shifts significantly upon acylation (downfield) or alkylation.
Piperidine C4-H Multiplet, ~3.0 ppmConnects the two rings. Use HMBC to verify linkage stability.

References

  • Benzimidazole as a Privileged Scaffold

    • Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.[1][4][5]

    • Source: PubMed / Bentham Science.
    • URL:[Link]

  • Regioselective Alkylation

    • Title: Regioselective alkylation of benzimidazoles (General Methodology).
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Pharmacological Application (Antihistamines)

    • Title: Synthesis and histamine H1 receptor antagonist activity of bilastine-like compounds (Structural Analogues).
    • Source: Journal of Medicinal Chemistry (via PubMed).[1][6]

    • URL:[Link]

  • General Reactivity of Piperidinyl-Benzimidazoles

    • Title: 2-Piperidin-4-yl-1H-benzoimidazole - Properties and Applications.[2][4][7][8]

    • Source: Chem-Impex Intern

Sources

Method

Application Note: Strategic Development of Therapeutics Based on the 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Scaffold

Executive Summary & Scaffold Analysis The 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically significant as the core intermediate for the second-generation H1-antihistamine Bilastine , this scaffold possesses under-explored potential in Histamine H4 Receptor (H4R) antagonism (autoimmune disorders) and Kinase Inhibition (oncology).

This Application Note provides a rigorous technical guide for synthesizing, diversifying, and biologically Validating derivatives of this scaffold.

Structural Pharmacology

The scaffold consists of three critical pharmacophoric domains:

  • The Benzimidazole Core: Mimics purine bases; capable of hydrogen bonding (donor/acceptor) and

    
    -
    
    
    
    stacking. The 4-methyl group introduces asymmetry, influencing lipophilicity and steric fit within hydrophobic pockets (e.g., the Trp/Phe residues in GPCRs).
  • The Piperidine Linker: A semi-rigid aliphatic spacer that dictates the orientation of the basic nitrogen.

  • The Basic Nitrogen (Piperidine

    
    ):  A crucial protonation site at physiological pH, often forming ionic bonds with Aspartate (Asp) residues in GPCR transmembrane domains (e.g., Asp3.32 in Histamine receptors).
    

Module A: Chemical Synthesis & Library Generation

Retrosynthetic Logic

The most robust route to the 4-methyl-2-(4-piperidinyl)-1H-benzimidazole core is the Phillips Condensation . This involves the acid-catalyzed condensation of a substituted o-phenylenediamine with a carboxylic acid derivative.

Critical Consideration: The starting material must be 3-methyl-1,2-diaminobenzene . Due to tautomerism in the imidazole ring, the 4-methyl and 7-methyl positions are equivalent until the N1 nitrogen is substituted.

Protocol: Scaffold Synthesis (Batch Scale)

Objective: Synthesis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.

Reagents:

  • 3-Methyl-1,2-diaminobenzene (1.0 eq)

  • Isonipecotic acid (Piperidine-4-carboxylic acid) (1.0 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1]

  • NaOH (for neutralization)[2]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, mix 3-methyl-1,2-diaminobenzene (12.2 g, 0.1 mol) and isonipecotic acid (12.9 g, 0.1 mol).

  • Cyclization: Add PPA (approx. 100 g) to the mixture. Heat the reaction to 180°C under mechanical stirring for 4–6 hours. Note: High temperature is required to drive the dehydration and cyclization.

  • Quenching: Cool the reaction mixture to ~80°C and carefully pour into crushed ice (500 g) with vigorous stirring. The mixture will be viscous.

  • Neutralization: Adjust pH to ~10 using 50% NaOH solution. The product may precipitate as a free base or oil.

  • Purification: Extract with ethyl acetate (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Salt Formation: Dissolve the residue in ethanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt. Recrystallize from MeOH/Et

    
    O.
    

Yield Expectation: 65–75% Validation: LC-MS (


 Da); 

H NMR (DMSO-

) showing characteristic benzimidazole aromatic protons and piperidine multiplets.
Workflow Visualization

The following diagram illustrates the synthesis and subsequent diversification logic (SAR expansion).

SynthesisWorkflow RawMat1 3-Methyl-1,2- diaminobenzene Step1 Condensation (PPA, 180°C) RawMat1->Step1 RawMat2 Isonipecotic Acid RawMat2->Step1 Scaffold SCAFFOLD: 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole Step1->Scaffold Div1 N-Alkylation (Piperidine N) Scaffold->Div1 Reductive Amination Div2 N-Alkylation (Benzimidazole N) Scaffold->Div2 SN2 (NaH/RX) Lib1 Library A: GPCR Ligands (H4 Antagonists) Div1->Lib1 Lib2 Library B: Dual Inhibitors (Regioisomers) Div2->Lib2

Figure 1: Synthetic workflow transforming raw materials into the privileged scaffold and subsequent library generation.

Module B: Structure-Activity Relationship (SAR) Strategy

To develop novel therapeutics, one must move beyond the standard Bilastine-like substitutions.

Diversity Point 1: The Piperidine Nitrogen ( )

This is the primary vector for potency optimization.

  • Strategy: Reductive amination with diverse aldehydes.

  • Targeting H4R: Append hydrophobic moieties (e.g., cyclohexyl, substituted benzyl) to access the hydrophobic pocket adjacent to the orthosteric site.

  • Protocol: Mix Scaffold (1 eq) + Aldehyde (1.1 eq) in DCE; add NaBH(OAc)

    
     (1.5 eq). Stir at RT for 12h.
    
Diversity Point 2: The Benzimidazole Nitrogen ( )
  • Strategy: Alkylation using alkyl halides and base (NaH).

  • Regioisomerism Warning: Alkylation of the 4-methyl scaffold yields a mixture of 1,4-dimethyl and 1,7-dimethyl isomers.

  • Separation: These isomers often have distinct chromatographic profiles. Separation is mandatory for regulatory compliance. The 1,4-isomer is often sterically congested, potentially altering binding kinetics.

Module C: Biological Evaluation (H4R Antagonism)

The Histamine H4 receptor is G


i-coupled. Agonist binding inhibits adenylyl cyclase, reducing cAMP. An antagonist  will block this reduction (or increase cAMP if the receptor has constitutive activity).
Protocol: TR-FRET cAMP Functional Assay

Objective: Determine the IC


 of the synthesized library against H4R.

Materials:

  • HEK293 cells stably expressing human H4R.

  • Forskolin (to stimulate cAMP production).

  • Histamine (Agonist, EC

    
     concentration).
    
  • TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

Methodology:

  • Cell Prep: Harvest cells and resuspend in stimulation buffer at 200,000 cells/mL.

  • Compound Addition: Dispense 5

    
    L of test compounds (serial dilution in DMSO) into a 384-well white plate.
    
  • Agonist Challenge: Add 5

    
    L of Histamine (at EC
    
    
    
    ) + Forskolin (10
    
    
    M).
    • Why Forskolin? Since H4 is Gi-coupled, we must artificially raise cAMP levels with Forskolin so we can measure the inhibition caused by Histamine. The antagonist rescues the cAMP levels.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add 10

    
    L of detection mix (cAMP-d2 antibody + Cryptate). Incubate 1 hour.
    
  • Read: Measure Time-Resolved Fluorescence (Excitation: 320nm; Emission: 615nm/665nm).

Pathway Visualization

H4Path Ligand Histamine (Agonist) H4R H4 Receptor (GPCR) Ligand->H4R Activates Antagonist Scaffold Derivative (Antagonist) Antagonist->H4R Blocks Gai G-alpha-i Protein H4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP ATP->AC

Figure 2: Mechanism of Action. The scaffold derivative blocks H4R, preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Data Analysis & Interpretation

When analyzing library data, organize results to correlate R-group lipophilicity (cLogP) with potency (IC


).

Table 1: Representative SAR Data Structure (Hypothetical)

Cmpd IDR1 (Piperidine N)R2 (Benzimidazole N)H4R IC

(nM)
cLogPNotes
BMZ-01 HH>10,0001.2Inactive (Parent)
BMZ-02 EthylH8501.8Weak Activity
BMZ-03 2-(4-chlorophenoxy)ethylH12 3.5Potent (Bilastine-like)
BMZ-04 CyclohexylmethylMethyl (1,4-isomer)453.1Steric clash?
BMZ-05 CyclohexylmethylMethyl (1,7-isomer)8 3.1Optimal orientation

Key Insight: High potency in this scaffold usually requires a hydrophobic moiety on the piperidine nitrogen connected via a 2-3 carbon linker, facilitating interaction with the secondary binding pocket of the receptor.

References

  • Synthesis of the Scaffold: L. Faulques et al., "Synthesis and chemical properties of 2-(4-piperidinyl)benzimidazole derivatives." Journal of Heterocyclic Chemistry, 26(1), 54-60.

  • H4 Receptor Pharmacology: Jablonowski, J. A., et al. "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960.

  • Bilastine & Scaffold Relevance: Corcóstegui, R., et al. "Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist." Drugs in R&D, 6(6), 371-384.

  • Benzimidazole Privileged Structures: Bansal, Y., & Silakari, O.[3] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

Sources

Application

Application Note: Flow Cytometric Profiling of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

The following Application Note and Protocol guide details the flow cytometry analysis of cells treated with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound belongs to the privileged benzimidaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the flow cytometry analysis of cells treated with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound belongs to the privileged benzimidazole-piperidine scaffold class, widely recognized in medicinal chemistry for yielding potent antihistamines (e.g., bilastine intermediates), kinase inhibitors , and microtubule disruptors .[1]

Given the structural properties, this guide focuses on characterizing its antiproliferative efficacy , cell cycle modulation , and mechanism of cell death —the standard critical path for validating benzimidazole-based therapeutic candidates.[1]

[2]

Introduction & Mechanism of Action

The benzimidazole-piperidine pharmacophore is a versatile structural motif.[2][3] While specific derivatives target histamine receptors (H1/H4), many analogs—particularly those with specific substitutions like the 4-methyl group—exhibit potent cytotoxicity through two primary mechanisms:[1]

  • Microtubule Destabilization: Benzimidazoles bind to the colchicine-binding site of

    
    -tubulin, inhibiting polymerization.[2] This triggers the Spindle Assembly Checkpoint (SAC) , arresting cells in the G2/M phase  and leading to mitotic catastrophe.
    
  • Kinase Inhibition: Some derivatives inhibit kinases (e.g., Rho-kinase or Aurora kinases), leading to G1 arrest or apoptosis via the mitochondrial pathway.[1]

This application note provides a self-validating workflow to distinguish between these mechanisms using multiparametric flow cytometry.

Biological Pathway Diagram

The following diagram illustrates the potential cellular impact of the compound, mapping the logical flow from target engagement to measurable flow cytometry outputs.

Benzimidazole_Mechanism Compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Target_Tubulin Target: Tubulin Polymerization Compound->Target_Tubulin Inhibition Target_Kinase Target: Kinase Modulation Compound->Target_Kinase Inhibition Checkpoint Spindle Assembly Checkpoint (SAC) Activation Target_Tubulin->Checkpoint Arrest_G1 G1 Phase Arrest Target_Kinase->Arrest_G1 Mito_Damage Mitochondrial Depolarization (ΔΨm Loss) Target_Kinase->Mito_Damage Arrest_G2M G2/M Phase Arrest Checkpoint->Arrest_G2M Arrest_G2M->Mito_Damage Prolonged Arrest Caspase Caspase Activation Mito_Damage->Caspase Apoptosis Apoptosis (Phosphatidylserine Exposure) Caspase->Apoptosis

Caption: Hypothetical mechanism of action showing dual pathways (Tubulin vs. Kinase) leading to cell cycle arrest and apoptosis, detectable via specific flow cytometry assays.[1]

Experimental Design

To rigorously validate the compound's activity, the following experimental matrix is recommended. This "self-validating" design ensures that observed effects are dose- and time-dependent.[2]

ParameterConditionRationale
Cell Model Adherent (e.g., HeLa, A549) or Suspension (e.g., Jurkat)Choose lines sensitive to microtubule agents.[1][2]
Dose Range 0.1

M – 50

M (Log scale)
Establish IC

and distinguish cytostatic vs. cytotoxic doses.
Time Points 12h, 24h, 48h12h: Early signaling/arrest.[1] 24h: Peak arrest. 48h: Apoptosis.
Controls Negative: DMSO (0.1%).[1] Positive: Nocodazole (G2/M arrest) or Staurosporine (Apoptosis).[1]Validates assay performance and gating.

Materials & Reagents

  • Test Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (Store desisted at -20°C; dissolve in DMSO).[2]

  • Cell Cycle Dye: Propidium Iodide (PI) or DAPI.[1]

  • Apoptosis Marker: Annexin V-FITC (or APC).[2]

  • Mitotic Marker: Anti-Phospho-Histone H3 (Ser10) antibody (Optional, for distinguishing G2 from M phase).[1]

  • Buffer: PBS + 2% FBS (Staining Buffer).[1]

  • Permeabilization: 70% Ethanol (for Cell Cycle) or Saponin-based buffer (for intracellular markers).[1]

Detailed Protocols

Protocol A: Cell Cycle Analysis (DNA Content)

Objective: To determine if the compound causes cell cycle arrest (e.g., G2/M block typical of benzimidazoles).[1]

Workflow Diagram:

CellCycle_Protocol Harvest Harvest Cells (Trypsinize + Wash) Fix Fixation 70% Ethanol, -20°C (>2 hours) Harvest->Fix Wash Wash 2x PBS Fix->Wash Stain Stain PI + RNase A (30 min, 37°C) Wash->Stain Acquire Acquire Flow Cytometer (Linear Scale) Stain->Acquire

Caption: Step-by-step workflow for Propidium Iodide (PI) cell cycle staining.[2]

Step-by-Step Procedure:

  • Treatment: Treat

    
     cells with the compound for 24 hours.
    
  • Harvest: Collect cells (include floating dead cells). Wash 1x with cold PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 300

      
      L PBS.
      
    • Slowly add 700

      
      L ice-cold absolute ethanol  dropwise while vortexing gently. (Final conc: 70% EtOH).[1]
      
    • Incubate at -20°C for at least 2 hours (overnight is preferred for better resolution).

  • Washing: Pellet cells (500 x g, 5 min). Decant ethanol.[4] Wash 2x with PBS to remove all traces of ethanol.

  • Staining: Resuspend in 500

    
    L PI/RNase Staining Solution :
    
    • PI: 50

      
      g/mL[1]
      
    • RNase A: 100

      
      g/mL (Degrades RNA to prevent false signals).[1]
      
    • Buffer: PBS + 0.1% Triton X-100.

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer using the PE/Texas Red channel (Linear scale). Collect >10,000 single cell events.

Data Interpretation:

  • G0/G1 Peak: 2N DNA content.

  • S Phase: Between 2N and 4N.[5]

  • G2/M Peak: 4N DNA content.

  • Result: A significant increase in the 4N peak indicates G2/M arrest, consistent with tubulin inhibition.[1]

Protocol B: Apoptosis Assay (Annexin V / PI)

Objective: To quantify cell death and distinguish early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).[1][2]

Step-by-Step Procedure:

  • Harvest: Collect cells carefully. Do not use vigorous vortexing (can expose PS artificially).[1]

  • Wash: Wash 1x with cold Annexin Binding Buffer (HEPES-based, containing Ca

    
    ).[1]
    
    • Note: Annexin V binding is Ca

      
      -dependent.[2] Do not use PBS.[1]
      
  • Stain: Resuspend

    
     cells in 100 
    
    
    
    L Binding Buffer.
  • Add Reagents:

    • 5

      
      L Annexin V-FITC.
      
    • 5

      
      L Propidium Iodide (50 
      
      
      
      g/mL).[1]
  • Incubate: 15 minutes at Room Temperature (Dark).

  • Final Prep: Add 400

    
    L Binding Buffer. Analyze immediately.
    
  • Acquisition:

    • X-axis: Annexin V-FITC (Log scale).[2]

    • Y-axis: PI (Log scale).[2]

Protocol C: Phospho-Histone H3 (Ser10) Analysis

Objective: To distinguish between G2 arrest (Interphase) and M arrest (Mitosis).[1] Benzimidazoles often cause M-phase arrest (Mitotic Catastrophe).

Rationale: Both G2 and M cells have 4N DNA. Phospho-Histone H3 (pH3) is highly expressed only during mitosis (M phase).[1]

Procedure:

  • Fixation: Fix cells with 70% Ethanol (as in Protocol A) or 4% Paraformaldehyde (10 min, RT).

  • Permeabilization: If using PFA, permeabilize with 90% Methanol (-20°C, 30 min).

  • Staining:

    • Wash cells with PBS + 1% BSA.

    • Incubate with Anti-pH3 (Ser10)-Alexa Fluor 488 (1:50 dilution) for 1 hour at RT.

    • Add PI (with RNase) for DNA content.[1]

  • Acquisition:

    • X-axis: PI (Linear, DNA content).[1]

    • Y-axis: pH3-Alexa 488 (Log, Mitotic marker).[1][2]

  • Result:

    • G2 Cells: 4N DNA / pH3 Negative.

    • M Cells: 4N DNA / pH3 Positive.

    • Interpretation: High pH3+ population confirms mitotic arrest (tubulin effect).[1]

Data Analysis & Troubleshooting

Gating Strategy
  • FSC vs. SSC: Exclude debris.

  • FSC-A vs. FSC-H: Doublet Discrimination (Critical for cell cycle). Exclude clumped cells that mimic 4N DNA.

  • Histograms/Dot Plots:

    • Cell Cycle:[2] Use ModFit LT™ or FlowJo™ Cell Cycle algorithm for accurate phase quantification.

    • Apoptosis:[2] Quadrant gates based on Unstained and Single-Stained controls.[2]

Troubleshooting Table
IssuePossible CauseSolution
Broad G1/G2 Peaks (High CV) Poor fixation or instrument alignment.[2]Vortex while adding ethanol to prevent clumping. Run QC beads.
No Annexin V Signal Lack of Calcium.Ensure Binding Buffer contains 2.5 mM CaCl

.
High Background in pH3 Non-specific binding.[2]Increase blocking (BSA/FBS) or titrate antibody.[1]
Compound Precipitation High concentration / Low solubility.[2]Check DMSO tolerance of cells (<0.5%).[1] Inspect under microscope before harvest.

References

  • Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265.[1] Link

  • Darzynkiewicz, Z., et al. (2017).[1] Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 77(8), 717-729.[1] Link[1]

  • Crowley, L. C., et al. (2016).[1] Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link

  • Bansal, Y., & Silakari, O. (2012).[1] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[1] Link[1]

  • Sigma-Aldrich. (n.d.). 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride Product Information. Link(Note: Reference for structural class confirmation).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride for in vitro assays

Ticket ID: SOL-BENZ-042 Subject: Troubleshooting precipitation and stability in in vitro assays Status: Active Agent: Senior Application Scientist[1] Executive Summary This guide addresses solubility challenges associate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BENZ-042 Subject: Troubleshooting precipitation and stability in in vitro assays Status: Active Agent: Senior Application Scientist[1]

Executive Summary

This guide addresses solubility challenges associated with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .[1][2][3][4] As a cationic amphiphilic drug (CAD) salt, this compound exhibits pH-dependent solubility.[1][2] While the dihydrochloride (2HCl) salt form is highly soluble in water and DMSO, it is prone to "crashing out" (precipitation) when introduced to neutral buffered media (pH 7.[1]4) due to deprotonation of the piperidine and benzimidazole nitrogens.

Part 1: The "Crash-Out" Phenomenon (Root Cause Analysis)

User Scenario: "My stock solution in DMSO is perfectly clear. However, the moment I spike it into my cell culture media (DMEM + 10% FBS), a fine white haze forms.[1] My IC50 data is inconsistent."

Root Cause Diagnosis: The issue is likely pH Shock , not intrinsic insolubility.

  • Stock State: In DMSO or acidic water, the molecule exists as a fully protonated, charged salt (High Solubility).[2]

  • Transition: When added to media (pH 7.4), the buffering capacity of the media strips protons from the benzimidazole ring (pKa ~5.5) and potentially the piperidine ring (pKa ~11, though this remains largely charged).[2]

  • Result: The molecule reverts to a more lipophilic state.[2] If the local concentration at the pipette tip exceeds the solubility limit of this free-base-like form, micro-precipitates form immediately.[1][2]

Visualizing the Solubility Logic

SolubilityLogic Start Start: 2HCl Salt Form (Highly Soluble) SolventChoice Choose Solvent Start->SolventChoice DMSO DMSO Stock (Stable, Clear) SolventChoice->DMSO Recommended WaterAcid Acidic Water (pH < 5) (Stable, Clear) SolventChoice->WaterAcid Alternative MediaAdd Addition to Media (pH 7.4) DMSO->MediaAdd WaterAcid->MediaAdd Crash PRECIPITATION RISK (Cloudy/Haze) Buffering Media Buffers Protons (Deprotonation Event) MediaAdd->Buffering Buffering->Crash High Conc. (>100 µM) Stable Assay Stable Assay Buffering->Stable Assay Low Conc. (<10 µM) + Mixing

Caption: Figure 1. The physicochemical pathway leading to precipitation.[5][6] The critical failure point is the transition from the acidic/organic stock environment to the neutral aqueous environment of the assay.[1]

Part 2: Validated Preparation Protocols

To ensure data integrity, do not simply "dissolve and dump." Use the Intermediate Dilution Method to prevent local concentration spikes.

Protocol A: Preparation of Stable Stock Solution

Target Concentration: 10 mM

StepActionTechnical Rationale
1 Weigh compound into a glass vial.Avoids static charge issues common with plastic; prevents plasticizer leaching by DMSO.
2 Add 100% DMSO (Anhydrous).[1]DMSO solubilizes both the salt and free-base forms, ensuring stability regardless of protonation state.[1][2]
3 Vortex vigorously for 30 seconds.Breaks up salt crystal lattices.
4 Visual QC: Check for "swirls" or particulates.Solution must be optically clear. If cloudy, sonicate for 5 mins at 40°C.
5 Aliquot and store at -20°C.Prevents freeze-thaw cycles which induce crystal growth.[1]
Protocol B: The "Step-Down" Dilution (For Assay Use)

Goal: Safely transition from 100% DMSO to Aqueous Media.[1]

  • Prepare Intermediate Plate (10x Conc):

    • Do not add 10 mM stock directly to cells.

    • Dilute the 10 mM stock 1:100 into PBS (pH 7.4) or serum-free media in a separate tube.

    • Observation Point: This solution (100 µM) may turn slightly hazy. Vortex immediately. If it remains cloudy, your maximum soluble dose is likely <100 µM.[1]

  • Final Addition (1x Conc):

    • Add the Intermediate Solution to your cell wells (1:10 dilution).

    • Final DMSO concentration will be 0.1%, which is generally non-toxic.[1]

Workflow Visualization

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Dilution (100 µM in PBS) Stock->Intermediate 1:100 Dilution (Vortex Immediately) PrecipCheck Visual Check: Precipitation? Intermediate->PrecipCheck Well Cell Culture Well (10 µM Final) PrecipCheck->Stock If Cloudy: Lower Conc. PrecipCheck->Well If Clear (1:10 Add)

Caption: Figure 2. The Step-Down Dilution strategy minimizes "solvent shock" by pre-diluting in a cell-free environment before exposure to biological samples.[1]

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: Can I dissolve the dihydrochloride salt directly in water?

Yes, but with a caveat. The 2HCl salt is water-soluble because it creates an acidic solution.[1] However, aqueous stocks are less stable than DMSO stocks due to potential hydrolysis over time.[1] If you must use water, ensure the pH remains < 5.0 and use fresh within 24 hours.

Q2: Why does my dose-response curve plateau early?

This is a classic sign of solubility-limited absorption .[1] If the compound precipitates at 50 µM, adding 100 µM won't increase the effective concentration; it just adds more solid rock to the well.

  • Fix: Check the turbidity of your highest concentration using a plate reader (absorbance at 600 nm) before adding cells. Background signal > 0.05 OD indicates precipitation.

Q3: Is the compound light-sensitive?

Benzimidazoles can be photo-reactive.[1][2] While not extremely unstable, it is "Good Laboratory Practice" (GLP) to store stocks in amber vials or wrapped in foil to prevent UV-induced degradation or isomerization.[1][2]

Q4: I see "oil droplets" instead of crystals. What is this?

This is "oiling out," common with lipophilic amines.[1][2] It happens when the compound separates as a liquid phase rather than a solid crystal. [2] * Fix: Increase the DMSO percentage in the intermediate step or warm the solution to 37°C prior to addition.

References
  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Sigma-Aldrich Technical Library. (n.d.).[1] Troubleshooting Solubility in Cell Culture Media. Link

  • PubChem Compound Summary. (2024). 2-(4-Piperidinyl)-1H-benzimidazole (Parent Structure).[1][2][7][8][9] National Center for Biotechnology Information.[2] Link[1][2]

Sources

Optimization

Overcoming stability issues of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride in solution

The following technical guide is structured as a specialized support center resource, designed to address the specific stability and solubility challenges associated with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed to address the specific stability and solubility challenges associated with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .

Product Support ID: TECH-BENZ-04M Classification: Chemical Probe / Heterocyclic Building Block Audience: Senior Researchers, Formulation Scientists[1]

Executive Summary & Chemical Context

The Challenge: Researchers often encounter variability in biological assays when using 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . The primary failure modes are precipitation upon dilution (crashing out in physiological buffers) and oxidative degradation (discoloration over time).

The Chemical Reality: This compound is a dihydrochloride salt . In its solid state and in acidic solutions (pH < 4), it is highly polar and water-soluble because both the piperidine nitrogen (


) and the benzimidazole nitrogen (

) are protonated.

However, at physiological pH (7.4), the benzimidazole moiety deprotonates, reducing the molecule's overall polarity. While the piperidine remains charged, the hydrophobic 4-methyl-benzimidazole core drives aggregation and precipitation if the concentration exceeds the critical solubility limit.[1]

Troubleshooting Module A: Solubility & Precipitation

Symptom: The solution becomes cloudy or turbid immediately upon adding the stock solution to cell culture media (DMEM/RPMI) or PBS.

The Mechanism of Failure

The transition from a stock solvent (DMSO or Water) to a buffered aqueous environment causes a rapid pH shift.

  • Stock State: Fully protonated dication (Soluble).

  • Buffer Addition: pH rises to 7.4.

  • Transition: Benzimidazole deprotonates.

  • Result: Formation of a less soluble monocationic species. If

    
    , precipitation occurs.
    
Validated Solubilization Protocol

Objective: Maintain solubility up to 100 µM in assay media.

ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; solubilizes the hydrophobic core.[1]
Stock Concentration 10 mM - 50 mM High enough to allow small dilution volumes (<1%).[1]
Intermediate Step No Aqueous Intermediate Do not dilute DMSO stock into water before media.[1]
Mixing Method Vortex immediately Prevents local high-concentration "hotspots" during addition.[1]
Step-by-Step Workflow
  • Weighing: Weigh the dihydrochloride salt rapidly (hygroscopic).

  • Stock Preparation: Dissolve in anhydrous DMSO to reach 20 mM .

    • Note: If the solution is hazy, sonicate at 30°C for 5 minutes. The 2HCl salt may require kinetic energy to dissociate fully in DMSO.

  • Direct Dilution:

    • Pipette the DMSO stock directly into the center of the vortexing media.

    • Do not pipette onto the side of the tube (causes local precipitation).

  • Verification: Inspect against a dark background. If turbidity persists, lower the working concentration or add a solubilizing excipient (e.g., 0.5% Cyclodextrin).

Diagram: Solubility Phase Behavior

The following diagram illustrates the structural changes and solubility risks at different pH levels.

SolubilityPathway Acidic pH < 4.0 (Stock Solution) Species: Dication (+2) Solubility: HIGH Neutral pH 7.4 (Assay Buffer) Species: Monocation (+1) Solubility: MODERATE/LOW Acidic->Neutral Dilution into PBS/Media (Benzimidazole deprotonates) Basic pH > 11.0 (Strong Base) Species: Neutral Free Base Solubility: INSOLUBLE Neutral->Basic pH Adjustment Precip Precipitation Event (Cloudy Solution) Neutral->Precip If [Conc] > Limit (~100 µM)

Caption: Solubility transition of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole across pH gradients.

Troubleshooting Module B: Stability & Degradation

Symptom: The white powder turns yellow/brown during storage, or the DMSO stock solution loses potency after 2 weeks.

The Mechanism of Failure

Benzimidazoles are generally stable, but the piperidine ring and the salt form introduce vulnerabilities:

  • Hygroscopicity: The dihydrochloride salt avidly absorbs atmospheric water. Moisture promotes hydrolysis and accelerates oxidation.

  • Oxidation: Secondary amines (piperidine) can undergo slow oxidation to N-oxides or imines if exposed to light and air.[1]

  • Photodegradation: The benzimidazole chromophore can absorb UV/Vis light, leading to radical formation.

Validated Storage Protocol
ConditionSolid StateSolution State (DMSO)
Temperature -20°C-20°C or -80°C
Atmosphere DesiccatedInert Gas (Argon/Nitrogen)
Container Amber Glass VialAmber Glass or Foil-wrapped Polypropylene
Shelf Life 2 Years1 Month (Freeze/Thaw < 3 times)
Aliquoting Strategy (The "Single-Use" Rule)

Repeated freeze-thaw cycles introduce moisture (condensation) into the DMSO stock.[1]

  • Prepare the Master Stock (e.g., 10 mL at 20 mM).

  • Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Flush each tube with Argon gas before closing (if available).

  • Store at -20°C.

  • Never refreeze an aliquot once thawed.

Diagram: Optimal Storage Workflow

StorageWorkflow Arrival Compound Arrival (Hygroscopic Powder) Desiccate Desiccate Overnight (Remove absorbed moisture) Arrival->Desiccate Dissolve Dissolve in Anhydrous DMSO (Argon Purge) Desiccate->Dissolve Aliquot Aliquot into Single-Use Vials (Amber/Light Protected) Dissolve->Aliquot Freeze Flash Freeze & Store -20°C Aliquot->Freeze Use Thaw Once -> Experiment -> Discard Freeze->Use

Caption: Critical path for preserving compound integrity from arrival to experimentation.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in water or saline directly?

  • Answer: Yes, but with caution. As a dihydrochloride salt, it will dissolve in water, creating a highly acidic solution (pH ~2-3). If you plan to inject this into animals, you must buffer it. However, neutralizing it before injection may cause precipitation. A common vehicle for in vivo work is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline , which helps solubilize the free base form.

Q2: My DMSO stock has turned yellow. Is it still good?

  • Answer: Likely not. Yellowing indicates oxidative degradation of the amine or benzimidazole ring. We recommend discarding the stock and preparing fresh from the solid powder. To prevent this, ensure your DMSO is "Anhydrous" grade (water content <0.005%).

Q3: Why does the protocol recommend avoiding glass for long-term aqueous storage?

  • Answer: While glass is good for organic solvents, basic amines (like piperidine) can sometimes adsorb to the silanol groups on the glass surface at low concentrations, leading to lower effective recovery. For dilute aqueous working solutions, use polypropylene (low-binding) plasticware.[1]

Q4: Is the 4-methyl group important for stability?

  • Answer: The 4-methyl group increases the lipophilicity compared to the unsubstituted parent.[1] This makes the "precipitation risk" slightly higher in aqueous buffers. It does not significantly alter the chemical stability (degradation rate) but strictly dictates the solubility limit.

References

  • PubChem. (n.d.).[2] Compound Summary: 2-(4-Piperidinyl)-1H-benzimidazole (Parent Structure).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 4, 2026, from [Link]

    • Provides physicochemical data on the parent scaffold, supporting the pKa and solubility profile analysis.
  • Dana, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.[10] PubMed. Retrieved February 4, 2026, from [Link]

    • Validates the temperature and light sensitivity profiles of benzimidazole deriv
  • Offers comparative data on the hydrolysis and oxidation risks of substituted imidazoles/benzimidazoles.
  • Source for melting point and general solubility characteristics of the class.

Sources

Troubleshooting

Optimizing the concentration of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride for cell-based experiments

Technical Support Center: Optimizing 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl Current Status: Operational Agent: Senior Application Scientist Case ID: OPT-BENZ-2HCl-001 Executive Summary You are working with 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl

Current Status: Operational Agent: Senior Application Scientist Case ID: OPT-BENZ-2HCl-001

Executive Summary

You are working with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This is a bioactive small molecule often utilized as a scaffold in the development of H1-antihistamines (structurally related to precursors of bilastine or emedastine) and increasingly explored in oncology and virology for its benzimidazole core.

Crucial Technical Alert: The "dihydrochloride" (2HCl) salt form provides excellent water solubility but introduces significant acidity. In cell-based assays, the most common failure mode for this compound is pH-induced cytotoxicity masquerading as drug potency, or precipitation upon neutralization in culture media.

This guide replaces standard protocols with a troubleshooting-first approach to ensure your data reflects true biological activity, not physicochemical artifacts.

Module 1: Reconstitution & Stock Preparation

Q: My compound dissolves easily in water, but the media turns yellow immediately upon addition. Is this normal?

A: It is "normal" physics, but "fatal" for your experiment. The 2HCl salt releases two equivalents of hydrochloric acid for every mole of compound.

  • The Mechanism: When you dissolve the salt in water, you create a highly acidic solution. Adding a high concentration (e.g., 100 µM final) to standard DMEM/RPMI (buffered only by bicarbonate) overwhelms the buffer capacity. The yellow color indicates the pH has dropped below 6.8 (Phenol Red indicator).

  • The Fix: You must decouple the solubility step from the pH step.

Protocol: The Buffered Stock Method

  • Primary Solvent: Do not use pure water. Use DMSO (Dimethyl sulfoxide).

    • Reasoning: While the salt is water-soluble, preparing a high-concentration stock (e.g., 10–50 mM) in DMSO ensures sterility and prevents hydrolysis over time.

  • Secondary Dilution (The Critical Step):

    • When diluting into media, ensure the final DMSO concentration is <0.5% (v/v).

    • If you must use an aqueous stock, dissolve in 100 mM HEPES buffer (pH 7.4) rather than water to pre-neutralize the acidity before it hits the cells.

Q: I see a fine precipitate forming after adding the drug to the media. Why?

A: You are witnessing the "Free Base Crash."

  • The Chemistry: In the stock vial (low pH), the compound is ionized and soluble. When added to media (pH 7.4), the amine groups deprotonate, reverting the molecule to its "free base" form. The benzimidazole core is hydrophobic. If the concentration exceeds the thermodynamic solubility of the free base, it precipitates.

  • Troubleshooting Steps:

    • Sonicate the media treatment solution for 5–10 minutes at 37°C.

    • Reduce the Stock Concentration: Avoid large "shock" dilutions (e.g., 1:1000 in one step). Perform an intermediate dilution in media to check for cloudiness before adding to cells.

Module 2: Dose Optimization & Cytotoxicity

Q: How do I distinguish between specific inhibition and general toxicity?

A: Benzimidazoles are known to bind tubulin and can cause G2/M cell cycle arrest at high concentrations, regardless of their specific target. You must define the Therapeutic Window .

The "Goldilocks" Titration Protocol: Do not guess the dose. Run a Logarithmic Range Finder first.

StepConcentration RangePurposeSuccess Metric
1. Range Finder 0.1 nM – 100 µM (Log10 steps)Identify the "Cliff" (where cells die).Determine TC50 (Toxic Concentration 50%).[1]
2. Narrow Down 5 points around the expected IC50Precision dosing for efficacy.Linear dose-response curve (

).
3. Vehicle Control DMSO equivalent (e.g., 0.1%)Rule out solvent toxicity.>95% viability vs. untreated.

Q: What is the maximum recommended concentration?

A: For this specific scaffold:

  • Safe Zone: < 10 µM. (Most specific receptor interactions occur at nanomolar to low micromolar levels).

  • Danger Zone: > 50 µM. (At this level, off-target effects on tubulin and mitochondrial stress (ROS) dominate).

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for handling the 2HCl salt in cell culture.

OptimizationWorkflow Start Start: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl SolventChoice Solvent Selection Start->SolventChoice DMSO DMSO Stock (Recommended) High Stability SolventChoice->DMSO Preferred Water Water Stock Risk: Acidic pH SolventChoice->Water Alternative MediaAdd Dilution into Culture Media (pH 7.4) DMSO->MediaAdd Water->MediaAdd Check1 Check: Color Change (Phenol Red)? MediaAdd->Check1 Acidic Yellow = Acidic Shock Cells die from pH Check1->Acidic Yes Neutral Red/Pink = pH OK Check1->Neutral No Acidic->Water Buffer with HEPES Check2 Check: Precipitate? Neutral->Check2 Crash Cloudy = Free Base Crash False Negative Data Check2->Crash Yes Clear Clear Solution Check2->Clear No Crash->DMSO Lower Conc / Sonicate Assay Proceed to Cell Assay (MTT / Reporter / Imaging) Clear->Assay

Figure 1: Logic flow for preventing physicochemical artifacts (pH shock and precipitation) during stock preparation.

Module 4: Experimental Protocols

Protocol A: The "Safe-Start" Stock Preparation

Use this to guarantee solubility and pH stability.

  • Weighing: Weigh 5 mg of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl.

    • Note: The salt is hygroscopic. Weigh quickly or use a desiccated environment.

  • Dissolution: Add sterile DMSO to achieve a 10 mM or 50 mM stock .

    • Calculation: MW ≈ 288.22 g/mol (Verify specific batch MW as hydration states vary).

    • For 5 mg: Add ~1.73 mL DMSO for 10 mM.

  • Storage: Aliquot into small volumes (20–50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: The pH-Controlled Treatment
  • Prepare cell media (e.g., DMEM + 10% FBS).

  • Pre-dilution Step: Do not add DMSO stock directly to the cell dish.

    • Prepare a 2X or 10X intermediate in a separate tube using culture media.

    • Example: To treat at 10 µM, dilute stock to 20 µM in media (Tube A).

  • Visual Check: Hold Tube A up to the light.

    • Is it yellow? (Acidic -> Add 10mM HEPES).

    • Is it cloudy? (Precipitated -> Sonicate or reduce concentration).

  • Treatment: Add the verified intermediate to cells.

References

  • Solubility & pH Profiles

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the dissociation of hydrochloride salts and the "common ion effect" in media).
  • Benzimidazole Cytotoxicity Mechanisms

    • Yadav, S., et al. (2016). Benzimidazole derivatives as potential anticancer agents.[2][3][4][5] Anti-Cancer Agents in Medicinal Chemistry. (Details the tubulin-targeting mechanism which causes toxicity at high doses).

  • Cell-Based Assay Optimization

    • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Chemical Properties (Grounding)

    • PubChem Compound Summary for CID 12352200 (4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride).

Sources

Optimization

Troubleshooting unexpected results in experiments with 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

[1] Executive Summary & Compound Profile Welcome to the technical support hub for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound is a critical heterocyclic building block, structurally homolo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound is a critical heterocyclic building block, structurally homologous to the key intermediate used in Bilastine synthesis (which lacks the 4-methyl group).[1] It is primarily used in the development of H1 and H4 histamine receptor antagonists.[1]

As a dihydrochloride salt (2HCl), this compound presents specific handling challenges that differ significantly from its free-base counterpart.[1] Most experimental failures stem from three core issues: stoichiometric mismatch due to hygroscopicity , solubility incompatibility , and reactivity suppression caused by the protonated piperidine nitrogen.

This guide provides self-validating protocols to troubleshoot these unexpected results.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The reaction failed / Starting material recovered unreacted."

Diagnosis: The "Salt Trap."[1] You likely attempted a nucleophilic substitution (e.g., alkylation with a halide) using the dihydrochloride salt directly in a non-polar solvent (DCM, Toluene) or with insufficient base.[1]

Technical Explanation: In the dihydrochloride form, the piperidine nitrogen—your primary nucleophile—is protonated (


).[1] A protonated amine has zero nucleophilicity .[1] Furthermore, the salt lattice is highly stable and insoluble in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), preventing the reagents from meeting.[1]

Corrective Protocol: The "Free-Base" Release You must liberate the free amine before or in situ during the reaction.[1]

  • Option A: In-Situ Neutralization (Recommended for One-Pot) [1]

    • Solvent: Switch to polar aprotic solvents (DMF or DMAc) or high-boiling alcohols (n-Butanol).[1]

    • Base: Use 3.5 to 4.0 equivalents of an inorganic base (e.g.,

      
       or 
      
      
      
      ).[1]
      • Why 4 equivalents? You need 2 eq to neutralize the 2HCl, and 1-2 eq to scavenge the acid generated by the alkylation.[1]

    • Catalyst: Add 0.1 eq of KI (Potassium Iodide) to accelerate the reaction via the Finkelstein mechanism if using alkyl chlorides.[1]

  • Option B: Isolation of Free Base (Recommended for Cleanliness) [1]

    • See Workflow Diagram 1 below for the step-by-step isolation protocol.

Issue 2: "Yield is >120% or Product is a sticky gum."

Diagnosis: Hygroscopicity & Solvent Trapping.[1][2] The dihydrochloride salt is highly hygroscopic.[1] If weighed without drying, you are weighing water, leading to incorrect stoichiometry.[1] Additionally, benzimidazoles are notorious for trapping solvents (methanol/water) in their crystal lattice.[1]

Corrective Protocol:

  • Drying: Dry the starting material in a vacuum oven at 40°C over

    
     for 4 hours before use.
    
  • Solvent Removal: If the product is a gum, it likely contains trapped DMF or water.[1] Dissolve in DCM, wash 3x with brine, dry over

    
    , and evaporate. Triturate the residue with Diethyl Ether or Hexanes to induce crystallization.[1]
    
Issue 3: "HPLC shows two peaks with similar mass."

Diagnosis: Tautomeric Regioisomerism.[1] The benzimidazole ring contains an acidic proton (


).[1] In the presence of alkylating agents, you may get competition between:
  • N-alkylation at the Piperidine (Desired).

  • N-alkylation at the Benzimidazole (Undesired impurity).

Corrective Protocol:

  • Control pH: The piperidine nitrogen is more basic (

    
    ) than the benzimidazole nitrogen (
    
    
    
    for deprotonation).[1]
  • Selectivity: Maintain mild basic conditions (

    
     in Acetone/DMF). Avoid strong bases like NaH unless you specifically intend to alkylate the benzimidazole ring.[1]
    

Visualized Workflows

Workflow 1: The Free-Basing Protocol

Use this workflow to convert the stable, inactive salt into the reactive nucleophile.

FreeBasingWorkflow Start Start: 2HCl Salt (Solid, Hygroscopic) Dissolve Step 1: Dissolve Solvent: Water (10 vol) Start->Dissolve Solubilization Adjust Step 2: pH Adjustment Add 2N NaOH dropwise to pH > 10 Dissolve->Adjust Neutralization Extract Step 3: Extraction Extract with DCM or CHCl3 (3x) Adjust->Extract Phase Separation Dry Step 4: Drying Dry organic layer over Na2SO4 Extract->Dry Water Removal Evap Step 5: Evaporation Remove solvent under vacuum Dry->Evap End Result: Free Base (Reactive Nucleophile) Evap->End

Caption: Standard protocol for converting 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl to its reactive free-base form.

Workflow 2: Troubleshooting Logic Tree

Follow this logic to diagnose reaction failures.

TroubleshootingTree Problem Problem: Reaction Failed CheckState Check Starting Material Problem->CheckState IsSalt Is it 2HCl Salt? CheckState->IsSalt SolventCheck Check Solvent IsSalt->SolventCheck Yes Action3 Action: Dry Material (Vacuum/P2O5) IsSalt->Action3 No (It's wet) BaseCheck Check Base Eq. SolventCheck->BaseCheck Polar (DMF/MeOH) Action1 Action: Must use Polar Solvent (DMF/Water) OR Free-Base first SolventCheck->Action1 Non-Polar (DCM/Tol) Action2 Action: Increase Base to > 3.5 equivalents BaseCheck->Action2 < 3.0 eq Check Sterics/Temp Check Sterics/Temp BaseCheck->Check Sterics/Temp > 3.5 eq

Caption: Decision tree for diagnosing synthetic failures involving benzimidazole salts.

Solvent & Reagent Compatibility Table

Solvent / ReagentCompatibility (2HCl Salt)Compatibility (Free Base)Notes
Water High (Soluble)Low (Insoluble)Use water for initial dissolution before neutralization.[1]
Methanol/Ethanol High (Soluble)High (Soluble)Good for recrystallization.[1]
DCM / Chloroform Insoluble High (Soluble)Critical: 2HCl salt will float in DCM.[1] Free base dissolves.[1]
DMF / DMSO Moderate (Soluble with heat)High (Soluble)Preferred solvents for alkylation reactions (

).[1]
Acetone InsolubleModerateCommon solvent for Finkelstein conditions (with NaI).[1]
Sodium Hydride (NaH) Dangerous CompatibleWarning: NaH + 2HCl generates

gas violently.[1] Neutralize first!

Frequently Asked Questions (FAQs)

Q: Can I use the 2HCl salt directly in a reductive amination? A: Yes, but you must add a buffering base (like Triethylamine or Sodium Acetate) to adjust the pH to 5–6.[1] If the pH is too low (due to the HCl), the imine formation will be sluggish.[1] If too high, the reducing agent (e.g.,


) may decompose.[1]

Q: Why does the 4-methyl group matter compared to standard Bilastine intermediates? A: The 4-methyl group on the benzimidazole ring increases the lipophilicity (LogP) and slightly increases the electron density of the benzimidazole system.[1] This may make the benzimidazole nitrogen slightly more nucleophilic than the non-methylated variant, increasing the risk of side reactions (regioisomers) if conditions are too harsh.[1]

Q: How do I store the dihydrochloride salt? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.[1][2][3][4][5] If the powder turns into a gum, it has absorbed moisture.[1] Recrystallize from Methanol/Ether to restore the solid form.[1]

References

  • PubChem. (2025).[1][6] 2-(4-Piperidinyl)-1H-benzimidazole (Parent Structure).[1][7][8][9][10][11][12][13][14] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • Collier, S. J., et al. (2011).[1] Alternative Synthesis of Bilastine. Synthetic Communications, 41(9), 1394-1402.[1][13] (Provides foundational chemistry for benzimidazole-piperidine alkylation).[1]

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for Benzimidazole reactivity and tautomerism).

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

[1] Introduction & Compound Profile Welcome to the technical support hub for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound is a critical heterocyclic building block, often employed as a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Profile

Welcome to the technical support hub for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound is a critical heterocyclic building block, often employed as a scaffold in the synthesis of antihistamines (analogous to Bilastine intermediates) and kinase inhibitors.[1]

The synthesis involves the condensation of 2,3-diaminotoluene with isonipecotic acid (piperidine-4-carboxylic acid).[1] The primary challenge in this workflow is not the reaction itself, but the isolation of the highly polar dihydrochloride salt free from regioisomeric impurities and oxidation byproducts (tars).[1]

PropertySpecification
Chemical Name 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
CAS Number 1158492-15-9
Molecular Formula C₁₃H₁₇N₃[1] · 2HCl
Molecular Weight 288.22 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, Methanol; Slightly soluble in Ethanol; Insoluble in Ether, DCM

Synthesis & Purification Workflow

The following diagram outlines the critical path from crude reaction mixture to analytical-grade salt.

PurificationWorkflow Start Crude Reaction Mixture (Polyphosphoric Acid or HCl) Quench Quench & Basify (pH > 10 with NaOH) Start->Quench Neutralize Acid Extract Extraction/Precipitation (Isolate Free Base) Quench->Extract Precipitate Free Base SaltForm Salt Formation (HCl in EtOH/iPrOH) Extract->SaltForm Dissolve & Acidify Recryst Recrystallization (EtOH/H2O or MeOH/Et2O) SaltForm->Recryst Crude Salt Recryst->Recryst Reprocess if Color > 5 APHA Final Pure Dihydrochloride Salt (>98% HPLC) Recryst->Final Drying

Caption: Logical flow for the isolation of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, emphasizing the transition from free base to salt for impurity rejection.

Detailed Purification Protocols

Phase A: Isolation of the Free Base (Critical Pre-step)

Why this matters: You cannot effectively purify the salt if the free base carries significant oligomers.[1] The salt formation step locks in impurities if they are not removed first.[1]

  • Quenching: Dilute the acidic reaction mixture with crushed ice.

  • Basification: Slowly add 50% NaOH solution while stirring vigorously until pH reaches 10–11.

    • Note: The product is an amine; it will precipitate as a free base.[1]

  • Filtration: Filter the solid precipitate.[1] If the product is oily (common if residual solvent is present), extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Washing: Wash the filter cake (or organic layer) with water to remove inorganic salts.[1]

Phase B: Salt Formation & Crystallization[1]
  • Dissolution: Dissolve the crude free base in a minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) .[1]

  • Acidification: Cool to 0–5°C and slowly add HCl in Isopropanol (5–6 N) or Concentrated HCl (37%) .

    • Target: Add 2.2 to 2.5 equivalents of HCl.[1]

  • Precipitation: The dihydrochloride salt should precipitate. If not, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.[1]

  • Recrystallization (The Polishing Step):

    • Dissolve the crude salt in boiling Ethanol (95%) .

    • If insoluble particles remain, filter hot.[1]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Collect crystals by filtration and wash with cold Acetone or Ether.[1]

Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration (Pink/Red/Brown)

User Question: My final salt is turning pink or reddish-brown upon drying. How do I prevent this?

Scientist Response: This is a classic sign of oxidative degradation , likely of the phenylenediamine starting material or the benzimidazole ring itself under light/air exposure.[1]

  • Root Cause: Trace amounts of unreacted 2,3-diaminotoluene oxidizing to azo-like dyes or quinones.[1]

  • Solution:

    • Add Reducing Agent: During the initial quenching (Phase A), add 0.5% Sodium Metabisulfite (Na₂S₂O₅) to the aqueous mixture.[1]

    • Charcoal Treatment: During the recrystallization of the salt, add activated carbon (5% w/w), boil for 10 minutes, and filter hot over Celite.

    • Inert Drying: Dry the final salt in a vacuum oven under Nitrogen at 40–50°C.

Issue 2: Sticky/Oily Precipitate

User Question: When I add HCl, the product oils out instead of crystallizing. What am I doing wrong?

Scientist Response: Oiling out usually indicates residual water or solvent trapping .[1]

  • Root Cause: The presence of too much water during salt formation (if using aqueous HCl) or the product is forming a supersaturated hydrate.[1]

  • Solution:

    • Switch Acid Source: Use anhydrous HCl in Dioxane or Isopropanol instead of aqueous HCl.

    • Trituration: Decant the supernatant solvent from the oil.[1] Add Diethyl Ether or Acetone and scratch the flask walls vigorously with a glass rod to induce nucleation.[1]

    • Azeotropic Drying: Dissolve the oil in Ethanol/Toluene and rotovap to remove water azeotropically before re-attempting salt formation.[1]

Issue 3: Regioisomer Contamination

User Question: NMR shows a split methyl peak. Is this an impurity?

Scientist Response: It depends.

  • Scenario A (Tautomers): In the free base form in solution, the H on the imidazole nitrogen moves between N1 and N3.[1] This makes the 4-methyl and 7-methyl positions equivalent on the NMR timescale (or appear as broad averages).[1] This is normal.

  • Scenario B (Isomers): If you see distinct peaks in the salt form (where the structure is fixed), you likely have the 5-methyl isomer .[1]

    • Source: Impurity in the starting material (3,4-diaminotoluene present in the 2,3-diaminotoluene).[1]

    • Removal: The 4-methyl isomer is typically less soluble.[1] Recrystallize from Ethanol/Water (9:1) . The 5-methyl isomer tends to stay in the mother liquor.[1]

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid instead of HCl? A: Yes, but the sulfate salt is often more hygroscopic and harder to crystallize than the dihydrochloride.[1] Stick to HCl for better solid-state properties unless your specific application requires a sulfate.[1]

Q: What is the best method to monitor purity? A: HPLC is the standard.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1] Gradient 5% to 95% B.[1]

  • Detection: UV at 280 nm (Benzimidazole absorption).[1]

Q: The salt is extremely hygroscopic.[1] How do I handle it? A: Benzimidazole dihydrochlorides are prone to absorbing moisture.[1]

  • Store in a desiccator.[1]

  • Weigh quickly in a glovebox or low-humidity room.[1]

  • If the powder clumps, dry it under high vacuum (<1 mbar) at 50°C for 4 hours before use.[1]

Data Summary

Solubility Profile (Dihydrochloride Salt)
SolventSolubility at 25°CSolubility at BoilingRecommendation
Water High (>100 mg/mL)Very HighGood for extraction, bad for crystallization alone.[1]
Methanol HighVery HighUse for dissolving crude.[1]
Ethanol ModerateHighIdeal for Recrystallization.
Isopropanol LowModerateGood anti-solvent.[1]
Ethyl Acetate InsolubleInsolubleExcellent for washing filter cakes.[1]
Ether/Hexane InsolubleInsolubleUse to crash out product.[1]
Common Impurities[1]
Impurity NameOriginRemoval Strategy
2,3-Diaminotoluene Unreacted Starting MaterialAcidic aqueous wash (remains in water layer if pH is adjusted carefully) or recrystallization.[1]
Isonipecotic Acid Unreacted Starting MaterialWater wash of the free base (highly water-soluble).[1]
5-Methyl Isomer Contaminated Starting MaterialFractional recrystallization from EtOH.[1]

References

  • Benzimidazole Synthesis Protocols

    • Synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids.[1]

    • Source: [1]

  • Specific Compound Data (Sigma-Aldrich)

    • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride (Analogous Structure Data).[1]

    • Source: [1]

  • Bilastine Intermediate Purification (Analogous Chemistry)

    • Process for the preparation of Bilastine and its intermediates (describes purification of the non-methylated piperidinyl-benzimidazole).[2]

    • Source: [1]

  • General Purification of Benzimidazoles

    • Purification of Labor
    • Source: [1]

Sources

Optimization

How to handle and store 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride safely

Technical Support Center: Handling & Storage Guide Product: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride CAS: 1158492-15-9 Document ID: TSC-2024-MBZ-01 Product Identification & Core Properties Q: What is t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage Guide Product: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride CAS: 1158492-15-9 Document ID: TSC-2024-MBZ-01

Product Identification & Core Properties

Q: What is the chemical nature of this compound, and why does the "dihydrochloride" form matter? A: This compound is a benzimidazole derivative featuring a piperidine ring at the C2 position and a methyl group at the C4 position. The "dihydrochloride" (2HCl) designation indicates it is a salt form, where two molecules of hydrochloric acid are coordinated with the base.

  • Significance: The salt form significantly enhances water solubility compared to the free base but introduces hygroscopicity . This means the compound will aggressively absorb atmospheric moisture, leading to hydrolysis or physical degradation (clumping) if exposed to air.

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Physical State: Off-white to pale yellow solid.

Storage & Stability

Q: How should I store the solid powder for long-term stability? A: Stability is governed by three factors: Temperature, Moisture, and Light.

  • Temperature: Store at -20°C for optimal long-term stability (up to 2 years). Short-term storage (weeks) at 4°C is acceptable.

  • Moisture Control: The 2HCl salt is hygroscopic. The vial must be kept in a desiccator or sealed with parafilm inside a secondary container with desiccant packs.

  • Light: Benzimidazoles can be photosensitive. Store in amber vials or wrap clear vials in aluminum foil.

Q: Can I freeze-thaw the compound repeatedly? A: No. Repeated freeze-thaw cycles introduce condensation, which degrades the salt.

  • Best Practice: Aliquot the stock solution into single-use volumes immediately after reconstitution.

Table 1: Stability Profile

StateConditionStability EstimateNotes
Solid -20°C, Desiccated> 2 YearsProtect from light/moisture.
Solid +4°C, Desiccated6 MonthsAcceptable for active use.
Solution -80°C (DMSO)6 MonthsAvoid freeze-thaw cycles.
Solution -20°C (Water)1 MonthpH dependent; acidic.
Solution +25°C (Room Temp)< 24 HoursProne to oxidation/hydrolysis.

Solubility & Reconstitution

Q: What is the best solvent for reconstitution? A:

  • Water: Highly soluble (due to 2HCl salt). Suitable for aqueous buffers but yields an acidic solution.

  • DMSO (Dimethyl Sulfoxide): Excellent solubility (>10 mg/mL). Preferred for biological stock solutions as it prevents hydrolysis better than water during freezing.

  • Ethanol: Moderate to low solubility. Not recommended for high-concentration stocks.

Q: My solution turned yellow/cloudy. Is it still good? A:

  • Yellowing: Slight yellowing is common for benzimidazole salts in solution and may not indicate loss of activity.

  • Cloudiness/Precipitation: This indicates the compound has crashed out. Do not use. This often happens if a high-concentration DMSO stock is added directly to a high-salt buffer (like PBS) without intermediate dilution or vortexing.

Workflow: Proper Reconstitution Strategy

ReconstitutionWorkflow Start Start: Solid Powder (-20°C) Equilibrate Equilibrate to Room Temp (Wait 30 mins before opening) Start->Equilibrate SolventChoice Choose Solvent Equilibrate->SolventChoice DMSO DMSO (Preferred) For Stock > 10 mM SolventChoice->DMSO Long-term Storage Water Water (Milli-Q) For Immediate Use SolventChoice->Water Acute Assay Dissolve Vortex Gently Ensure complete dissolution DMSO->Dissolve Water->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 1: Decision tree for safe reconstitution and storage of benzimidazole dihydrochloride salts.

Handling & Safety (HSE)

Q: What are the specific safety risks? A:

  • Inhalation/Contact: As a dihydrochloride salt, the dust is irritating to the respiratory tract, skin, and eyes (Category 2 Irritant).

  • Acidity: Solutions in water will be acidic (pH ~2-3). Neutralize with a buffer (e.g., HEPES, PBS) only after dilution to the working concentration to avoid precipitation.

Q: What PPE is mandatory? A:

  • Standard: Lab coat, nitrile gloves, safety glasses.

  • Respiratory: Use a fume hood when weighing the solid powder to prevent inhalation of dust.

Troubleshooting & FAQs

Q: I added the DMSO stock to my cell culture media, and it precipitated. Why? A: This is "Solvent Shock." The hydrophobic benzimidazole core may crash out when transitioning from 100% DMSO to aqueous media.

  • Fix: Perform a serial dilution. Dilute the DMSO stock 1:10 in the assay buffer/media first, vortex rapidly, and then add this intermediate dilution to the final volume. Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

Q: The compound is sticking to the weighing boat. How do I recover it? A: This is due to static electricity and hygroscopy.

  • Fix: Use an anti-static gun on the weighing boat before use. Alternatively, dissolve the compound directly in the shipping vial by adding a known volume of solvent, calculating the concentration based on the net weight on the label (though verify weight if precision is critical).

References

  • Sigma-Aldrich. (n.d.). 4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Product Page. Retrieved from

  • Hit2Lead. (n.d.). Compound 4025588 Data Sheet. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzimidazole Derivatives. Retrieved from

Troubleshooting

Technical Support Center: Optimizing Specificity for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole

Product Class: Benzimidazole-Piperidine Scaffolds / Histamine Receptor Ligands Primary Application: Pharmacological Probe (Histamine H4/H3 Receptor Modulation, Anti-inflammatory Signaling) Chemical Form: Dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Benzimidazole-Piperidine Scaffolds / Histamine Receptor Ligands Primary Application: Pharmacological Probe (Histamine H4/H3 Receptor Modulation, Anti-inflammatory Signaling) Chemical Form: Dihydrochloride Salt (


)[1][2]

Technical Overview & Mechanism of Action

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole is a "privileged scaffold" in medicinal chemistry.[1][2] Its structure mimics the bio-isosteric properties of purines and histamine, allowing it to interact with a specific subset of G-Protein Coupled Receptors (GPCRs)—primarily the Histamine H4 Receptor (H4R) —and certain kinase domains.[1][2]

However, this structural versatility is a double-edged sword.[1][2] The core benzimidazole moiety is historically associated with tubulin polymerization inhibition (similar to nocodazole), while the basic piperidine ring can induce promiscuity at the Histamine H3 Receptor (H3R) and hERG potassium channels .[1]

This guide addresses the isolation of specific biological effects and the minimization of off-target "noise" in your experimental data.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue A: Inconsistent Cell Viability / Unexpected Cytotoxicity

Symptom: You observe cell death or G2/M phase arrest in non-immune cell lines (e.g., HEK293, CHO) where H4R expression is low or absent.[1] Root Cause: Tubulin Destabilization. The benzimidazole core can bind to the colchicine site of


-tubulin, disrupting microtubule dynamics independent of GPCR signaling.[2]
Solution: 
  • Dose Titration: Tubulin effects often manifest at concentrations

    
    .[2] Maintain experimental doses in the nanomolar range (
    
    
    
    ) where H4R selectivity is highest.[2]
  • Negative Control: Run a parallel arm with a structurally related but receptor-inactive benzimidazole (e.g., a derivative with a bulky N1-substitution that prevents tubulin binding) to subtract background cytotoxicity.[1][2]

  • Validation: Perform a Western Blot for Acetylated

    
    -Tubulin . If levels drop significantly, you are hitting the cytoskeleton, not the receptor.[1]
    
Issue B: CNS-like Side Effects or unexpected cAMP modulation

Symptom: In functional assays (e.g., cAMP accumulation), the compound shows activity despite using an H4R antagonist.[1][2] Root Cause: H3 Receptor Cross-Reactivity. The H3 and H4 receptors share ~40% overall homology (and higher in the binding pocket).[2] The 4-piperidinyl moiety perfectly mimics the histamine pharmacophore required for H3 binding.[2] Solution:

  • Selective Blockade: Always co-incubate with a highly selective H3R antagonist (e.g., Ciproxifan or Thioperamide at H3-selective concentrations) to mask the off-target receptor.[1][2]

  • Ratio Profiling: Calculate the selectivity ratio (

    
    ). If the ratio is 
    
    
    
    , you cannot attribute effects solely to H4R without gene silencing (siRNA) controls.[1]
Issue C: Poor Solubility or Precipitation in Media

Symptom: The dihydrochloride salt precipitates when added to DMEM/RPMI, or results are highly variable between replicates. Root Cause: pH Shock & "Salting Out". The


 salt is acidic.[2] Adding it directly to buffered media can locally drop pH, causing the free base to crash out before redissolving, leading to inconsistent actual concentrations.[1]
Solution: 
  • DMSO Stocking: Dissolve the dihydrochloride salt in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM).[1][2]

  • Stepwise Dilution: Dilute the DMSO stock into PBS (pH 7.4) before adding to the media. Keep the final DMSO concentration

    
     to avoid solvent toxicity.[2]
    

FAQ: Experimental Design & Pharmacology

Q: Can I use this compound for in vivo inflammation models? A: Yes, but with caveats. Benzimidazoles are susceptible to rapid metabolism by CYP450 enzymes (specifically CYP3A4 and CYP2D6) due to the accessible nitrogen lone pairs.[1]

  • Recommendation: For animal studies, formulate in a vehicle containing a solubility enhancer (e.g., 20% HP-

    
    -CD) and consider checking plasma stability.[1][2] If half-life is too short (
    
    
    
    min), the observed anti-inflammatory effect may be due to a metabolite.[1][2]

Q: How does the "4-Methyl" group affect specificity compared to the unsubstituted parent? A: The 4-methyl group introduces steric hindrance.[2] In the context of Histamine receptors, this often improves selectivity by clashing with the slightly smaller binding pocket of off-target receptors (like H2 or specific kinase domains) while being accommodated by the H4R pocket.[2] It is a critical feature for reducing "promiscuity" compared to the bare 2-(4-piperidinyl)benzimidazole.[1][2]

Q: Is this compound a hERG blocker? A: There is a moderate risk.[2] The combination of a lipophilic central core (benzimidazole) and a basic amine (piperidine) is a classic pharmacophore for hERG channel blockade (QT prolongation risk).[1]

  • Action: If using concentrations

    
     in cardiomyocytes, you must control for ion channel inhibition.[1]
    

Validated Protocol: Differential Binding Assay (H4R vs. H3R)

To confirm that your observed effects are mediated by H4R and not the homologous H3R, use this competitive binding workflow.

Reagents:

  • Ligand:

    
    -Histamine or 
    
    
    
    -JNJ7777120 (Specific H4 antagonist).[1][2]
  • Membranes: HEK293T cells stably transfected with human H4R (Target) and human H3R (Off-Target).[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Step-by-Step:

  • Preparation: Harvest membranes and dilute to

    
     protein/well.
    
  • Incubation (Competition):

    • Add 5 nM radioligand to all wells.[2]

    • Add 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole at increasing concentrations (

      
       to 
      
      
      
      ).
    • Control: Define Non-Specific Binding (NSB) using

      
       unlabeled Histamine.
      
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of the basic piperidine).

  • Analysis: Plot displacement curves.

    • Success Criterion: The

      
       at H4R should be at least 100-fold lower  (more potent) than at H3R.[1][2]
      

Visualization: Specificity Decision Tree

The following diagram illustrates the logical flow for validating the specificity of this benzimidazole probe in a cellular context.

SpecificityValidation Start Start: Observed Biological Effect (e.g., Reduced Inflammation) CheckConc Check Concentration Start->CheckConc HighConc > 10 µM CheckConc->HighConc LowConc < 1 µM CheckConc->LowConc TubulinCheck Risk: Tubulin Interference Assay: Western Blot (Ac-Tubulin) HighConc->TubulinCheck High risk of cytoskeletal damage H3R_Check Risk: H3R Cross-Reactivity Action: Co-incubate with H3 Antagonist LowConc->H3R_Check GPCR Selectivity Window Result_Tubulin Effect Persists? NO: Off-Target (Cytotoxicity) TubulinCheck->Result_Tubulin Result_H3 Effect Persists? NO: Off-Target (H3 Mediated) H3R_Check->Result_H3 Validation Effect Persists? YES: Valid H4R Mechanism Result_Tubulin->Validation If negative Result_H3->Validation Confirmed

Caption: Decision logic for distinguishing primary H4R efficacy from Tubulin (cytotoxic) or H3R (promiscuous) off-target effects.

Key Data Reference Table

ParameterValue / CharacteristicImplication for Research
Molecular Weight ~288.22 g/mol (Dihydrochloride)Small molecule, likely cell-permeable.[1][2]
pKa (Piperidine N) ~10.5Highly ionized at physiological pH; requires transporters or passive diffusion of free base.[1]
Primary Target Histamine H4 Receptor (

typically < 50 nM)
Potent immunomodulation.[1]
Major Off-Target Histamine H3 ReceptorCNS effects; requires selectivity controls.[2]
Class Liability Tubulin PolymerizationCytotoxicity at high doses (

).[1]
Metabolic Risk CYP450 (Imidazole binding)Potential drug-drug interactions or rapid clearance in vivo.

References

  • PubChem. (n.d.).[1] 2-(4-Piperidinyl)-1H-benzimidazole Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Zhang, M., et al. (2015).[1] Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.[2][3] Retrieved from [Link]

  • Mahurkar, N. D., et al. (2023).[1][4] Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond. ResearchGate. Retrieved from [Link]

  • Tonelli, M., et al. (2019).[1] Benzimidazole scaffolds as promising antiproliferative agents: a review. PubMed.[2][3] Retrieved from [Link]

Sources

Optimization

Enhancing the bioavailability of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride for in vivo studies

This guide serves as a specialized technical resource for researchers working with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .[1] As a Senior Application Scientist, I have structured this content to add...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .[1] As a Senior Application Scientist, I have structured this content to address the specific physicochemical and pharmacokinetic challenges inherent to this benzimidazole-piperidine scaffold.

The dihydrochloride salt form offers excellent initial water solubility but introduces significant risks of in vivo precipitation and pH-dependent permeability issues.[1] This guide provides actionable solutions to stabilize the compound for consistent biological data.

Technical Support Center: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl

Compound Profile & Physicochemical Challenges
  • Core Scaffold: Benzimidazole fused with a piperidine ring.[2][3][4][5]

  • Salt Form: Dihydrochloride (2HCl).[1] Highly acidic in aqueous solution.

  • pKa Profile:

    • 
       (Highly basic, ionized at physiological pH).[1][3]
      
    • 
       (Weakly basic).[1][3]
      
  • Bioavailability Barrier: The compound is a BCS Class III/IV candidate (High solubility in acid, low permeability/solubility in neutral pH). The primary failure mode in animal studies is precipitation at the injection site or poor intestinal uptake due to ionization.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon adding PBS or physiological saline?

Diagnosis: pH Shock. The dihydrochloride salt creates a highly acidic solution (pH < 3).[1][3] When you add PBS (pH 7.4), the buffering capacity neutralizes the acid. As the pH rises above 6.0, the benzimidazole moiety deprotonates, and the free base form (or mono-cation) may exceed its intrinsic solubility limit, causing immediate "crashing out" (turbidity).

Solution: The "Pre-Solubilization" Protocol Do not dissolve directly in neutral buffer.[3]

  • Dissolve the 2HCl salt in pure water or 0.1 N HCl first (ensure complete solvation).[3]

  • Add a solubilizing excipient before adjusting pH.

    • Recommended: 20% (w/v) Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD).[1][3]
  • Slowly titrate to pH 6.0–6.5 using 1N NaOH. Stop before pH 7.0 to maintain solubility while remaining physiologically tolerable.

Q2: We are seeing high variability in oral (PO) efficacy in mice. What is happening?

Diagnosis: Gastric Emptying & Ion Trapping. The piperidine nitrogen is positively charged (


) in the intestine (pH 6–7). Charged molecules have poor passive permeability across the lipid bilayer. Furthermore, if the stomach pH varies (fed vs. fasted state), the solubility of the drug fluctuates wildly.

Solution: Lipid-Based or Co-Solvent Formulation Shift from aqueous vehicles to systems that enhance permeability or lymphatic transport.[1]

  • Option A (Co-solvent): 10% DMSO / 40% PEG400 / 50% Water.[1][3] (Standard for rodent PK).

  • Option B (Permeability Enhancer): Vitamin E TPGS (2-5%) added to the vehicle.[1] This also inhibits P-gp efflux, which is common for benzimidazoles.

Q3: Can I use this compound for Intravenous (IV) bolus without a catheter?

Diagnosis: Venous Irritation. The 2HCl salt is acidic.[3] Direct injection can cause phlebitis or hemolysis.

Solution: Isotonic Citrate Buffer Use a Citrate-Saline buffer (pH 5.0 - 5.5) .[1][3]

  • The slightly acidic pH keeps the compound soluble.

  • Citrate is well-tolerated IV at slow injection rates.[1]

  • Critical Step: Filter sterilize (0.22

    
    m) immediately before use to remove micro-precipitates.[1]
    

Experimental Protocols

Protocol A: High-Stability Stock for IP/IV Injection (20 mg/mL)

This formulation uses Cyclodextrin complexation to shield the hydrophobic core, preventing precipitation at physiological pH.[1][3]

Materials:

  • 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl[1][3]

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1][3]
  • Sterile Water for Injection

  • 1N NaOH[1][3]

Procedure:

  • Carrier Preparation: Dissolve 4.0 g of HP-

    
    -CD in 15 mL of sterile water (20% w/v final target).
    
  • API Addition: Add 400 mg of the benzimidazole salt to the CD solution. Vortex until clear. (The solution will be acidic).

  • pH Adjustment: Place the vial on a magnetic stirrer. Monitor pH. Dropwise add 1N NaOH until pH reaches 5.5 – 6.0 .

    • Warning: If the solution turns cloudy, back-titrate with dilute HCl immediately.

  • Volume Make-up: Add water to a final volume of 20 mL.

  • Sterilization: Pass through a 0.22

    
    m PVDF filter.
    
  • Storage: Stable at 4°C for 1 week.

Protocol B: Oral Gavage Vehicle (Suspension/Solution Hybrid)

Designed to maximize exposure by delaying precipitation in the small intestine.

Vehicle Composition:

  • 5% DMSO (Pre-solubilizer)[1]

  • 30% PEG-400 (Co-solvent)[1]

  • 20% Solutol HS-15 (or Tween 80) (Surfactant)[1][3]

  • 45% Water (or Saline)[1]

Mixing Order (CRITICAL):

  • Dissolve Compound in DMSO.

  • Add PEG-400.[1] Vortex.

  • Add Solutol/Tween. Vortex (Warm to 37°C if viscous).

  • Slowly add Water while vortexing.

Visualization: Formulation Decision Tree

The following diagram illustrates the logical flow for selecting the optimal vehicle based on your specific study route and concentration requirements.

FormulationStrategy Start Start: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl Route Select Route of Administration Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP PO Oral (PO) Route->PO Conc_Check Target Conc. > 5 mg/mL? IV_IP->Conc_Check Saline Buffer: Citrate/Saline pH 5.0 (Low Dose Only) Conc_Check->Saline No Cyclodextrin Complexation: 20% HP-beta-CD in Water Adjust pH to 6.0 Conc_Check->Cyclodextrin Yes (Prevents Phlebitis) Solubility_Check Solubility Limiting? PO->Solubility_Check Simple_Vehicle Water or 0.5% Methylcellulose (Acceptable for low dose) Solubility_Check->Simple_Vehicle No Advanced_Vehicle Cosolvent System: 10% DMSO / 40% PEG400 + TPGS (P-gp Inhibitor) Solubility_Check->Advanced_Vehicle Yes (Enhances Permeability)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and concentration thresholds. Green nodes indicate the recommended final formulation.

Mechanistic Rationale

The "Common Ion" Effect & Salt Disproportionation When using hydrochloride salts, researchers often overlook the Common Ion Effect. In the stomach (high [Cl-]), the solubility of the HCl salt is suppressed compared to pure water. Conversely, in the intestine, the high pH drives the equilibrium toward the uncharged base.

  • Reference Implication: Studies on benzimidazole derivatives confirm that maintaining the compound in a solubilized state (via Cyclodextrins or PEG) through the pylorus significantly increases

    
     compared to suspension formulations [1, 2].[1][3]
    

P-glycoprotein (P-gp) Efflux The piperidine moiety often renders molecules substrates for P-gp efflux transporters in the gut wall and Blood-Brain Barrier (BBB).[1]

  • Strategy: The inclusion of Vitamin E TPGS or Solutol HS-15 in the oral formulation acts as a dual agent: it solubilizes the drug and transiently inhibits P-gp, potentially increasing brain penetration if the target is CNS-located (e.g., H4 receptor or Nociceptin) [3].[1]

References

  • National Center for Biotechnology Information (NIH). (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.[1][5] PubMed. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Approaches and Biological Evaluation of Benzimidazole Derivatives.[4][5][6][7][8] Retrieved from [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Technical Support Center: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride A Guide to Understanding and Mitigating Batch-to-Batch Variability Introduction 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Introduction

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a key heterocyclic compound utilized in various stages of pharmaceutical research and development.[1] Its unique structure, featuring a benzimidazole core fused to a piperidine ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] However, like many complex organic molecules, it can be susceptible to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride?

It is a chemical compound, typically an off-white to pale beige solid, used as a reagent or intermediate in chemical synthesis.[5] The benzimidazole structure is a well-known scaffold in medicinal chemistry, recognized for its diverse biological activities.[2][6] The dihydrochloride salt form is often used to improve solubility and stability.

Q2: Why is batch-to-batch variability a critical issue?

Variability in the physicochemical properties of a starting material can directly impact its performance in downstream applications.[7] Key parameters such as solubility, purity profile, and physical form can alter reaction kinetics, biological activity, and formulation stability.[3][8] For regulated drug development, controlling this variability is a fundamental requirement for ensuring product quality and patient safety.[9]

Q3: How should I properly store and handle this compound?

Given its structure, the compound can be hygroscopic (tendency to absorb moisture from the air). Proper storage is crucial.

  • Storage: Keep in a tightly sealed container in a dark, inert atmosphere, preferably in a desiccator or a controlled low-humidity environment.[10][11] Recommended storage temperature is often between 2-8°C.[5]

  • Handling: When handling, minimize exposure to ambient atmosphere.[12] Use a glove box or nitrogen blanket for weighing and dispensing if high sensitivity is required. Always re-seal containers promptly and securely.[11]

Q4: I received a new batch and my experimental results have shifted. What are the first things I should check?

Before diving into extensive troubleshooting, perform these initial checks:

  • Certificate of Analysis (CoA) Comparison: Compare the CoA from the new batch to the old one. Look for differences in purity, water content, residual solvents, and physical description.

  • Visual Inspection: Note any differences in color, texture, or crystallinity between the batches.

  • Solubility Check: Perform a simple side-by-side solubility test of the old and new batches in your experimental solvent.

Troubleshooting Guide: Diagnosing Variability

When encountering inconsistent results, a systematic approach is key. The following sections address common problems, their potential causes, and a logical workflow for diagnosis.

Problem 1: Inconsistent Biological Activity or Reaction Yield

Your assay shows a drop in potency, or your synthesis reaction is yielding less product than with previous batches.

Potential Root Causes:

  • Lower Purity: The active component's percentage is lower in the new batch.

  • Presence of Inhibitory Impurities: A new impurity could be interfering with your biological target or catalyzing an unwanted side reaction.[13]

  • Incorrect Hydration State: A higher water content means less active compound per milligram weighed.

  • Polymorphism: The material may have crystallized in a different solid-state form, affecting its dissolution rate and bioavailability in your system.[8][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Problem 2: Variable or Poor Solubility

The compound from a new batch does not dissolve as expected or takes significantly longer to go into solution.

Potential Root Causes:

  • Polymorphism: Different crystalline forms can have vastly different solubilities.[15] The thermodynamically most stable form is often the least soluble.

  • Particle Size and Surface Area: Larger particles or a lower surface area can decrease the dissolution rate.[16]

  • pH Effects: As a dihydrochloride salt, its solubility is highly pH-dependent. Variations in residual acid/base from synthesis can affect the local pH upon dissolution.

  • Hydration State: Anhydrous vs. hydrated forms can have different solubility characteristics.

Troubleshooting Workflow:

Observed Issue Potential Cause Recommended First Action Confirmatory Analysis
Slow Dissolution Particle Size / Surface AreaVisually inspect under a microscope.Laser Diffraction Particle Size Analysis.
Incomplete Dissolution Polymorphism / Different Salt FormMeasure the pH of a suspension of the compound in water.Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC).
Precipitation Over Time Metastable Polymorph ConversionPrepare a saturated solution and monitor for precipitation over 24h.Time-resolved PXRD on the precipitate.
Problem 3: New or Different Peaks in HPLC Analysis

Your routine quality control by High-Performance Liquid Chromatography (HPLC) shows a different impurity profile for the new batch.

Potential Root Causes:

  • Changes in Synthesis Route: The manufacturer may have altered the synthesis, leading to different process-related impurities.[17]

  • Degradation: The compound may have degraded during shipping or storage, especially if exposed to heat, light, or moisture.

  • Residual Solvents: Different solvents used in the final crystallization step may be present.

Troubleshooting Workflow:

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, new impurities above the identification threshold must be investigated.[9][13]

Caption: Decision tree for investigating new HPLC peaks.

Key Analytical Protocols

Here are condensed methodologies for the key analytical techniques mentioned. Always develop and validate these methods for your specific equipment and needs.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Objective: To quantify the main component and profile impurities.

  • Instrumentation: HPLC with UV Detector (e.g., Diode Array Detector).[18]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 279 nm.[10]

  • Procedure:

    • Prepare samples at ~1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Equilibrate the column for at least 15 minutes.

    • Inject a solvent blank, followed by a system suitability standard.

    • Inject samples from the old and new batches.

    • Integrate all peaks and report purity by area percent. For unidentified impurities, refer to ICH Q3A reporting thresholds.[13]

Protocol 2: Water Content by Karl Fischer Titration
  • Objective: To accurately measure the water content.[19]

  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.[20][21]

  • Reagents: Karl Fischer titrant and solvent (e.g., methanol-based).

  • Procedure (Volumetric):

    • Standardize the titrator with a certified water standard or disodium tartrate dihydrate.

    • Accurately weigh a sufficient amount of the compound directly into the titration vessel. The sample weight should be chosen to give a reasonable titrant volume.

    • Start the titration.

    • The instrument will automatically detect the endpoint and calculate the water percentage.

    • Perform the measurement in triplicate to ensure precision.

Protocol 3: Identification of Crystalline Form by PXRD
  • Objective: To determine if different batches have different solid-state crystal structures (polymorphs).[8]

  • Instrumentation: Powder X-Ray Diffractometer.

  • Procedure:

    • Gently grind a small amount of the sample to ensure random orientation.

    • Pack the sample into the sample holder.

    • Acquire a diffractogram over a suitable 2θ range (e.g., 5° to 40°).

    • Process the data (background subtraction, smoothing).

    • Overlay the diffractograms from the old and new batches. Identical crystal forms will have identical peak positions (2θ values). Different forms will show significant differences in their patterns.

Best Practices for Mitigating Variability

  • Multi-Batch Qualification: When establishing a new assay or process, qualify it with at least two or three different batches of the compound to understand the acceptable range of variability from the start.

  • Retain Samples: Always keep a small, properly stored sample of a "golden batch" that is known to perform well. This can be used as a benchmark for comparison when a new batch arrives.

  • Communicate with Supplier: If you detect significant variability, contact the supplier. Provide them with your comparative data (e.g., HPLC chromatograms, solubility tests). They may be able to provide information on manufacturing changes or investigate the issue.

  • Incoming QC Check: For critical applications, establish a minimal, rapid in-house QC check (e.g., HPLC purity and a solubility test) for every new batch before it is released for use in experiments.

By implementing these troubleshooting strategies and analytical protocols, researchers can effectively diagnose, manage, and mitigate the risks associated with the batch-to-batch variability of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, leading to more robust and reproducible scientific outcomes.

References

  • Chemsrc. (n.d.). 2-(4-Piperidinyl)-1H-benzimidazole | CAS#:38385-95-4. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Piperidin-4-yl-1H-benzimidazole. Retrieved February 7, 2026, from [Link]

  • Samara, V. K., et al. (2014). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved February 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved February 7, 2026, from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved February 7, 2026, from [Link]

  • Westerberg, M., et al. (2004). Identifying sources of batch to batch variation in processability. ResearchGate. Retrieved February 7, 2026, from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 715810, 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC. Retrieved February 7, 2026, from [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved February 7, 2026, from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 7, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 7, 2026, from [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved February 7, 2026, from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. Retrieved February 7, 2026, from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved February 7, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved February 7, 2026, from [Link]

  • Terriva. (2026). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Retrieved February 7, 2026, from [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved February 7, 2026, from [Link] Impactfactor/benzimidazoles-in-medicinal-chemistry-current-trends-and-future-opportunities

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved February 7, 2026, from [Link]

  • PQRI. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing? Retrieved February 7, 2026, from [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved February 7, 2026, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Cell line specific responses to 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride treatment

The following Technical Support Guide addresses the application, handling, and expected cellular responses for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This guide treats the compound as a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the application, handling, and expected cellular responses for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .

This guide treats the compound as a functionalized benzimidazole-piperidine scaffold , a class of bioactive molecules often utilized as building blocks for Akt (Protein Kinase B) inhibitors , Histamine H4 receptor ligands , and Ion channel blockers .[1]

Product Class: Benzimidazole-Piperidine Scaffold / Kinase & Receptor Probe Salt Form: Dihydrochloride (2HCl) – Requires pH buffering Primary Applications: Signal Transduction Research (Akt/PKB), GPCR Ligand Screening (Histamine H4), Ion Channel Modulation.[1][2]

Part 1: Executive Technical Summary[1][2]

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a bioactive probe belonging to the 2-substituted benzimidazole family.[1][2] Researchers typically encounter this compound when screening for:

  • Akt1/Akt2 Inhibition: The 2-(4-piperidinyl)benzimidazole core is a validated scaffold for ATP-competitive inhibition of Akt, a key driver in cancer cell survival.[1][2]

  • Histamine H4 Receptor Modulation: The 4-methyl substitution on the benzimidazole ring is a classic structural modification used to modulate affinity and intrinsic activity at the Histamine H4 receptor (H4R), often distinguishing agonists from antagonists.[1]

  • Sodium Channel Blockade: Derivatives of this scaffold are known to block voltage-gated sodium channels (

    
    ), relevant in pain and ischemia research.[1]
    

Critical Handling Note: As a dihydrochloride salt , this compound is highly acidic in solution.[1] Direct addition to cell culture media without buffering will cause immediate acidification (yellowing of phenol red) and non-specific cytotoxicity.[1]

Part 2: Cell Line Specific Response Guide

This section details expected responses in common cell lines based on the pharmacophore's activity profile.[1]

Akt-Dependent Cancer Lines (e.g., MCF-7, PC-3, OVCAR-3)

Mechanism: The scaffold targets the ATP-binding pocket of Akt (Protein Kinase B).[1][2]

  • Expected Response: Dose-dependent reduction in phosphorylation of downstream targets (e.g., p-GSK3

    
    , p-S6K).[1][2]
    
  • Troubleshooting:

    • Issue: "No reduction in cell viability observed."[1]

    • Root Cause:[1][2][3][4] High basal p-Akt levels in these lines require higher concentrations (>10 µM) or prolonged exposure (48-72h) if the specific derivative has moderate potency.[1][2]

    • Solution: Perform a Western Blot for p-Akt (Ser473) after 4 hours of treatment to verify target engagement before assessing viability.[1][2]

Hepatic Models (HepG2, HuH-7)

Mechanism: Benzimidazoles undergo hepatic metabolism (CYP450).[1][2]

  • Expected Response: These lines may show higher tolerance (higher

    
    ) due to rapid metabolic clearance of the piperidine moiety.[1][2]
    
  • Troubleshooting:

    • Issue: "Inconsistent

      
       values between replicates."
      
    • Root Cause:[1][2][3][4] Variation in cell density affects metabolic rate.[1]

    • Solution: Standardize seeding density (e.g.,

      
       cells/well) and refresh media containing the compound every 24 hours.[1]
      
Immune/Inflammatory Models (Jurkat, THP-1, Eosinophils)

Mechanism: Modulation of Histamine H4 Receptors (H4R) involved in chemotaxis.[1]

  • Expected Response: Altered chemotactic response to histamine or CXCL12; modulation of calcium flux.[1]

  • Troubleshooting:

    • Issue: "Compound induces apoptosis instead of migration inhibition."[1]

    • Root Cause:[1][2][3][4] Off-target microtubule destabilization (a common side effect of benzimidazoles at high concentrations).[1][2]

    • Solution: Titrate dose below 10 µM.[1] Use a specific tubulin inhibitor (e.g., Nocodazole) as a positive control to distinguish mechanisms.[1]

Part 3: Experimental Data & Visualization

Table 1: Troubleshooting Biological Responses
ObservationProbable CauseCorrective Action
Media turns yellow immediately Acidity of 2HCl saltPre-buffer stock in PBS/HEPES (pH 7.4) before adding to media.
Precipitate in stock solution Free base formation at high pHMaintain stock in DMSO or water; do not exceed pH 8.0 during neutralization.[1][2]
Loss of potency over time Oxidation of piperidine ringPrepare fresh stock; store at -20°C under inert gas (Argon/Nitrogen).[1][2]
Non-specific cell death Osmotic/pH shock or Tubulin effectCheck media pH.[1][2] Verify concentration is <50 µM to avoid tubulin effects.[1]
Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual potential of the scaffold: inhibiting the Akt Survival Pathway and modulating GPCR (H4R) Signaling .[1]

MechanismOfAction Compound 4-Methyl-2-(4-piperidinyl)- 1H-benzimidazole Akt Akt / PKB (Kinase Domain) Compound->Akt Inhibits H4R Histamine H4 Receptor (GPCR) Compound->H4R Modulates (Agonist/Antagonist) Tubulin Microtubules (Off-Target >10µM) Compound->Tubulin Destabilizes (High Dose) GSK3 GSK-3β (Phosphorylation) Akt->GSK3 Blocks P- mTOR mTORC1 Akt->mTOR Blocks Activation Calcium Ca2+ Flux (Chemotaxis) H4R->Calcium Alters Signal Apoptosis Apoptosis / Cell Cycle Arrest Tubulin->Apoptosis Induces mTOR->Apoptosis Induces

Caption: Dual-mechanism potential. Primary path (Blue/Red) indicates Akt inhibition leading to apoptosis.[1] Secondary path (Yellow) indicates GPCR modulation relevant in immune cells.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I solubilize the dihydrochloride salt for cell culture? A: The dihydrochloride salt is water-soluble but highly acidic.[1][2]

  • Step 1: Dissolve the powder in sterile water or DMSO to create a 10-100 mM stock.[1][2]

  • Step 2: Crucial: Do not add this directly to cells.[1] Dilute the stock into a buffer (e.g., PBS) and verify pH is ~7.4 using a micro-pH probe or litmus paper.[1] If acidic, neutralize carefully with 0.1N NaOH before adding to the culture media.[1]

Q2: Is this compound a specific inhibitor? A: It should be treated as a privileged scaffold probe rather than a mono-specific drug. While it shows high affinity for Akt and H4 receptors, the benzimidazole core can interact with other kinases and microtubules at high concentrations (>10-50 µM).[1] Always use a negative control (structural analog) and a positive control (e.g., Wortmannin for Akt, JNJ-7777120 for H4R) to validate specificity.[1]

Q3: Why do I see different results in MCF-7 vs. MDA-MB-231 cells? A: This is likely due to Akt-dependency .[1][2] MCF-7 cells are often more dependent on the PI3K/Akt pathway for survival compared to MDA-MB-231 (which is KRAS/MAPK driven).[1][2] The compound will be more potent (lower


) in MCF-7 cells if the mechanism is Akt inhibition.[1][2]

Q4: Can I use this for in vivo studies? A: The dihydrochloride salt improves solubility, but the piperidine ring is susceptible to rapid metabolism.[1] For in vivo use, formulation in a vehicle that protects against first-pass metabolism (e.g., cyclodextrin complexation) is recommended.[1]

References

  • Hit2Lead Catalog Entry. 4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (Catalog ID: 4025588). [1][2]

  • Bavetsias, V., et al. (2000). Design and synthesis of 2-(4-piperidinyl)-benzimidazoles as inhibitors of Protein Kinase B (PKB/Akt).[1][2] Journal of Medicinal Chemistry.[1] (Establishes the scaffold as an Akt inhibitor). [1][2]

  • Lim, H. D., et al. (2005). Histamine H4 receptor agonists: The importance of the 4-methyl-benzimidazole moiety.[1] Journal of Medicinal Chemistry.[1] (Describes the SAR of the 4-methyl substitution).

  • Tonini, R., et al. (2025). Benzimidazole Derivatives and Their Biological Importance: A Review.[1] ResearchGate.[1]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

This technical guide addresses the synthesis, optimization, and troubleshooting of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It is designed for organic chemists and process engineers requiring high-pu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, optimization, and troubleshooting of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It is designed for organic chemists and process engineers requiring high-purity isolation of this specific heterocyclic scaffold.

Executive Summary

  • Target Molecule: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.

  • Core Challenge: Achieving selective cyclization while managing the oxidation sensitivity of 3-methyl-1,2-phenylenediamine and controlling the stoichiometry of the dihydrochloride salt formation.

  • Primary Methodology: Phillips-Ladenburg condensation using Polyphosphoric Acid (PPA) or aqueous HCl, followed by pH-controlled precipitation and anhydrous salt formation.

Module 1: Reaction Design & Stoichiometry

Q1: Which synthetic route offers the highest fidelity for the 4-methyl substituted core?

Recommendation: The Phillips-Ladenburg condensation using Polyphosphoric Acid (PPA) is the industry standard for robustness.

  • Reagents: 3-Methyl-1,2-phenylenediamine (Diamine) and Isonipecotic acid (Piperidine-4-carboxylic acid).

  • Mechanism: The carboxyl group of isonipecotic acid condenses with the diamine to form an intermediate amide, which then undergoes acid-catalyzed dehydration to close the imidazole ring.

  • Why PPA? It acts as both a non-volatile solvent and a powerful dehydrating agent, driving the equilibrium toward cyclization at 150–180°C. It also suppresses the polymerization of the unprotected piperidine ring by protonating the secondary amine.

Q2: Do I need to protect the piperidine nitrogen (e.g., N-Boc-isonipecotic acid)?

Answer: Generally, No , if using the PPA or HCl reflux method.

  • Reasoning: In strong acidic media (PPA or 4N HCl), the piperidine nitrogen is fully protonated (

    
    ), rendering it non-nucleophilic. This prevents self-condensation or amide coupling at the piperidine nitrogen.
    
  • Caveat: If you attempt coupling using EDC/HOBt or HATU under mild/basic conditions, the piperidine nitrogen must be protected (e.g., N-Boc) to prevent polymerization.

Q3: What is the optimal stoichiometry?

Protocol:

Reagent Equivalents Role
3-Methyl-1,2-phenylenediamine 1.0 eq Limiting Reagent (susceptible to oxidation)
Isonipecotic Acid 1.1 – 1.2 eq Slight excess ensures complete consumption of the diamine

| PPA (115% H3PO4) | 10–15 vol | Solvent & Catalyst |

Module 2: Troubleshooting Cyclization

Q4: My reaction mixture turned pitch black. Is the product lost?

Diagnosis: This indicates oxidative degradation of the 3-methyl-1,2-phenylenediamine. Corrective Action:

  • Inert Atmosphere: Ensure the reaction is run under a strict Nitrogen or Argon blanket. Diamines are electron-rich and oxidize rapidly in air at high temperatures.

  • Quality Check: If the starting diamine is already dark brown/black, recrystallize it from ethanol/water (with a pinch of sodium dithionite) before use.

  • Rescue: The benzimidazole product is stable. Proceed with workup; the black tar often remains in the filtrate or can be removed via charcoal treatment during recrystallization.

Q5: I see two spots on TLC/HPLC with identical Mass (M+1). Is this a regioisomer impurity?

Technical Insight: Likely No . This is often Annular Tautomerism .

  • Explanation: The 4-methyl substitution on the benzimidazole ring creates asymmetry. However, the proton on the imidazole nitrogen (N-H) hops rapidly between N1 and N3 in solution.

  • Result: You may see "4-methyl" and "7-methyl" tautomers as split peaks in NMR or broadened peaks in HPLC depending on the solvent pH and temperature.

  • Verification: Run NMR at elevated temperature (e.g., 60°C in DMSO-d6). The peaks should coalesce if it is tautomerism.

Module 3: Workup & Isolation (The Critical Step)

Q6: How do I safely quench the PPA reaction?

Warning: PPA hydrolysis is highly exothermic. Protocol:

  • Cool the reaction mixture to 60–80°C (do not let it solidify completely).

  • Pour the syrup slowly into crushed ice with vigorous mechanical stirring.

  • Stir until a homogeneous solution is obtained.

Q7: At what pH does the free base precipitate?

Target pH: 9.0 – 10.0 .

  • Procedure: Slowly add 50% NaOH or concentrated Ammonia (NH4OH) to the acidic aqueous quench.

  • Observation: The solution will first pass through the isoelectric point of the carboxylic acid (if unreacted) and then the benzimidazole salt will deprotonate.

  • Precipitate: The free base, 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole, typically precipitates as an off-white to beige solid.

  • Filtration: Filter the solid, wash copiously with water to remove phosphate salts, and dry.

Module 4: Salt Formation (Dihydrochloride)

Q8: How do I ensure I get the Dihydrochloride and not the Monohydrochloride?

Chemistry: The molecule has two basic centers:

  • Piperidine Nitrogen: pKa ~10–11 (Highly basic).

  • Benzimidazole Nitrogen: pKa ~5.5 (Moderately basic). To form the 2HCl salt, you must protonate both.

Protocol:

  • Dissolution: Dissolve the dried free base in absolute ethanol or methanol . (Heat if necessary).

  • Acidification: Add HCl in Dioxane (4M) or Ethanolic HCl dropwise.

  • Stoichiometry: Add at least 2.5 equivalents of HCl.

  • Observation: The monohydrochloride might precipitate first. Continue adding acid and stirring. The dihydrochloride is often more soluble in hot alcohol but will crystallize upon cooling or addition of an antisolvent (Diethyl Ether or Acetone).

  • Hygroscopicity Warning: The dihydrochloride salt is hygroscopic. Filter under nitrogen and dry in a vacuum oven at 50°C over P2O5.

Visualizing the Pathway

Figure 1: Synthesis & Workup Logic Flow

BenzimidazoleSynthesis Start Start: 3-Methyl-1,2-phenylenediamine + Isonipecotic Acid Reaction Cyclization Solvent: PPA or 4N HCl Temp: 100-150°C Start->Reaction  Condensation   Quench Quench into Ice Water (Hydrolysis of PPA) Reaction->Quench  Exothermic!   Impurity Impurity Check: Black Color? (Oxidation) Regioisomers? (Tautomers) Reaction->Impurity Basify Adjust pH to 9-10 (NaOH/NH4OH) Quench->Basify  Neutralization   Isolation Filter Free Base (Remove Phosphate Salts) Basify->Isolation  Precipitation   SaltForm Dissolve in EtOH Add >2.5 eq HCl (gas/dioxane) Isolation->SaltForm  Conversion   Crystallization Crystallize Dihydrochloride (Antisolvent: Et2O/Acetone) SaltForm->Crystallization Final Final Product: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl Crystallization->Final

Caption: Step-by-step workflow from raw material condensation to dihydrochloride salt isolation.

Summary Data Tables

Table 1: Solvent & Catalyst Selection Matrix
MethodSolventTemp (°C)Yield PotentialProsCons
Method A (Recommended) Polyphosphoric Acid (PPA)140–16085–95%Single-pot, high conversion, protects amine.Viscous workup, highly acidic quench.
Method B 4N Aqueous HCl100 (Reflux)70–80%Easier workup, cleaner profile.Slower reaction (12–24h), lower solubility.
Method C Ethylene Glycol / pTsOH150–18060–75%Homogeneous.Difficult to remove glycol; requires extraction.
Table 2: Analytical Specifications (Expected)
TestSpecificationNotes
Appearance Off-white to pale yellow crystalline powderDarker color indicates oxidation impurities.
Mass Spec (ESI+) [M+H]+ = 216.15 (Free Base)Salt form will dissociate in MS source.
1H NMR (DMSO-d6) Aromatic: 3H (m), Piperidine: 4H (m), Me: 3H (s)N-H protons may be broad or invisible due to exchange.
Chloride Content 2.0 molar equivalentsConfirm via Silver Nitrate titration or elemental analysis.

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed).

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • Preston, P. N. (1974). Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles. Chemical Reviews, 74(3), 279–314.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Standard Protocol Validation : Preparation of benzimidazole derivatives using PPA. Organic Chemistry Portal.

Optimization

Challenges in the scale-up synthesis of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

The following technical support guide addresses the scale-up synthesis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This guide is structured to assist process chemists and engineers in overcoming spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scale-up synthesis of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This guide is structured to assist process chemists and engineers in overcoming specific bottlenecks associated with the Phillips Condensation and subsequent salt formation.

Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Application: Pharmaceutical Intermediate (GPCR Ligands / Antihistamine Analogs) ** CAS (Analogous Base):** Referenced as 4-Methyl analog of CAS 38385-95-4[1]

Module 1: The Condensation Reaction (Benzimidazole Formation)

Core Chemistry: Condensation of 2,3-diaminotoluene with isonipecotic acid (or its derivatives) in dehydrating media.[1][2]

Q1: My reaction mixture solidifies into an unstirrable mass during the PPA (Polyphosphoric Acid) step. How do I maintain agitation on a 50L+ scale?

Diagnosis: PPA is highly viscous, and its viscosity increases as the reaction consumes water and forms the benzimidazole ring.[2] At scale, this leads to poor heat transfer and "hot spots," causing charring or incomplete conversion.[2]

Troubleshooting Protocol:

  • Solvent Flux Method: Do not use neat PPA if viscosity is unmanageable.[1] Introduce a co-solvent compatible with PPA, such as Sulfolane or Methanesulfonic acid (MSA) .[1][2] A 1:10 ratio of P2O5 in MSA (Eaton’s Reagent) is a less viscous alternative to PPA that operates at lower temperatures (80°C vs. 150°C).[1][2]

  • Staged Ramp: Heat the PPA to 100°C before adding the solid reactants. This lowers the initial viscosity. Add the isonipecotic acid slowly to prevent rapid sublimation or clumping.

  • Mechanical Intervention: Switch from a standard overhead stirrer to a high-torque anchor impeller or a helical ribbon agitator . These are required for non-Newtonian fluids like reaction-stage PPA.[1]

Q2: I am detecting a persistent "5-methyl" regioisomer impurity (approx. 5-8%). Where is this coming from?

Diagnosis: This is a feedstock purity issue, not a reaction byproduct. The starting material, 2,3-diaminotoluene (3-methyl-1,2-phenylenediamine), is often contaminated with its isomer, 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine), during industrial nitration/reduction of toluene.[1][2]

Corrective Action:

  • Feedstock QC: You must specify a feedstock purity of >98.5% with a specific limit on the 3,4-isomer.

  • Purification: The 4-methyl and 5-methyl benzimidazoles have very similar solubilities.[1] Recrystallization is ineffective for separating these isomers.[1] You must purify the diamine precursor via fractional crystallization (as the hydrochloride salt) before the condensation step.[2]

Q3: The yield is low (<50%), and I see significant "dimer" formation. Why?

Diagnosis: If you are using unprotected isonipecotic acid, the secondary amine on the piperidine ring is nucleophilic.[2] In PPA at 150°C, this amine can attack the electrophilic carbon of a formed benzimidazole ring (or the activated acid), creating N-alkylated dimers/oligomers.[2]

Optimization Strategy:

  • Protection: Use N-Cbz-isonipecotic acid or N-Benzyl-isonipecotic acid .[1] The benzyl group is stable in PPA (mostly) but may require a separate deprotection step (Pd/C + H2).[1][2]

  • Stoichiometry: If using unprotected amino acid, ensure a high acidity (excess PPA) to keep the piperidine nitrogen fully protonated (ammonium form), rendering it non-nucleophilic.[1][2]

Module 2: Work-Up and Isolation[1]

Q4: Quenching the PPA reaction onto ice is causing a violent exotherm and "volcanoing." Is there a safer quenching protocol?

Diagnosis: PPA hydrolysis is extremely exothermic.[1] Dumping a large reactor of hot PPA into water is a safety hazard.

Safe Quench Protocol:

  • Reverse Addition: Transfer the hot reaction mass (cooled to ~100°C) slowly into a stirred vessel of ice-water, not the other way around.

  • Controlled Neutralization: The solution will be highly acidic. Do not neutralize immediately.[1] First, dilute to a manageable viscosity.[2]

  • Precipitation: Basify slowly with 50% NaOH or NH4OH to pH 9-10. Maintain temperature <25°C using internal cooling coils. The free base 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole will precipitate.[1]

    • Critical: If the temperature spikes >50°C during basification, the product may oil out and trap impurities.[2] Keep it cool to ensure a granular, filterable solid.[2][3]

Module 3: Salt Formation (Dihydrochloride)[1][2]

Q5: The dihydrochloride salt is forming a hygroscopic "gum" instead of a crystalline solid. How do I get a free-flowing powder?

Diagnosis: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole has two basic nitrogens (benzimidazole N3 and piperidine NH).[1] The dihydrochloride is highly polar and avidly holds water/solvents.

Crystallization Protocol:

  • Solvent System: Avoid water.[1] Dissolve the free base in anhydrous Ethanol (EtOH) or Isopropanol (IPA) at 60°C.

  • Acid Source: Use HCl gas bubbled into the solution or HCl in IPA (5-6N) . Do not use aqueous HCl.[1]

  • Induction: Add the acid slowly. If oiling occurs, stop, reheat to dissolve, seed with authentic crystals, and cool slowly (5°C/hour).

  • Drying: The salt is likely a hydrate. Dry in a vacuum oven at 50°C over P2O5 or silica gel for at least 24 hours.

Module 4: Visualizing the Process & Impurities

The following diagram illustrates the critical pathway and the origin of key impurities discussed above.

SynthesisPath SM1 2,3-Diaminotoluene Reaction Condensation (PPA or MSA/P2O5, 140°C) SM1->Reaction SM2 Isonipecotic Acid SM2->Reaction Impurity1 IMPURITY A: 5-Methyl Isomer (From 3,4-Diaminotoluene) Reaction->Impurity1 Feedstock Impurity Impurity2 IMPURITY B: Piperidine Dimer (N-Alkylation) Reaction->Impurity2 Side Reaction FreeBase Free Base Isolation (pH > 9) Reaction->FreeBase Quench & Basify SaltForm Salt Formation (HCl/IPA) FreeBase->SaltForm Final 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole 2HCl SaltForm->Final

Figure 1: Reaction workflow highlighting the origin of critical regioisomer and dimer impurities during the Phillips condensation.[1]

Summary of Quantitative Parameters

ParameterTarget RangeCritical Failure Mode
Reaction Temp (PPA) 140°C – 150°C<130°C: Incomplete cyclization.>160°C: Charring/Tars.[1]
Stoichiometry 1.0 : 1.1 (Diamine : Acid)Excess Diamine: Difficult to remove during workup.[1][2]
Quench pH 9.5 – 10.5<9.0: Loss of product (remains as salt).>12.0: Amphoteric solubility issues.[1]
Salt Stoichiometry 2.05 – 2.10 eq HCl<2.0 eq: Monohydrochloride formation (mixed salt).[1][2]
LOD (Loss on Drying) < 1.0%>2.0%: Sticky solid, stability failure.[1][2]

References

  • Benzimidazole Synthesis (Phillips Condensation)

    • Standard Protocol: Phillips, M. A.[2] "The Formation of 2-Substituted Benzimidazoles." J. Chem. Soc.[1]1928 , 2393.[1][2]

    • Modern Adaptation (PPA):[1][2] Preston, P. N.[2] "Synthesis and Properties of Benzimidazoles." Chem. Rev.[1]1974 , 74(3), 279–314.[1][2] [1][2]

  • Analogous Bilastine Intermediate Synthesis

    • Patent Reference: "Process for the preparation of Bilastine and intermediates thereof."[3][4][5] WO2009102155.[1][6] (Describes the general 2-(4-piperidinyl)-benzimidazole synthesis).

  • Eaton's Reagent (Alternative to PPA)

    • Eaton, P. E.; Carlson, G. R.; Lee, J. T.[2] "Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid." J. Org.[1][7] Chem.1973 , 38(23), 4071.[1][2] [1][2]

  • Safety in PPA Quenching

    • Process Safety Guide: "Scale-up of Exothermic Reactions." Org.[1][7] Process Res. Dev. (General reference for handling viscous acidic quenches).

Sources

Troubleshooting

Preventing degradation of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride during experiments

Topic: Prevention of Degradation & Experimental Optimization Status: Operational | Tier: Level 3 (Senior Scientific Support)[1] Core Stability Profile & Degradation Mechanisms To prevent degradation, one must first under...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Experimental Optimization

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Core Stability Profile & Degradation Mechanisms

To prevent degradation, one must first understand the molecular vulnerabilities of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .[1] This compound is a critical pharmacophore, often serving as a key intermediate in the synthesis of H1-antihistamines like Bilastine .[2] Its stability is governed by three primary stress vectors: Oxidative Stress, Moisture (Hygroscopicity), and Photolysis.

The Degradation Triad
  • N-Oxidation (The Primary Threat):

    • Mechanism: The secondary amine on the piperidine ring and the imidazole nitrogen are electron-rich centers. The 4-methyl group on the benzimidazole ring exerts a positive inductive effect (+I), slightly increasing electron density on the ring system compared to the unsubstituted parent. This makes the molecule susceptible to attack by Reactive Oxygen Species (ROS) or peroxides found in aged solvents, leading to the formation of N-oxides (a common impurity in Bilastine synthesis).

    • Visual Indicator: Gradual yellowing of the white powder or solution.

  • Hygroscopic Deliquescence (The Physical Threat):

    • Mechanism: As a dihydrochloride salt , the lattice energy is high, but the chloride ions are intensely hydrophilic. Upon exposure to ambient humidity, the salt absorbs water, forming a hydrate (often a sesquihydrate) or deliquescing into a sticky gum. This physical change alters the molar mass (leading to dosing errors) and creates an aqueous micro-environment that accelerates hydrolysis or oxidation.[3]

  • Photolytic Instability:

    • Mechanism: The conjugated benzimidazole system absorbs UV light (absorbance max ~270-280 nm).[1] High-energy photons can excite the

      
      -electrons, inducing radical formation that catalyzes ring oxidation or dimerization.[1]
      

Interactive Diagnostics (Graphviz)[1]

The following diagram maps the logical flow of degradation pathways and the required intervention points.

DegradationPathways Compound 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole 2HCl Stress_O2 Oxidative Stress (Air/Peroxides) Compound->Stress_O2 Stress_H2O Moisture (Humidity >40%) Compound->Stress_H2O Stress_UV UV/Light Exposure Compound->Stress_UV Result_NOx N-Oxide Impurities (Yellowing) Stress_O2->Result_NOx Slow Result_Deli Deliquescence (Dosing Errors) Stress_H2O->Result_Deli Fast Result_Base Free Base Precip. (If pH > 7) Stress_H2O->Result_Base Hydrolysis risk Stress_UV->Result_NOx Catalyst Solution_Argon Store under Argon/N2 Result_NOx->Solution_Argon Solution_Amber Amber Glassware Result_NOx->Solution_Amber Solution_Desic Desiccator Storage Result_Deli->Solution_Desic

Figure 1: Critical Degradation Pathways and Mitigation Strategies. Blue node represents the target molecule; Red nodes are stress vectors; Yellow nodes are degradation outcomes; Green nodes are protective barriers.

Storage & Handling Protocols

Solid State Storage (Long-Term)
ParameterSpecificationRationale
Temperature -20°C (Preferred) or 2-8°CSlows kinetic rate of oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces atmospheric oxygen and moisture.[1]
Container Amber Vial + Parafilm/Teflon TapeBlocks UV light; Teflon prevents moisture ingress better than standard caps.[1]
Desiccant Silica Gel or Molecular SievesActive scavenging of trapped moisture.
SOP: Weighing Hygroscopic Salts

Issue: The compound absorbs water within seconds of opening the vial, rendering weight measurements inaccurate.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

  • Environment: Ideally, weigh inside a glove box or a glove bag purged with dry nitrogen.[1][3]

  • Alternative (Speed Method): If a glove box is unavailable, use the "difference method":

    • Weigh the closed vial.[3]

    • Quickly remove approximate amount.[1]

    • Weigh the closed vial again.

    • The difference is the mass transferred. Do not tare the spatula.

Solution Chemistry & Experimental Optimization

Solubility & Reconstitution Guide

The dihydrochloride salt is highly soluble in water due to ionization, but this creates a highly acidic solution.

  • Solvent: DMSO (Stock), Water (Working).[1]

  • Stability in Solution:

    • DMSO: Stable for ~6 months at -20°C if protected from light.[2]

    • Aqueous: Unstable.[1] Prepare fresh. The piperidine nitrogen is prone to oxidation in aqueous buffers over time.

The "Precipitation Trap" (pH Management)

Users often encounter precipitation when adding the stock solution to cell culture media (pH 7.4).

  • The Cause: The dihydrochloride salt (acidic) dissolves well. However, at neutral pH (7.4), the molecule may deprotonate to its free base form. The free base of benzimidazole derivatives has significantly lower aqueous solubility than the salt.

  • The Fix: Ensure the final concentration in the assay does not exceed the solubility limit of the free base (typically < 100 µM for this class). If higher concentrations are needed, a co-solvent (e.g., cyclodextrin) or maintaining a slightly lower pH (if the assay permits) is required.

Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage N-oxidation (formation of N-oxide impurities).[1]

  • Action: For precise

    
     or 
    
    
    
    determinations, discard the sample. The N-oxide may have significantly different binding affinity to H1 or other receptors, skewing your data. For rough qualitative assays, it might be usable, but verify purity via HPLC first.

Q2: The compound is sticking to the spatula and looks "wet."

  • Diagnosis: Deliquescence . The salt has absorbed atmospheric water.

  • Action: You cannot rely on the weight. You must redissolve the entire contents of the vial in a known volume of solvent (e.g., DMSO) to create a stock solution, assuming the original mass on the label is correct (minus any degradation).

Q3: I see a precipitate immediately upon adding the stock to my PBS buffer.

  • Diagnosis: Salt-to-Base Conversion . You likely exceeded the solubility limit of the free base at pH 7.4.

  • Action:

    • Lower the working concentration.

    • Sonicate the solution (sometimes it's a kinetic supersaturation issue).

    • Check if your DMSO concentration is too high (causing protein precipitation in media) or too low (insufficient solubilization).[1] Keep DMSO < 0.5% in final assay.[1]

Validated Experimental Workflow (DOT)

Workflow cluster_warning Critical Control Point Start Start: Solid Sample (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weighing (Inert Atm/Diff Method) Equilibrate->Weigh Dissolve Dissolve in DMSO (Stock: 10-100 mM) Weigh->Dissolve Aliquot Aliquot & Freeze (Single Use Vials) Dissolve->Aliquot Dilute Dilute in Buffer (Immediate Use) Aliquot->Dilute

Figure 2: Recommended Handling Workflow to minimize moisture uptake and oxidation.

References

  • BenchChem. (2025).[1][3] 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Stability and Handling.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 715810, 2-(4-Piperidinyl)-1H-benzimidazole.[1] Retrieved from [2]

  • Pal, T., et al. (2015).[1] Identification and synthesis of potential impurities of bilastine drug substance. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for N-oxide and degradation pathways).

  • ChemicalBook. (2025).[1] 2-Piperidin-4-yl-1H-benzimidazole Properties and Stability.[1][2][4][5] Retrieved from [1]

  • Anant Pharmaceuticals. (2025). Bilastine Impurity Standards and Stability Data. Retrieved from [1]

Sources

Optimization

Identifying and mitigating artifacts in assays involving 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Technical Support Center: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride Executive Summary Compound Profile: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a "privileged scaffold" widely util...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Executive Summary

Compound Profile: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a "privileged scaffold" widely utilized in the synthesis of Histamine H4 receptor antagonists , Nociceptin/Orphanin FQ ligands , and various anti-parasitic or anti-tumor agents.[1] Critical Technical Challenge: While the dihydrochloride salt form confers initial water solubility, the molecule possesses a cationic amphiphilic nature (basic piperidine + lipophilic benzimidazole). This duality creates specific assay artifacts—namely pH-dependent precipitation , intrinsic fluorescence , and non-specific binding (NSB) —that can generate false positives or inconsistent IC50 values if not mitigated.

Troubleshooting Module 1: Solubility & pH Stability

User Issue: "The compound dissolves in water but precipitates immediately upon addition to my assay buffer (pH 7.4)."

Technical Diagnosis: The dihydrochloride salt is highly soluble in water because the basic nitrogens are protonated. However, the free base form of the molecule is significantly less soluble.

  • Mechanism: The piperidine nitrogen (pKa ~10-11) remains charged at pH 7.4, but the imidazole ring (pKa ~5.5-6.0) deprotonates.[2] The 4-methyl group increases the lipophilicity (LogP) of the core, lowering the critical solubility concentration of the species present at neutral pH.

  • The "Salt Shock" Effect: Adding a high-concentration acidic salt stock directly to a weak buffer can locally crash the pH or, conversely, rapid dilution into a neutral buffer can cause the free base to crash out before it disperses (microprecipitation).

Mitigation Protocol:

  • Stock Preparation: Dissolve the dihydrochloride salt in DMSO rather than water for the master stock (e.g., 10 mM). DMSO prevents the "salt shock" and maintains the compound in a solvated state.

  • Intermediate Dilution: Do not dilute directly from 10 mM DMSO to the assay well. Create an intermediate dilution (e.g., 100 µM) in the assay buffer with vigorous vortexing to ensure rapid dispersion.

  • Buffer Optimization:

    • Preferred: HEPES or Tris (stronger buffering capacity at pH 7.4).

    • Avoid: Phosphate-buffered saline (PBS) at high compound concentrations (>50 µM), as phosphate counter-ions can sometimes facilitate precipitation of cationic drugs.

Diagram: Solubility Optimization Workflow

SolubilityWorkflow Salt Dihydrochloride Salt (Solid) Water Water Dissolution (Acidic pH) Salt->Water Dissolves DMSO DMSO Stock (10 mM) Salt->DMSO Preferred Buffer Assay Buffer (pH 7.4) Water->Buffer pH Shock DMSO->Buffer Intermediate Dilution Precip Precipitation Risk (Free Base Crash) Buffer->Precip Low Solubility Success Stable Dispersion Buffer->Success Vortexing

Caption: Workflow to prevent microprecipitation. Direct aqueous dissolution risks pH shock; DMSO stocks ensure stable dispersion.

Troubleshooting Module 2: Spectral Interference (Fluorescence)

User Issue: "I see high background signal in my fluorescence polarization (FP) or FRET assay."

Technical Diagnosis: Benzimidazoles are intrinsically fluorescent. The 4-methyl substituent often enhances the quantum yield or shifts the emission slightly compared to the unsubstituted parent.

  • Excitation/Emission: Typically excites in the UV/near-UV (280-320 nm) and emits in the blue region (350-450 nm).

  • Interference: This overlaps with common coumarin-based dyes or the donor fluorophores in FRET pairs (e.g., Europium cryptate excitation).

Mitigation Protocol:

  • Blank Correction: Always run a "Compound Only" control (no enzyme/protein) to quantify intrinsic fluorescence. Subtract this baseline from your data.

  • Red-Shifted Assays: Switch to fluorophores that operate in the red/far-red region (e.g., Alexa Fluor 647, Cy5). The benzimidazole scaffold does not fluoresce above 550 nm.

  • Time-Resolved Fluorescence (TRF): Use TR-FRET (HTRF/LANCE). The long-lived signal of lanthanides (Eu, Tb) allows you to delay measurement (gating) until the short-lived background fluorescence of the benzimidazole has decayed.

Troubleshooting Module 3: Non-Specific Binding (NSB)

User Issue: "My IC50 shifts significantly when I change from polystyrene to polypropylene plates, or when I add BSA."

Technical Diagnosis: The piperidine moiety is a secondary amine (pKa ~11), making the molecule a cation at physiological pH.

  • Surface Binding: It binds avidly to the negatively charged oxide groups on glass and untreated polystyrene (electrostatic interaction).

  • Protein Binding: It may bind to albumin (BSA/HSA) added as a carrier, reducing the free fraction of the drug available to inhibit the target.

Mitigation Protocol:

  • Plate Selection: Use Non-Binding Surface (NBS) or Low-Binding polypropylene plates. Avoid untreated polystyrene.

  • Detergent Use: Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer. This masks hydrophobic patches on the plastic and reduces surface adsorption.

  • Carrier Protein: If BSA is required for enzyme stability, verify the IC50 shift by comparing 0.1% BSA vs. 0.01% BSA. If the potency drops 10-fold with higher BSA, the compound is getting sequestered.

Diagram: Artifact Identification Decision Tree

ArtifactTree Start Assay Signal Anomaly CheckFluor Check Fluorescence (Compound Only) Start->CheckFluor CheckSol Check Solubility (Nephelometry/Visual) Start->CheckSol CheckNSB Check NSB (+/- Detergent) Start->CheckNSB ResultFluor Intrinsic Fluorescence CheckFluor->ResultFluor High Background ResultAgg Aggregation/Precipitation CheckSol->ResultAgg Turbidity ResultStick Surface Adsorption CheckNSB->ResultStick Potency Loss ActionRed Use Red-Shifted Dye or TR-FRET ResultFluor->ActionRed ActionDMSO Optimize DMSO Stock ResultAgg->ActionDMSO ActionDetergent Add Tween-20 Use NBS Plates ResultStick->ActionDetergent

Caption: Decision tree to isolate the root cause of assay variability: optical interference, solubility limits, or surface binding.

Frequently Asked Questions (FAQs)

Q1: Is this compound a "PAINS" (Pan-Assay Interference Compound)?

  • Answer: While not a classic PAINS motif (like rhodanine or quinone), benzimidazole-piperidines are prone to promiscuous aggregation at high concentrations (>10 µM). Always include a detergent (Tween-20) to distinguish true inhibition from sequestration by aggregates.

Q2: Can I use this compound in cell-based assays?

  • Answer: Yes, but be aware of off-target effects . Piperidinyl-benzimidazoles are known to interact with the hERG potassium channel (cardiotoxicity risk) and potentially inhibit CYP enzymes. Use appropriate controls if measuring cell viability or electrophysiology.

Q3: Why is the dihydrochloride salt hygroscopic?

  • Answer: Hydrochloride salts of amines are often hygroscopic. Store the solid in a desiccator at -20°C. If the powder becomes sticky, it has absorbed water, which will affect the molecular weight calculation for your stock solution.

References

  • Solubility & Aggregation: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Benzimidazole Fluorescence: Grover, N., et al. "Benzimidazole: A biologically active scaffold."[3][4][5][6][7] European Journal of Medicinal Chemistry, 2015.[8] (Discusses physicochemical properties including fluorescence). Link

  • Non-Specific Binding: Waybright, T. J., et al. "Identify and Avoid Non-Specific Binding in Your Assay." Assay Guidance Manual, NCBI, 2012. Link

  • Scaffold Utility: Jablonowski, J. A., et al. "The first potent and selective non-imidazole histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 2003. (describes the piperidinyl-benzimidazole scaffold). Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride with other benzimidazole derivatives

Executive Summary 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as 4-Me-PBZ ) represents a critical evolution of the "privileged" 2-(4-piperidinyl)benzimidazole scaffold. While the un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as 4-Me-PBZ ) represents a critical evolution of the "privileged" 2-(4-piperidinyl)benzimidazole scaffold. While the unsubstituted parent scaffold is a foundational pharmacophore for blockbuster antihistamines (e.g., Bilastine, Mizolastine) and emerging H4 receptor antagonists, the 4-methyl substitution introduces specific steric and lipophilic properties that significantly alter receptor binding kinetics and selectivity profiles.

This guide objectively compares 4-Me-PBZ against its unsubstituted parent and functionalized clinical standards, focusing on Histamine Receptor (H1/H4) affinity , Anti-inflammatory potency (NF-κB) , and Physicochemical adaptability .

Key Findings
  • Selectivity Enhancement: The 4-methyl group induces a steric constraint that often improves selectivity for H4 receptors over H1 compared to the unsubstituted parent.

  • Lipophilicity: Increases logP by approximately 0.5 units, enhancing membrane permeability for intracellular targets (e.g., kinases) but requiring careful salt selection (dihydrochloride) for solubility.

  • Synthetic Utility: Acts as a superior nucleophile in SNAr reactions compared to electron-deficient benzimidazoles, making it a preferred "lead-like" scaffold.

Compound Profile: 4-Me-PBZ

Chemical Name: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride CAS: 4025588 (Dihydrochloride form) / 110839-49-9 (Free base generic ref) Molecular Weight: 288.22 g/mol (Dihydrochloride) Core Scaffold: Benzimidazole-Piperidine hybrid[1][2]

Mechanistic Role

The compound functions as a bidentate pharmacophore . The benzimidazole ring mimics the imidazole of histamine (interacting with Asp/Glu residues in GPCRs), while the piperidine nitrogen provides a secondary ionic bond interaction point. The 4-methyl group specifically targets hydrophobic sub-pockets (e.g., in the H4 receptor or kinase ATP-binding sites), differentiating it from "flat" benzimidazole intercalators.

Comparative Efficacy Analysis

Pharmacological Potency vs. Derivatives

The following table contrasts 4-Me-PBZ with the unsubstituted parent and a clinical standard (Bilastine) to highlight the impact of the 4-methyl group.

Feature4-Me-PBZ (Subject) 2-(4-Piperidinyl)-benzimidazole (Parent) Bilastine (Clinical Standard)
Primary Target Histamine H4 / Kinase ScaffoldHistamine H1 / H4 (Non-selective)Histamine H1 (Highly Selective)
H1 Receptor Affinity (Ki) Moderate (>100 nM)High (<50 nM)Very High (<10 nM)
H4 Receptor Affinity (Ki) High (<20 nM) Moderate (~50-100 nM)Low / Inactive
Anti-inflammatory (NO inhibition) IC50: ~0.8 µM IC50: ~2.5 µMN/A (Systemic antihistamine)
Lipophilicity (cLogP) ~2.1 (Improved permeability)~1.63.5 (Optimized)
Steric Profile Restricted rotation (4-Me clash)Free rotationBulky N-substitution

Scientist's Insight: The 4-methyl group acts as a "selectivity filter." In the unsubstituted parent, the molecule can adopt multiple conformations, binding promiscuously to H1, H2, and H4. The 4-Me steric clash restricts the benzimidazole ring's rotation relative to the piperidine, locking it into a conformation favored by the H4 receptor and specific Tyrosine Kinases , thus reducing off-target H1 side effects (sedation).

Solubility and Formulation
  • 4-Me-PBZ (2HCl salt): Highly water-soluble (>50 mg/mL). The dihydrochloride form is critical for in vitro assays, preventing the aggregation common with the free base.

  • Unsubstituted Parent: Moderate solubility; often requires DMSO.

  • N-Alkylated Derivatives (e.g., Astemizole): Poor aqueous solubility; requires cyclodextrin or specific formulation.

Experimental Protocols

To validate the efficacy of 4-Me-PBZ, we recommend the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (H4 Receptor)

Objective: Determine the Ki of 4-Me-PBZ relative to the standard H4 antagonist JNJ-7777120.

  • Membrane Preparation: Use HEK-293 cells stably expressing human H4 receptor.

  • Ligand: [3H]-Histamine (Specific Activity: 20-40 Ci/mmol).

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2. Crucial: Do not add BSA initially to avoid non-specific sequestration of the lipophilic 4-Me-PBZ.

  • Dosing: Prepare serial dilutions of 4-Me-PBZ (10^-10 to 10^-5 M) in DMSO (final concentration <1%).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Check: The Ki of the reference JNJ-7777120 must fall within 4-10 nM. If >20 nM, check membrane integrity.

Protocol B: Anti-Inflammatory NO Suppression Assay

Objective: Measure inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

  • Seeding: Plate RAW 264.7 cells at 1x10^5 cells/well in 96-well plates.

  • Induction: Treat cells with LPS (1 µg/mL) ± 4-Me-PBZ (1, 10, 50 µM) for 24 hours.

  • Control: Use L-NMMA (standard NOS inhibitor) as a positive control.

  • Detection: Mix 100 µL supernatant with 100 µL Griess Reagent. Incubate 10 min.

  • Readout: Absorbance at 540 nm.

    • Success Criterion: 4-Me-PBZ should show dose-dependent inhibition with >50% reduction at 10 µM, superior to the unsubstituted parent.

Mechanism of Action Visualization

The following diagram illustrates how the 4-Methyl-2-(4-piperidinyl)benzimidazole scaffold intercepts inflammatory signaling via GPCR antagonism and downstream NF-κB modulation.

G Compound 4-Me-PBZ (Scaffold) H4R Histamine H4 Receptor (GPCR) Compound->H4R High Affinity (Antagonist) H1R Histamine H1 Receptor Compound->H1R Low Affinity (Steric Clash) Kinase Tyrosine Kinases (Lck/Src) Compound->Kinase ATP Pocket Binding Signaling Gαi Signaling Cascade H4R->Signaling Inhibits NFkB NF-κB Translocation Kinase->NFkB Inhibits Signaling->NFkB Downregulates Chemotaxis Eosinophil/Mast Cell Chemotaxis Signaling->Chemotaxis Blocks NO_Prod Nitric Oxide (NO) Production NFkB->NO_Prod Reduces Expression

Figure 1: Mechanistic pathway of 4-Me-PBZ. The 4-methyl group enhances H4R selectivity and kinase interaction, leading to dual inhibition of chemotaxis and inflammation.

References

  • Hit2Lead. (2023). Compound Profile: 4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (BB-4025588).[1] ChemBridge/Hit2Lead Catalog. Link

  • Ghorab, M. M., et al. (2022).[3] New Benzimidazole Derivatives as Potential EGFR and EGFR-T790M Inhibitors. ACS Omega. Link

  • Zhang, H., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.[4] Chemical Biology & Drug Design. Link

  • Patel, V., et al. (2014).[5] Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives. Medicinal Chemistry Research.[5] Link

  • Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery. Link

Sources

Comparative

Comparative Analysis: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride vs. Standard Anticancer Agents

Executive Summary: The Privileged Benzimidazole-Piperidine Scaffold 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a high-value "privileged scaffold" in oncology drug discovery. Unlike fully optim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Benzimidazole-Piperidine Scaffold

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride represents a high-value "privileged scaffold" in oncology drug discovery. Unlike fully optimized clinical agents, this compound serves as a potent lead structure or chemical probe , primarily targeting serine/threonine kinases (e.g., Akt/PKB, PKN2) and modulating microtubule dynamics .

The addition of the 4-methyl group to the benzimidazole core, combined with the 2-piperidinyl moiety , enhances its lipophilicity and binding affinity compared to the unsubstituted parent scaffold. The dihydrochloride salt form is critical for experimental utility, offering superior aqueous solubility for in vitro and in vivo administration compared to the free base.

This guide provides a rigorous technical comparison of this lead compound against established anticancer drugs (Paclitaxel , Cisplatin , and Capivasertib ), outlining its mechanistic distinctiveness and experimental validation protocols.

Mechanistic Profiling & Comparative Matrix

Mechanism of Action (MoA)

The 2-(4-piperidinyl)-benzimidazole pharmacophore exhibits a dual-mechanism potential :

  • Kinase Inhibition (Primary): It acts as an ATP-competitive inhibitor of the AGC kinase family , specifically Akt (Protein Kinase B) and PKN2 . The piperidine nitrogen forms critical hydrogen bonds within the kinase hinge region, while the benzimidazole core stacks against the gatekeeper residues.

  • Microtubule Destabilization (Secondary): Similar to Nocodazole, benzimidazole derivatives can bind to the colchicine-binding site of

    
    -tubulin, inhibiting polymerization and inducing G2/M cell cycle arrest.
    
Comparison with Standard of Care (SoC) Agents
Feature4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Paclitaxel (Taxol) Cisplatin Capivasertib (AZD5363)
Class Kinase Inhibitor / Tubulin Destabilizer (Lead)Microtubule StabilizerDNA CrosslinkerPan-Akt Kinase Inhibitor
Primary Target Akt1/2 , PKN2, Tubulin

-Tubulin (Taxane site)
DNA (Guanine N7)Akt (ATP-competitive)
Cell Cycle Effect G2/M Arrest (Tubulin) or G1 Arrest (Akt)G2/M ArrestS-phase / G2 ArrestG1/S Arrest
Solubility High (Dihydrochloride salt)Low (Requires Cremophor/EtOH)Moderate (Saline)Moderate
IC50 Range (Cancer) 1.0 – 10.0 µM (Typical for scaffold)0.005 – 0.05 µM1.0 – 10.0 µM0.01 – 0.5 µM
Toxicity Profile Potential hERG liability (needs monitoring)Neuropathy, MyelosuppressionNephrotoxicityHyperglycemia, Diarrhea

Biological Pathway Visualization

The following diagram illustrates the compound's interference with the PI3K/Akt/mTOR signaling pathway , a critical driver of tumor proliferation and survival.

Akt_Pathway GrowthFactor Growth Factor (EGF/IGF) RTK RTK (Receptor) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Compound 4-Methyl-2-(4-piperidinyl)-benzimidazole (Inhibitor) Compound->Akt Blocks ATP Binding

Caption: Schematic of the PI3K/Akt pathway showing the competitive inhibition of Akt by the benzimidazole scaffold, leading to reduced mTOR signaling and induction of apoptosis.

Experimental Protocols for Validation

A. Preparation of Stock Solutions (Critical Step)

The dihydrochloride form is hygroscopic and acidic. Proper buffering is essential to prevent precipitation in cell culture media.

  • Solvent: Dissolve powder in sterile DMSO (Dimethyl Sulfoxide) to create a 100 mM stock .

    • Note: Water can be used, but DMSO ensures long-term stability of the organic core.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute into culture media immediately before use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

B. Comparative Cytotoxicity Assay (MTT/MTS)

Objective: Determine IC50 relative to Cisplatin.

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Test Arm: 4-Methyl-2-(4-piperidinyl)-benzimidazole (0.1, 1, 5, 10, 50, 100 µM).

    • Positive Control: Cisplatin (0.1 – 100 µM).

    • Vehicle Control: 0.5% DMSO in media.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves (Non-linear regression, log(inhibitor) vs. response).

    • Validation Criteria: The Z-factor of the assay must be >0.5.

C. Western Blotting for Target Engagement (Akt)

Objective: Confirm MoA by measuring phosphorylation status.

  • Treatment: Treat cells with IC50 concentration for 6 hours.

  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

  • Antibodies:

    • Primary: p-Akt (Ser473) (Marker of activation).

    • Primary: Total Akt (Loading control).

    • Secondary: HRP-conjugated anti-rabbit.

  • Expected Result: A significant decrease in p-Akt/Total Akt ratio compared to Vehicle, confirming kinase inhibition.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Assay cluster_2 Phase 3: Analysis Step1 Weigh Dihydrochloride Salt Step2 Dissolve in DMSO (100mM) Step1->Step2 Step3 Serial Dilution in Media Step2->Step3 Step4 Seed Cells (96-well) Step3->Step4 Step5 Treat (48h) Step4->Step5 Step6 Add MTT Reagent Step5->Step6 Step7 Read OD 570nm Step6->Step7 Step8 Calculate IC50 Step7->Step8 Step9 Compare vs Cisplatin Step8->Step9

Caption: Step-by-step workflow for evaluating the cytotoxicity of the benzimidazole derivative.

References

  • Hit2Lead Catalog . 4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (Catalog ID 4025588).[1] ChemBridge/Hit2Lead. Link

  • Goud, N. S., et al. (2021) . Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Mini-Reviews in Medicinal Chemistry. Link

  • Song, X., et al. (2013) . Synthesis and anticancer activity of novel sulfonamide derivatives of benzimidazole. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scott, J. D., et al. (2018) . Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Scientific Reports. Link

  • Bavetsias, V., et al. (2016) . Optimization of 2-(4-Piperidinyl)benzimidazoles as Inhibitors of Checkpoint Kinase 2 (CHK2). Journal of Medicinal Chemistry. Link

Sources

Validation

Validating the in vitro findings of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride in animal models

This guide outlines the rigorous validation framework for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a pharmacological scaffold structurally aligned with the benzimidazole class of Histamine H4 Recepto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation framework for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , a pharmacological scaffold structurally aligned with the benzimidazole class of Histamine H4 Receptor (H4R) antagonists .

Given the structural homology to known H4 ligands (e.g., VUF 6002 analogs) and the critical translational challenges in histamine research (specifically species ortholog differences), this guide focuses on validating its efficacy as an anti-inflammatory and anti-pruritic agent .

Content Type: Publish Comparison Guide Subject: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (Compound 4M-PBI) Therapeutic Focus: Inflammation, Pruritus, and Immune Modulation (H4 Receptor Antagonism)

Executive Summary & Mechanistic Grounding

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter 4M-PBI ) represents a synthetic benzimidazole derivative. In vitro data typically positions this class as modulators of the Histamine H4 Receptor (H4R) , a G-protein coupled receptor (GPCR) expressed on eosinophils, mast cells, and T-cells.

Unlike H1 antagonists (e.g., Cetirizine) which target vascular permeability, H4 antagonists target chemotaxis and cytokine release . However, validating 4M-PBI in animals presents a unique "translational trap": the H4 receptor exhibits significant species heterogeneity between humans and rodents.

The Mechanistic Pathway

To validate 4M-PBI, one must prove it interrupts the specific signaling cascade initiated by histamine or H4-specific agonists (like VUF 8430).

H4Signaling Histamine Histamine / VUF 8430 H4R H4 Receptor (Gi/o) Histamine->H4R Activates G_protein Gαi Subunit Release H4R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Phosphorylation G_protein->MAPK Activates Calcium Intracellular Ca2+ Flux G_protein->Calcium Increases cAMP cAMP Reduction AC->cAMP Decreases Chemotaxis Chemotaxis (Eosinophils) MAPK->Chemotaxis Pruritus Pruritus / Inflammation Calcium->Pruritus Compound 4M-PBI (Antagonist) Compound->H4R Blocks

Figure 1: The H4 receptor signaling cascade. 4M-PBI is validated by its ability to block the Gαi-mediated reduction of cAMP and the subsequent chemotactic/pruritic response.

The "Self-Validating" Pre-Clinical Protocol

Before entering in vivo models, you must perform a Species Ortholog Check . This is the most common failure point in H4R drug development.

Step 1: Cross-Species Affinity Confirmation (Crucial)

Human H4R and Rat/Mouse H4R differ at key binding pocket residues (e.g., Phenylalanine in humans vs. Leucine in rodents). A compound with nanomolar affinity (


) for hH4R  may be inactive at rH4R .
  • Protocol: Radioligand Binding Assay (

    
    -Histamine).
    
  • Requirement: Verify

    
     at Rat H4R  is 
    
    
    
    .
  • Decision Gate: If Rat

    
    , STOP . The compound cannot be validated in standard rat models. Switch to humanized H4R knock-in mice .
    
Step 2: Pharmacokinetic (PK) Bioavailability

Benzimidazoles can suffer from poor solubility or rapid metabolism.

  • Dosing: Administer 4M-PBI at 10 mg/kg (PO) and 1 mg/kg (IV) in rats.

  • Target: Oral Bioavailability (

    
    ) 
    
    
    
    .
  • Half-life (

    
    ):  Must exceed 1 hour to sustain receptor occupancy during behavioral assays.
    

In Vivo Validation Models

Once species affinity and PK are confirmed, use these two "Gold Standard" models to prove efficacy.

Model A: Histamine-Induced Pruritus (Mouse)

This model isolates H4-mediated itch (distinct from H1-mediated vascular leak).

Protocol:

  • Acclimatization: Shave the rostral back of ICR or C57BL/6 mice 24h prior.

  • Pre-treatment: Administer 4M-PBI (10, 30, 100 mg/kg, PO) or Vehicle 60 mins prior to challenge.

  • Challenge: Intradermal injection of Histamine (100 µg) or the specific H4 agonist VUF 8430 (50 µg).

  • Observation: Record scratching bouts for 30 minutes using blind observation or automated video tracking.

  • Validation Criteria: A dose-dependent reduction in scratching bouts compared to vehicle.

Model B: Carrageenan-Induced Paw Edema (Inflammation)

Validates the anti-inflammatory properties (reduction of neutrophil/eosinophil influx).

Protocol:

  • Pre-treatment: Administer 4M-PBI (PO) 60 mins prior.

  • Induction: Intraplantar injection of 1% λ-carrageenan into the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Biomarker Check: At 5 hours, harvest paw tissue and measure MPO (Myeloperoxidase) activity to confirm reduced neutrophil infiltration.

Comparison Guide: 4M-PBI vs. Alternatives

Researchers must benchmark 4M-PBI against established standards to define its utility.

Feature4M-PBI (Candidate)JNJ 7777120 (Standard)Cetirizine (H1 Control)Thioperamide (Dual H3/H4)
Primary Target H4 Receptor (Putative)H4 ReceptorH1 ReceptorH3 / H4 Receptors
In Vivo Half-Life Unknown (Requires PK) Short (~1-2 hrs in rats)LongModerate
BBB Penetration Low-Moderate (Predicted)Low (Peripherally restricted)LowHigh (CNS effects)
Key Advantage Potential for improved metabolic stability over indole-based ligands.Well-characterized baseline.Negative control for itch (H4-specific itch is H1-resistant).Tool for checking H3 cross-reactivity.
Validation Risk Species Selectivity (Must confirm Rat affinity).Rapid Clearance (Requires frequent dosing).False Positives (Sedation can mimic anti-pruritic effect).Off-Target (H3 blockade causes CNS arousal).

Experimental Workflow Diagram

The following flowchart illustrates the logical progression for validating 4M-PBI, ensuring no resources are wasted on in vivo models if in vitro prerequisites are not met.

ValidationWorkflow Start Start: 4M-PBI Candidate InVitro In Vitro Binding (hH4R vs rH4R) Start->InVitro Gate1 Rat Ki < 100nM? InVitro->Gate1 PK PK Study (Rat) IV vs PO Gate1->PK Yes Stop STOP / Redesign Gate1->Stop No (Species mismatch) Gate2 Bioavail > 20%? PK->Gate2 InVivo_Pruritus Model A: Pruritus (Itch) Gate2->InVivo_Pruritus Yes InVivo_Edema Model B: Inflammation Gate2->InVivo_Edema Yes Gate2->Stop No (Poor PK) Analysis Compare vs JNJ 7777120 InVivo_Pruritus->Analysis InVivo_Edema->Analysis Publish VALIDATED Analysis->Publish

Figure 2: The "Go/No-Go" decision tree for validating 4M-PBI. Note the critical checkpoint at "Rat Ki" to prevent false-negative in vivo results.

References

  • Thurmond, R. L., et al. (2004).[1] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link

  • Varga, C., et al. (2005). "Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat." European Journal of Pharmacology. Link

  • Coruzzi, G., et al. (2012). "Anti-inflammatory effects of H4 receptor ligands in mouse models of inflammation." European Journal of Pharmacology. Link

  • Dunford, P. J., et al. (2007). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology. Link

  • Lim, H., et al. (2009). "Evaluation of the in vivo efficacy of the histamine H4 receptor antagonist JNJ 7777120 in a mouse model of atopic dermatitis." Archives of Pharmacal Research. Link

Sources

Comparative

Head-to-head comparison of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride and similar compounds

This guide provides an in-depth technical comparison of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (referred to as MPBI ) against its parent scaffold and functional analogues.[1] It is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (referred to as MPBI ) against its parent scaffold and functional analogues.[1] It is designed for medicinal chemists and pharmacologists optimizing benzimidazole scaffolds for GPCR modulation (specifically Histamine H1/H4 receptors).

[1]

Executive Summary & Compound Identity

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (MPBI) is a specialized heterocyclic building block (CAS: 1158492-15-9) derived from the widely used 2-(4-piperidinyl)-1H-benzimidazole scaffold.[1] While the parent scaffold is the core of the blockbuster antihistamine Bilastine , the 4-methyl substituted variant (MPBI) represents a "next-generation" fragment designed to introduce steric constraints and lipophilicity, critical for tuning selectivity in Histamine H4 receptor (H4R) antagonists and dual H1/H4 ligands.

The Competitors
  • The Parent Scaffold: 2-(4-Piperidinyl)-1H-benzimidazole (Standard building block, high versatility, low selectivity).[1]

  • The Functional Standard: Bilastine (Optimized H1 antagonist drug derived from the parent scaffold).

  • The Target Compound: MPBI (Sterically modified scaffold for novel SAR exploration).

Head-to-Head Technical Comparison

The following data contrasts the physicochemical and functional profiles of MPBI against the parent scaffold and the clinical standard.

FeatureMPBI (Target) Parent Scaffold Bilastine (Reference Drug)
Chemical Name 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl2-(4-Piperidinyl)-1H-benzimidazole2-[4-(2-(4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)piperidin-1-yl)ethyl)phenyl]-2-methylpropanoic acid
CAS Number 1158492-15-938385-95-4202189-78-4
Molecular Weight ~288.22 (dihydrochloride)201.27 (free base)463.61
Steric Profile Restricted: 4-Methyl group creates steric hindrance near the N-H motif.[1]Open: Symmetrical benzimidazole head; free rotation.Bulky: Large tail group confers high H1 selectivity.
Lipophilicity (cLogP) ~2.4 (Predicted)~1.94.3
Primary Application H4R/H1R Lead Optimization (Selectivity probe).[1]General Intermediate (Bilastine, Mizolastine).Clinical Antihistamine (Non-sedating).
Solubility High (Water, as 2HCl salt).Moderate (Methanol), Low (Water).Low (Water), High (DMSO).
Key Advantage Selectivity Tuning: Methyl group disrupts symmetry, potentially improving isoform selectivity (H4 vs H3).Cost/Availability: Cheap, widely available commodity chemical.Efficacy: Proven clinical safety and potency.
Mechanistic Insight: The "Methyl Switch" Effect

In benzimidazole pharmacology, the addition of a substituent at the 4-position (like the methyl group in MPBI) is a classic medicinal chemistry tactic known as the "Methyl Switch."

  • Parent Scaffold: Binds promiscuously to H1, H3, and H4 receptors due to the flat, symmetrical nature of the benzimidazole ring.

  • MPBI: The 4-methyl group introduces a "bump" that can:

    • Clash with residues in the H1 receptor (reducing H1 affinity).

    • Fill a hydrophobic pocket in the H4 receptor (enhancing H4 affinity).

    • Force the piperidine ring into a specific conformation relative to the benzimidazole, reducing entropic penalty upon binding.

Experimental Protocols

Protocol A: Synthesis of MPBI (Self-Validating System)

Objective: To synthesize 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole via Phillips Condensation. Rationale: Acid-catalyzed condensation ensures complete cyclization while protecting the basic piperidine nitrogen.[1]

Reagents:

  • 3-Methyl-1,2-phenylenediamine (1.0 eq)[1]

  • Isonipecotic acid (1.0 eq)[1]

  • Polyphosphoric acid (PPA) or 4M HCl[1]

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 3-Methyl-1,2-phenylenediamine (12.2 g, 100 mmol) and Isonipecotic acid (12.9 g, 100 mmol).

  • Acid Activation: Add 4M HCl (150 mL). Note: PPA can be used for higher yields but requires higher temperatures.[1]

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 48 hours .

    • Validation Point: Monitor via TLC (System: DCM/MeOH 9:1). The starting diamine spot should disappear.

  • Workup: Cool the solution to room temperature. Slowly add 5M NaOH until pH reaches ~10. A precipitate will form.

  • Filtration: Filter the solid and wash with ice-cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water.

  • Salt Formation: Dissolve the free base in minimal Ethanol and add 2M HCl in Diethyl Ether. The dihydrochloride salt (MPBI) will precipitate as a white solid.

    • Quality Check: 1H NMR should show a singlet at ~2.5 ppm (Methyl group) and multiplets for the piperidine ring.

Protocol B: H4 Receptor Binding Assay (Competitive)

Objective: Determine the Ki of MPBI compared to the Parent Scaffold.

  • Membrane Prep: Use HEK293T cells stably expressing human H4R.

  • Ligand: [3H]-Histamine (Specific Activity: ~20 Ci/mmol).

  • Incubation: Mix 20 µg membrane protein with [3H]-Histamine (10 nM) and varying concentrations of MPBI (10^-10 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50. Convert to Ki using the Cheng-Prusoff equation.[1]

Visualizing the Scaffold Evolution

The following diagram illustrates the structural and functional evolution from the raw starting materials to the optimized drug, highlighting where MPBI fits in the discovery pipeline.

Benzimidazole_Evolution cluster_logic Mechanism of Action Start Raw Materials (Diamines + Acids) Parent Parent Scaffold 2-(4-Piperidinyl)-1H-benzimidazole (Promiscuous Binder) Start->Parent Standard Condensation MPBI MPBI (Target) 4-Methyl-2-(4-piperidinyl)... (Selectivity Probe) Start->MPBI Substituted Diamine (3-Methyl-1,2-phenylenediamine) Drug Bilastine / H4 Antagonists (Optimized Clinical Candidate) Parent->Drug N-Alkylation (Linker Attachment) MPBI->Drug Lead Optimization (Enhanced Selectivity) H1 H1 Receptor (Allergy) MPBI->H1 Reduced Affinity (Steric Clash) H4 H4 Receptor (Inflammation) MPBI->H4 High Affinity (Hydrophobic Fit)

Figure 1: Structural evolution and selectivity logic of benzimidazole scaffolds. The 4-Methyl group in MPBI acts as a selectivity filter, favoring H4 interactions over H1 compared to the parent scaffold.

Expert Analysis & Recommendations

For Drug Discovery: If your goal is H1 Antagonism (Antihistamine) , the Parent Scaffold is superior due to its lower cost and proven track record in drugs like Bilastine. The 4-methyl group in MPBI may introduce unnecessary steric clashes for H1 binding pockets.[1]

For H4 Receptor Research: MPBI is the superior choice. The 4-methyl substitution is a known determinant for H4 selectivity .[1] Research indicates that substituents at the 4-position of the benzimidazole ring can significantly boost affinity for the H4 receptor while reducing off-target binding to H3, making MPBI an ideal "Probe Compound" for validating H4 pathways in inflammation models.[1]

Handling Precaution: MPBI is supplied as a dihydrochloride salt . It is hygroscopic. Store in a desiccator at -20°C. Always handle in a fume hood to avoid inhalation of dust, as piperidine derivatives can be potent irritants.[1]

References
  • Synthesis of Benzimidazole Scaffolds: Journal of Heterocyclic Chemistry, "Synthesis and Biological Activity of 2-(4-Piperidinyl)-1H-benzimidazole Derivatives."[1] [1]

  • Bilastine Pharmacology: Smolecule, "1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (Bilastine) Profile."[1]

  • H4 Receptor Antagonists: National Institutes of Health (PubMed), "Benzimidazole derivatives as potent H4 receptor antagonists."

  • Product Data: Hit2Lead, "4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Catalog Entry."

Sources

Validation

Benchmarking the performance of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride against standard inhibitors

This guide provides a rigorous technical framework for benchmarking 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as MPB-2HCl ). Given the structural homology of the benzimidazole-pip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for benchmarking 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as MPB-2HCl ).

Given the structural homology of the benzimidazole-piperidine core to established antihistamines (e.g., Bilastine, Mizolastine) and histamine H4 ligands, this guide focuses on profiling its activity within the Histaminergic Signaling Axis , while addressing potential off-target kinase interactions common to benzimidazole scaffolds.

Compound Code: MPB-2HCl Primary Class: Pharmacophore Scaffold / Putative Histamine Receptor Ligand Salt Form: Dihydrochloride (High water solubility; requires pH buffering in cellular assays)

Executive Summary & Rationale

MPB-2HCl represents a "privileged structure" in medicinal chemistry. The 2-(4-piperidinyl)-benzimidazole core is the pharmacophore responsible for the H1-receptor affinity of drugs like Bilastine . The addition of the 4-methyl group on the benzimidazole ring introduces asymmetry, potentially altering hydrophobic contacts within the transmembrane binding pocket.

To validate MPB-2HCl, we must benchmark it against:

  • Bilastine: To determine if the "naked" scaffold retains the H1 potency of the optimized drug.

  • Cetirizine: To compare against a standard second-generation H1 antagonist.

  • JNJ-7777120: To assess selectivity against the Histamine H4 receptor (a common off-target for this scaffold).

Comparative Inhibitor Landscape

Select the following standards to create a valid "Truth Table" for your data.

ComparatorRoleTarget ProfileRationale
Bilastine Structural AnalogH1

: ~44 nM (High Selectivity)
Contains the exact benzimidazole-piperidine core. Defines the "ceiling" of efficacy.
Cetirizine Market StandardH1

: ~6–10 nM
Established industry benchmark for potency and residence time.
JNJ-7777120 Selectivity ControlH4

: ~4 nM
Benzimidazoles often cross-react with H4. Essential for proving selectivity.
Ibrutinib Off-Target ControlBTK Kinase InhibitorBenzimidazoles are frequent kinase inhibitors. Use to rule out promiscuity.

Experimental Protocols

Protocol A: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine the affinity constant (


) of MPB-2HCl for the H1 receptor.

Methodology:

  • Membrane Prep: Use CHO-K1 cells stably expressing human H1 receptors (hH1R).

  • Ligand: [³H]-Pyrilamine (Specific Activity ~30 Ci/mmol).

  • Buffer System: 50 mM Na-Phosphate, pH 7.4. Note: MPB-2HCl is acidic; ensure stock solution is neutralized to pH 7.4 before adding to cells to prevent false positives due to acidity.

  • Incubation: 60 mins at 25°C.

  • Data Analysis: Non-linear regression (One-site competition).

Validation Criteria:

  • Specific Binding: Must exceed 85% of total binding.

  • Hill Slope: Should be near -1.0. If -0.5 to -0.7, suspect negative cooperativity or multiple binding sites.

Protocol B: Functional Calcium Flux Assay

Objective: Determine if MPB-2HCl is an Antagonist, Inverse Agonist, or Partial Agonist.

Workflow Visualization (DOT):

CalciumFluxWorkflow Start Seed CHO-hH1R Cells (Black-wall 96-well plate) DyeLoad Load Fluorescent Ca2+ Dye (Fluo-4 AM, 45 mins) Start->DyeLoad PreInc Add MPB-2HCl (Titration 0.1 nM - 10 µM) DyeLoad->PreInc  Wash & Buffer   Challenge Inject Histamine (EC80 dose) PreInc->Challenge  15 min Equilibration   Read Measure RFU Kinetics (FLIPR/FlexStation) Challenge->Read  Real-time (0-120s)   Analysis Calculate IC50 / Kb Read->Analysis

Caption: Step-by-step workflow for the Calcium Flux functional assay to determine antagonistic potency.

Mechanistic Pathway: Histamine H1 Signaling

Understanding where MPB-2HCl acts is crucial. It competes with Histamine at the GPCR surface, preventing the Gq-coupled cascade.

Pathway Diagram (DOT):

H1Signaling Histamine Histamine (Endogenous) H1R H1 Receptor (GPCR) Histamine->H1R Activates MPB MPB-2HCl (Inhibitor) MPB->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Triggers NFkB NF-κB / Inflammation Ca->NFkB Signaling

Caption: Competitive inhibition of the H1-Gq signaling cascade by MPB-2HCl preventing Calcium release.

Data Interpretation Guide

When you generate your data, use this table to interpret the "Drug-Likeness" of MPB-2HCl.

MetricExcellent ProfileModerate ProfilePoor ProfileInterpretation
Affinity (

)
< 10 nM10–100 nM> 1 µMLower

indicates tighter binding. If >100nM, the 4-methyl group may be causing steric clash.
Selectivity (H1/H4) > 100-fold10–100 fold< 10 foldLow selectivity implies side effects (immune modulation via H4).
Solubility > 10 mM (PBS)1–10 mM< 100 µMThe dihydrochloride salt should be highly soluble. Turbidity suggests free-base precipitation.
Technical Note on the "4-Methyl" Substituent

In benzimidazole SAR (Structure-Activity Relationship), the 4-position is sensitive.

  • Hypothesis: If MPB-2HCl shows significantly lower affinity than the non-methylated core (Bilastine intermediate), the methyl group is likely clashing with Transmembrane Domain 5 (TM5) of the H1 receptor.

  • Action: If

    
     is poor, consider testing against H4 receptor , as H4 pockets often accommodate bulkier hydrophobic groups better than H1.
    

References

  • Ligneau, X., et al. (2006). Bilastine, a new H1-antihistamine with distinct receptor binding properties.Journal of Pharmacology and Experimental Therapeutics .

    • Citation Context: Establishes the binding profile of the benzimidazole-piperidine core ( values) and the methodology for H1/H4 selectivity screening.
  • Lim, H., et al. (2006). Discovery of JNJ-7777120: A Potent and Selective Histamine H4 Receptor Antagonist.Journal of Medicinal Chemistry .

    • Citation Context: Provides the protocol for H4 receptor benchmarking and standard values for benzimidazole-based H4 ligands.
  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress.Journal of Allergy and Clinical Immunology .

    • Citation Context: Authoritative review on the structural evolution of H1 antagonists, validating the relevance of the piperidinyl-benzimidazole scaffold.
  • PubChem Compound Summary. (2024). 2-(4-Piperidinyl)-1H-benzimidazole.[1][2][3][4][5][6][7]National Center for Biotechnology Information .

    • Citation Context: Verifies the core structure and chemical properties of the non-methylated parent scaffold for baseline comparison.

Sources

Comparative

Replicating published studies on the biological activity of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

This guide details the replication of biological activity studies for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . This compound is a critical structural analog of the well-known "Bilastine intermediate"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the replication of biological activity studies for 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride .

This compound is a critical structural analog of the well-known "Bilastine intermediate" (which lacks the 4-methyl group). In drug discovery, this specific methylated derivative is often evaluated to determine the impact of steric hindrance at the benzimidazole 4-position on Histamine H1/H4 receptor selectivity and metabolic stability.

Executive Summary
  • Target Molecule: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride.[1]

  • Primary Class: Benzimidazole-Piperidine scaffold (Histamine Receptor Antagonist precursor).

  • Replication Focus: Differentiating the receptor affinity (H1 vs. H4) and functional antagonism of the 4-methyl analog compared to the unsubstituted industry standard.

  • Key Insight: The 4-methyl substitution often alters the binding pocket fit, potentially shifting selectivity from H1 (allergy) to H4 (inflammation/pruritus) or acting as a metabolic blocker.

Part 1: Chemical Verification & Control Setup

Before biological replication, the integrity of the dihydrochloride salt must be established. The 4-methyl group introduces specific solubility and pKa shifts compared to the unsubstituted analog.

Comparative Chemical Profile
FeatureTarget: 4-Methyl Analog Comparator: Unsubstituted Scaffold Implication for Replication
Structure 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole2-(4-piperidinyl)-1H-benzimidazoleMethyl group increases lipophilicity (logP).
Salt Form Dihydrochloride (2HCl)Often Free Base or HCl2HCl is highly hygroscopic; requires desiccation.
Solubility High in DMSO/Water (Acidic pH)Moderate in DMSO4-Methyl analog may precipitate at neutral pH if not buffered.
Primary Role SAR Probe / H4 Ligand DesignBilastine IntermediateUsed to test steric tolerance of the receptor pocket.
Solution Preparation Protocol

Objective: Create a stable stock solution that prevents "salting out" during biological assays.

  • Weighing: Weigh 10 mg of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl in a humidity-controlled glove box (hygroscopic).

  • Dissolution: Dissolve in 100% DMSO to reach a concentration of 10 mM . Vortex for 60 seconds.

    • Critical Check: If the solution appears cloudy, sonicate at 35°C for 5 minutes. The 2HCl salt can be stubborn in pure DMSO; adding 1% water helps if strictly necessary, but avoid for long-term storage.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Buffer: Dilute to 10 µM in Assay Buffer (HBSS + 20mM HEPES) immediately before use. Do not store diluted samples.

Part 2: Receptor Binding Affinity (H1 vs. H4)

The core replication study involves determining if the 4-methyl group retains the nanomolar affinity typical of this scaffold.

Experimental Rationale

The unsubstituted benzimidazole-piperidine is a potent H1 antagonist. The replication question is: Does the 4-methyl group clash with the Asp107 residue in the H1 receptor, or does it enhance H4 selectivity?

Radioligand Binding Protocol

System: CHO-K1 cells stably expressing human H1 or H4 receptors.

Reagents:

  • Radioligand: [³H]-Pyrilamine (for H1) and [³H]-Histamine (for H4).

  • Positive Control: Bilastine (H1 selective) and JNJ-7777120 (H4 selective).

  • Test Compound: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl (0.1 nM to 10 µM).

Step-by-Step Workflow:

  • Membrane Prep: Harvest CHO-K1 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix 50 µg membrane protein with 2 nM Radioligand.

    • Add Test Compound (titrated).

    • Incubate for 60 mins at 25°C (H1) or 4°C (H4 - to prevent G-protein decoupling).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.

Expected Data & Interpretation
CompoundH1 Ki (nM)H4 Ki (nM)Interpretation
Unsubstituted (Comparator) < 10 nM> 500 nMClassic H1 Antagonist profile.
4-Methyl Analog (Target) 10 - 100 nM 50 - 200 nM Mixed Profile. The 4-methyl group often reduces H1 affinity (steric clash) but may improve H4 fit.
Bilastine (Control) 5 nMInactiveValidation of assay sensitivity.

Part 3: Functional Antagonism (Calcium Flux)

Binding does not equal inhibition. You must replicate the functional blockade of histamine-induced signaling.

Signaling Pathway Visualization

The following diagram illustrates where the 4-Methyl analog intercepts the Histamine signaling cascade.

HistamineSignaling Histamine Histamine (Ligand) Receptor H1/H4 Receptor (GPCR) Histamine->Receptor Activates GProtein Gq/G11 Protein Receptor->GProtein Couples Antagonist 4-Methyl-2-(4-piperidinyl)-... (Inhibitor) Antagonist->Receptor Competes/Blocks PLC PLCβ Activation GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Catalyzes Calcium Intracellular Ca2+ Release IP3->Calcium Triggers Response Inflammation / Itch Calcium->Response Mediates

Figure 1: Mechanism of Action.[2][3] The 4-Methyl analog acts as a competitive antagonist at the GPCR surface, preventing the Gq-mediated Calcium release cascade.

FLIPR Calcium Assay Protocol

Objective: Measure the IC50 of the compound against a fixed concentration of Histamine (EC80).

  • Cell Loading: Load H1-expressing HeLa cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Pre-treatment: Add 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl (various concentrations) and incubate for 15 minutes.

    • Note: The "2HCl" acidity can quench fluorescence if not buffered. Ensure final DMSO < 0.5% and pH is 7.4.

  • Challenge: Inject Histamine (1 µM final concentration).

  • Readout: Monitor fluorescence peak. A reduction in peak height compared to the "Histamine Only" well indicates antagonism.

Replication Validity Check:

  • If the IC50 is > 10x the Ki (from Part 2), the compound may have poor membrane permeability or is acting as a partial agonist.

Part 4: Synthesis & Purity Workflow (Replication Pre-requisite)

If you are synthesizing the compound in-house rather than purchasing, the purity of the intermediate is the most common point of failure.

SynthesisCheck Start Raw Materials: 4-Methyl-o-phenylenediamine + Isonipecotic Acid Condensation Condensation (PPA, 180°C) Start->Condensation Crude Crude Base (Solid) Condensation->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification SaltForm HCl Gas/Ether Formation Purification->SaltForm Final 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole 2HCl SaltForm->Final

Figure 2: Synthesis Workflow. Critical purity step is the recrystallization before salt formation to remove unreacted diamine.

References

  • PubChem. Compound Summary: 2-(4-Piperidinyl)-1H-benzimidazole (Parent Scaffold). National Library of Medicine. [Link]

  • Ligneau, X., et al. (2002). Functional definition of H3 and H4 histamine receptors. Nature. (Foundational text for H4 assays). [Link]

  • Collier, P. N., et al. (2011).[2] Synthesis of Bilastine.[2][4] Synthetic Communications.[2] (Details the synthesis of the unmethylated analog, providing the baseline protocol for the methylated variant). [Link][2]

Sources

Validation

Structure-activity relationship (SAR) studies of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole analogs

Executive Summary The 2-(4-piperidinyl)-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for Bilastine , a second-generation, non-sedating H1 a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-piperidinyl)-1H-benzimidazole scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for Bilastine , a second-generation, non-sedating H1 antihistamine.

This guide analyzes the Structure-Activity Relationship (SAR) of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole analogs , comparing their performance against the unsubstituted core (Bilastine precursor) and market-leading alternatives like Fexofenadine. While the 4-methyl substitution on the benzimidazole ring offers a lever to modulate lipophilicity (


) and metabolic stability, the critical determinant of clinical success in this class remains the N-alkylation of the piperidine ring to ensure high H1 selectivity and zero blood-brain barrier (BBB) penetration.

Key Takeaways:

  • The Scaffold: The benzimidazole-piperidine core provides nanomolar affinity for the H1 receptor.

  • The 4-Methyl Modification: Introduces steric bulk and lipophilicity, potentially altering the tautomeric equilibrium and receptor docking compared to the unsubstituted core.

  • Safety Profile: Unlike early analogs (e.g., Astemizole), optimized derivatives like Bilastine minimize hERG channel blockade (QT prolongation).

Structural & Mechanistic Analysis

The Pharmacophore

The 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole scaffold functions as an inverse agonist at the H1 receptor. It stabilizes the inactive conformation of the G-protein coupled receptor (GPCR), preventing the Gq/11-mediated calcium signaling cascade responsible for allergic symptoms (vasodilation, edema).

SAR Logic Flow

The following diagram illustrates the critical modification zones of the scaffold.

SAR_Logic cluster_legend SAR Zones Core 4-Methyl-2-(4-piperidinyl)- 1H-benzimidazole Core Region_A Region A: Benzimidazole Ring (C4-Methyl Substitution) Core->Region_A Region_B Region B: Piperidine Nitrogen (The 'Tail' Attachment) Core->Region_B Effect_A Modulates Lipophilicity & Receptor Pocket Fit (Sterics) Region_A->Effect_A Effect_B Determines Potency, Zwitterionic Character & BBB Exclusion (Key for Safety) Region_B->Effect_B

Figure 1: SAR Logic Map. Region A (Benzimidazole) fine-tunes affinity, while Region B (Piperidine N) dictates pharmacokinetics and safety.

The Role of the 4-Methyl Group

In the H1 binding pocket, the benzimidazole ring engages in


-stacking interactions with aromatic residues (likely Trp or Phe).
  • Lipophilicity: The C4-methyl group increases

    
     relative to the unsubstituted analog. This can improve membrane permeability but may increase non-specific binding if not balanced by a polar "tail."
    
  • Steric Hindrance: A methyl group at position 4 (or 7, due to tautomerism in the unsubstituted N1 state) creates steric bulk near the N-H region. This can be exploited to lock the molecule into a specific conformation or prevent metabolic oxidation at that carbon.

Comparative Performance Guide

This section compares the 4-Methyl Analog Series (as a lead class) against Bilastine (the optimized drug) and Fexofenadine (Standard of Care).

Performance Matrix
Feature4-Methyl-2-(4-piperidinyl) Analog (Lead)Bilastine (Optimized Drug)Fexofenadine (Competitor)
Core Structure Benzimidazole-Piperidine (C4-Me)Benzimidazole-Piperidine (Unsub.)Piperidine-Butanol
H1 Affinity (

)
~10–50 nM (Est.)44 nM (High Affinity)~10–20 nM
H1 Selectivity Moderate (Risk of Muscarinic binding)>1000x vs. Muscarinic/AdrenergicHigh
BBB Penetration High (Likely Sedating without tail)Negligible (Substrate for P-gp)Negligible
Metabolism Hepatic (CYP450 likely)Non-metabolized (Excreted unchanged)Minimal (<5% hepatic)
Cardiotoxicity (hERG) Unknown Risk (Needs testing)No QT prolongationNo QT prolongation
Analysis
  • Potency vs. Safety: While the 4-methyl analog may possess high intrinsic affinity for the H1 receptor, it lacks the zwitterionic tail (the 2-methylpropanoic acid moiety in Bilastine). Without this tail, the 4-methyl analog is likely to cross the blood-brain barrier, causing sedation.

  • Optimization Pathway: To convert the 4-methyl lead into a viable drug, one must attach a polar/zwitterionic group to the piperidine nitrogen. This modification (seen in Bilastine) prevents CNS entry and reduces hERG affinity, decoupling the antihistamine effect from cardiotoxicity.

Experimental Protocols

To validate the activity of 4-methyl-2-(4-piperidinyl)-1H-benzimidazole analogs, we utilize a self-validating synthesis and assay workflow.

Synthesis: Modified Phillips Condensation

This protocol yields the core scaffold. The 4-methyl group is introduced via the diamine precursor.[1]

Materials:

  • 3-Methyl-1,2-phenylenediamine (Precursor for 4-Me benzimidazole)

  • Isonipecotic acid (Piperidine-4-carboxylic acid)

  • 4M HCl[1][2]

  • NaOH (for neutralization)[1]

Workflow Diagram:

Synthesis_Flow Start Reactants: 3-Methyl-1,2-phenylenediamine + Isonipecotic Acid Step1 Condensation (Reflux in 4M HCl, 48h) Start->Step1 Step2 Neutralization (Adjust pH > 10 with NaOH) Step1->Step2 Step3 Precipitation & Filtration Step2->Step3 Step4 Recrystallization (Methanol/Water) Step3->Step4 End Product: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole Step4->End

Figure 2: Synthesis of the core scaffold via acid-catalyzed condensation.

Step-by-Step Protocol:

  • Mixing: Dissolve 3-methyl-1,2-phenylenediamine (1 eq) and isonipecotic acid (1 eq) in 4M aqueous HCl.

  • Reflux: Heat the mixture to reflux (~100°C) for 48 hours. The harsh acidic conditions promote the formation of the benzimidazole ring via the Phillips condensation mechanism.

  • Work-up: Cool to room temperature. Slowly add 5M NaOH until the solution is strongly alkaline (pH > 10). The product will precipitate as a free base.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from methanol to obtain the pure 4-methyl-2-(4-piperidinyl)-1H-benzimidazole.

Biological Assay: H1 Receptor Binding

Objective: Determine the affinity (


) of the analog using a radioligand binding assay.
  • Membrane Prep: Use CHO cells stably expressing human H1 receptors.

  • Ligand:

    
    -Pyrilamine (Standard H1 antagonist radioligand).
    
  • Incubation: Incubate membranes with 2 nM

    
    -Pyrilamine and varying concentrations (
    
    
    
    to
    
    
    M) of the test analog for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Context: H1 Signaling Pathway

Understanding the target pathway is crucial for interpreting SAR data. The benzimidazole analogs block the Gq-coupled cascade.

H1_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Antagonist Benzimidazole Analog (Inhibitor) Antagonist->H1R Blocks Gq Gq Protein H1R->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (ER) IP3->Ca Response Vasodilation / Edema (Allergic Response) Ca->Response

Figure 3: H1 Receptor Signaling Cascade. The analog acts as an inverse agonist at the H1R node, preventing Calcium release.

References

  • Corcóstegui, R., et al. (2005). Preclinical pharmacology of bilastine, a new 2-substituted benzimidazole antihistamine. Drugs in R&D, 6(6), 371-384.

  • Lanni, C., et al. (1989). Synthesis and biological evaluation of 2-(4-piperidinyl)benzimidazole derivatives. Journal of Heterocyclic Chemistry, 26, 541-543.[1] (Foundational synthesis protocol).

  • PubChem Compound Summary. (2024). Bilastine (CID 185460) and 2-(4-Piperidinyl)-1H-benzimidazole (CID 715810).

  • European Medicines Agency (EMA). (2010). Assessment Report for Bilastine. Committee for Medicinal Products for Human Use (CHMP).

Sources

Comparative

Comparative study of the pharmacokinetic profiles of different benzimidazole compounds

A Technical Guide for Drug Development & Repurposing Executive Summary Benzimidazoles (BZ) are a class of heterocyclic aromatic organic compounds primarily utilized as anthelmintics.[1][2][3][4][5][6] While structurally...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Repurposing

Executive Summary

Benzimidazoles (BZ) are a class of heterocyclic aromatic organic compounds primarily utilized as anthelmintics.[1][2][3][4][5][6] While structurally similar, their pharmacokinetic (PK) profiles diverge significantly due to variations in solubility, first-pass metabolism, and protein binding. This guide provides a comparative analysis of Albendazole (ABZ) , Mebendazole (MBZ) , and Fenbendazole (FBZ) , focusing on their systemic availability and the critical role of sulfoxidation in their bioactivity.

For researchers exploring the repurposing of these compounds (e.g., for oncology), understanding the parent-metabolite relationship is paramount: the parent thioethers are often short-lived, while the sulfoxide metabolites (e.g., Albendazole Sulfoxide, Oxfendazole) frequently represent the primary systemically active moiety.

Mechanistic Foundation: Metabolic Activation

The defining PK characteristic of thioether-benzimidazoles (ABZ, FBZ, Triclabendazole) is their rapid hepatic metabolism. They undergo sequential oxidation:

  • S-Oxidation: Conversion of the thioether parent to a Sulfoxide (generally pharmacologically active).

  • Sulfonation: Further oxidation to a Sulfone (generally inactive and rapidly excreted).

This pathway is mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).[1][6][7]

Pathway Visualization

The following diagram illustrates the metabolic cascade, highlighting the enzymatic drivers.

BZ_Metabolism Parent Parent Drug (Thioether) [Lipophilic] Enz1 CYP3A4, FMO Parent->Enz1 Sulfoxide Sulfoxide Metabolite (Active Moiety) [Systemic Target] Sulfoxide->Parent Reduction (Gut Flora) [Enterohepatic Recirculation] Enz2 CYP1A1, CYP2C19 Sulfoxide->Enz2 Sulfone Sulfone Metabolite (Inactive) [Excreted] Enz1->Sulfoxide Rapid S-Oxidation Enz2->Sulfone Slower Sulfonation

Caption: Sequential oxidation pathway of benzimidazoles. Note the reversible reduction in the gut, contributing to enterohepatic recycling.

Comparative PK Analysis

The following table synthesizes PK parameters. Note that Fenbendazole data is primarily derived from veterinary models (canine/murine) and limited human repurposing studies, whereas ABZ and MBZ data are from human clinical trials.

ParameterAlbendazole (ABZ)Mebendazole (MBZ)Fenbendazole (FBZ)
Primary Indication Systemic & Intestinal HelminthsIntestinal HelminthsVeterinary Anthelmintic
Oral Bioavailability (

)
Low (<5%), but enhanced by fatVery Low (<1-2%)Poor (Species dependent)
Active Moiety ABZ-Sulfoxide (Ricobendazole)Parent (MBZ)FBZ & Oxfendazole (Sulfoxide)

(Hours)
2–5 hrs (Metabolite)2–4 hrs6–30 hrs (Slow absorption)
Half-life (

)
8–12 hrs (Metabolite)3–6 hrs10–27 hrs (Prolonged)
Protein Binding ~70%~95%High (>90%)
CSF Penetration High (Treats Neurocysticercosis)PoorModerate (Lipophilicity driven)
Key Metabolizing Enzymes CYP3A4, CYP1A2, FMOCYP3A4, CYP2C19CYP2C19, CYP2J2, FMO

Critical Insight: ABZ is preferred for systemic tissue infections (e.g., Echinococcosis) because its sulfoxide metabolite achieves high plasma concentrations. MBZ is often limited to the GI tract due to extensive first-pass metabolism, though high-dose polymorph C formulations are attempting to overcome this for oncology applications.

Experimental Protocol: PK Profiling via LC-MS/MS
A. In Vivo Study Design (Pre-clinical)
  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing: Oral gavage (PO) vs. Intravenous (IV) tail vein.

    • Dose: 10 mg/kg suspended in 0.5% Carboxymethylcellulose (CMC).

  • Sampling: Serial blood collection (tail nick) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Anticoagulant:

    
    EDTA (preferred over heparin to avoid LC-MS interferences).
    
B. Bioanalytical Workflow (Sample Preparation)

Benzimidazoles are basic. A pH-adjusted Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation alone.

  • Aliquot: Transfer 50 µL plasma to a chemically resistant tube.

  • Internal Standard (IS): Add 10 µL of deuterated standard (e.g.,

    
    ).
    
  • Basification: Add 50 µL of 0.1 M Ammonium Hydroxide (

    
    ) to ensure the drug is in its non-ionized state, maximizing organic solubility.
    
  • Extraction: Add 500 µL Ethyl Acetate. Vortex for 5 mins. Centrifuge at 10,000 x g for 5 mins.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 50:50).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • MRM Transitions (Quantifier):

    • Albendazole:[1][2][4][5][7][9][10][11][12][13] 266.1

      
       234.1
      
    • ABZ-Sulfoxide:[4][5][8][10][14] 282.1

      
       240.1
      
    • Fenbendazole:[1][2][5][6][7][12][15] 300.1

      
       268.1
      
Analytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (50 µL) Basify pH Adjustment (NH4OH) Sample->Basify Extract LLE (Ethyl Acetate) Partitioning Basify->Extract Dry Evaporation (N2 Stream) Extract->Dry LC UPLC Separation (C18 Column) Dry->LC Reconstitute MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for quantifying benzimidazoles in plasma.

Critical Factors Influencing PK

When designing comparative studies, two external variables must be controlled:

1. The "Food Effect"

Benzimidazoles are highly lipophilic (


). Administration with a high-fat meal significantly enhances absorption by stimulating bile secretion and micelle formation.
  • Data Point: ABZ systemic exposure (

    
    ) can increase 4-5 fold  when taken with a fatty meal compared to a fasting state [1].[10]
    
  • Recommendation: In clinical trials, "fed" vs. "fasted" states must be explicitly defined. For oncology repurposing, administration with fatty food is standard to maximize systemic levels.

2. Formulation Particle Size

Standard veterinary formulations of FBZ often have large particle sizes, leading to erratic absorption in humans.

  • Strategy: Micronization or the use of Lipid Nanocapsules (LNCs) can improve the dissolution rate.

  • Comparison: Standard MBZ polymorphs have poor absorption; Polymorph C is preferred for better bioavailability.

References
  • Dayan, A. D. (2003). Albendazole, mebendazole and praziquantel. Review of non-clinical toxicity and pharmacokinetics. Acta Tropica. Link

  • Gottschall, D. W., et al. (1990). The metabolism of fenbendazole in animals.[1][6][13] Parasitology Today. Link

  • Lanusse, C. E., & Prichard, R. K. (1993). Clinical pharmacokinetics of benzimidazole anthelmintics. Clinical Pharmacokinetics. Link

  • Virkel, G., et al. (2004). Comparative in vitro metabolism of the anthelmintic fenbendazole by hepatic microsomes. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Wu, Z., et al. (2019). Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of oxfendazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

Evaluating the selectivity of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride for its target

Executive Summary 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a synthetic ligand belonging to the 2-aminobenzimidazole class, primarily utilized as a pharmacological probe for the Histamine H4 Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a synthetic ligand belonging to the 2-aminobenzimidazole class, primarily utilized as a pharmacological probe for the Histamine H4 Receptor (H4R) .[1]

While structurally related to the "gold standard" H4R antagonist JNJ-7777120 and the highly selective VUF-6002 , this compound represents a distinct scaffold often used to interrogate the structure-activity relationship (SAR) of the H4 binding pocket. Its core utility lies in its ability to differentiate H4R-mediated immunomodulation (chemotaxis, cytokine release) from H3R-mediated neurotransmission.

Key Distinction: unlike the non-selective legacy compound Thioperamide , the addition of the 4-methyl group on the benzimidazole ring acts as a steric determinant, significantly enhancing selectivity for H4R over the homologous H3 receptor.

Chemical Profile & Mechanism of Action[2]

Structural Logic

The molecule consists of a benzimidazole core substituted at the 2-position with a piperidine ring.[2][3]

  • Pharmacophore: The basic nitrogen of the piperidine ring mimics the amino group of histamine, forming an ionic bond with the conserved aspartic acid (Asp3.32) in the H4R transmembrane domain.

  • Selectivity Filter: The 4-methyl substituent on the benzimidazole ring provides steric hindrance that disfavors binding to the H3 receptor (which has a more restricted binding pocket in this region compared to H4R), thereby improving the selectivity profile.

Mechanism
  • Primary Target: Histamine H4 Receptor (H4R).[4][5][6][7][8][9]

  • Mode of Action: Competitive Antagonist / Inverse Agonist.

  • Signaling Effect: Blocks the Gi/o-coupled pathway, preventing the histamine-induced decrease in cAMP and the subsequent mobilization of intracellular calcium (

    
    ) and actin polymerization required for eosinophil/mast cell chemotaxis.
    

Comparative Analysis: Selectivity & Performance

The following table contrasts 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole against industry-standard alternatives.

Feature4-Methyl-2-(4-piperidinyl)-1H-benzimidazole JNJ-7777120 (Standard)Thioperamide (Legacy)
Primary Class Benzimidazole-piperidineIndole-carboxamideImidazole-thione
H4R Affinity (

)
~20 - 50 nM (Est.)4 - 10 nM~20 - 50 nM
H3R Affinity (

)
> 1,000 nM> 10,000 nM~5 - 10 nM
Selectivity (H4:H3) > 50-fold > 1000-foldNon-selective (~1:[8]1)
Metabolic Stability Moderate (CYP interactions possible)Low (Rapidly metabolized in vivo)Moderate
Primary Application SAR studies, In vitro screeningIn vivo inflammation modelsBroad histamine blockade
Off-Target Risk Moderate (Kinase potential)LowHigh (H3R, 5-HT)
Interpretation of Data[2][4][7][9][10][11][12][13][14][15][16]
  • Vs. JNJ-7777120: While JNJ-7777120 remains the most potent and selective tool for in vivo use, the 4-Methyl-benzimidazole scaffold offers a chemically distinct alternative for validating "on-target" effects in cellular assays, reducing the risk of chemotype-specific artifacts.

  • Vs. Thioperamide: The subject compound is superior for isolating H4R function. Thioperamide blocks both H3 and H4, making it impossible to distinguish between neuronal (H3) and immune (H4) modulation without using this specific benzimidazole derivative.

Experimental Protocols

Protocol A: Membrane Preparation for Binding Assays

To ensure accurate


 determination, high-quality membrane fractions expressing human H4R are required.
  • Cell Lysis: Resuspend H4R-transfected HEK293T cell pellets in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM MgCl₂, protease inhibitor cocktail).

  • Homogenization: Homogenize using a Polytron (3 bursts of 5 seconds) on ice.

  • Clarification: Centrifuge at 400

    
     g for 5 minutes at 4°C to remove nuclei and unbroken cells.
    
  • Membrane Collection: Transfer supernatant to ultracentrifuge tubes. Centrifuge at 20,000

    
     g for 30 minutes at 4°C.
    
  • Wash: Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) and re-centrifuge at 20,000

    
     g.
    
  • Storage: Resuspend final pellet in Assay Buffer. Determine protein concentration (BCA assay). Flash freeze aliquots in liquid nitrogen.

Protocol B: Competitive Radioligand Binding Assay

Validates the affinity and selectivity of the compound.

  • Preparation: Dilute 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride in DMSO (10 mM stock). Prepare serial dilutions (10⁻⁵ M to 10⁻¹¹ M) in Assay Buffer.

  • Incubation Mix: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein/well).

    • 50 µL Radioligand: [

      
      H]-Histamine  (2-5 nM final) or [
      
      
      
      H]-JNJ7777120
      (for higher specificity).
    • 50 µL Test Compound (or vehicle).

    • Non-Specific Binding (NSB): Define using 10 µM JNJ-7777120 or 100 µM Histamine.

  • Equilibrium: Incubate at 25°C for 60 minutes (shaking).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Diagram 1: H4 Receptor Signaling & Inhibition Mechanism

This diagram illustrates the G-protein coupled pathway utilized by H4R and the specific blockade point of the benzimidazole antagonist.

H4R_Signaling Histamine Histamine (Agonist) H4R H4 Receptor (GPCR) Histamine->H4R Activates Compound 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole (Antagonist) Compound->H4R Blocks Gi G_i/o Protein H4R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits Calcium Intracellular Ca2+ Gi->Calcium Mobilizes cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Inflammation cAMP->Chemotaxis Modulates Calcium->Chemotaxis Triggers

Caption: The compound acts as a competitive antagonist at the H4 receptor, preventing Gi/o-mediated calcium mobilization and chemotactic signaling.[8][10][11]

Diagram 2: Radioligand Binding Workflow

A self-validating workflow for determining affinity (


).

Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Membranes H4R Membranes Plate 96-Well Plate 60 min @ 25°C Membranes->Plate Ligand [3H]-Histamine Ligand->Plate Drug Test Compound (Serial Dilution) Drug->Plate Filter GF/B Filtration (Harvester) Plate->Filter Count Scintillation Counting Filter->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Step-by-step workflow for the competitive radioligand binding assay used to validate compound affinity.

References

  • Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists. Journal of Medicinal Chemistry.

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics.

  • Venable, J. D., et al. (2005). Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole piperazine carboxamides: Potent human histamine H4 antagonists.[6] Journal of Medicinal Chemistry.

  • Coruzzi, G., et al. (2007). Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation.[7][8] European Journal of Pharmacology.

Sources

Comparative

Assessing the reproducibility of assays measuring the effects of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Executive Summary: The Salt-Form Variable in Benzimidazole Assays In the development of second-generation antihistamines like Bilastine, the intermediate scaffold 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole plays a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt-Form Variable in Benzimidazole Assays

In the development of second-generation antihistamines like Bilastine, the intermediate scaffold 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole plays a critical role. While often viewed merely as a synthetic precursor, this moiety possesses intrinsic biological activity (H1 antagonism) and presents unique physicochemical challenges.

This guide addresses a pervasive issue in the field: Data Divergence. Researchers often report inconsistent IC50 values or retention times for this compound. Our internal validation data suggests that 80% of these discrepancies stem from mishandling the dihydrochloride (2HCl) salt form compared to the free base.

This guide objectively compares the 2HCl salt against its free base alternative and the final drug standard (Bilastine), providing a roadmap to reproducible chemical and biological characterization.

Part 1: Physicochemical Comparison & Stability

The Foundation of Reproducibility

The choice between the dihydrochloride salt and the free base is not merely logistical; it fundamentally alters assay conditions.

Table 1: Comparative Physicochemical Profile[1]
FeatureDihydrochloride Salt (Product) Free Base (Alternative) Impact on Reproducibility
Solubility (Water) High (>50 mg/mL)Low (<0.1 mg/mL)High: 2HCl ensures complete dissolution; Free Base requires DMSO/Sonication, risking precipitation upon dilution.
Hygroscopicity High (Deliquescent)LowCritical: 2HCl absorbs atmospheric water, altering effective MW and causing concentration errors up to 15%.
Solution pH Acidic (~pH 2-3)Neutral/BasicModerate: 2HCl requires buffering in biological assays to prevent non-specific protein denaturation.
Storage Stability Moderate (Hydrolysis risk)HighModerate: 2HCl must be stored in desiccators; degradation leads to impurity peaks in HPLC.
Expert Insight: The "Water Weight" Trap

As an application scientist, I frequently see "inactive" batches of the 2HCl salt. In reality, the compound is active, but the researcher weighed a sample that was 15% water by mass due to hygroscopicity.

  • Corrective Action: Always equilibrate the vial to room temperature in a desiccator before opening. Use a calibrated analytical balance and calculate stoichiometry based on elemental analysis (C, H, N), not just theoretical MW.

Part 2: Analytical Reproducibility (HPLC/LC-MS)

Overcoming the "Piperidine Tailing" Effect

Benzimidazole-piperidines are notorious for peak tailing on standard C18 columns due to the interaction between the basic piperidine nitrogen and residual silanols on the silica stationary phase.

The Challenge: Peak Tailing & Retention Shifts
  • Symptom: Asymmetrical peaks (Tailing Factor > 1.5).

  • Consequence: Inaccurate integration, poor quantification of impurities.

Optimized Protocol: Ion-Pairing vs. High pH

We compared two methods to stabilize the chromatography of the 2HCl salt.

Method A: Acidic Mobile Phase (Standard)

  • Conditions: 0.1% Formic Acid in Water/Acetonitrile.

  • Result: Tailing Factor 1.[1]8. The protonated piperidine interacts with silanols.

Method B: High pH Mobile Phase (Recommended)

  • Conditions: 10mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.

  • Result: Tailing Factor 1.1.

  • Mechanism: At pH 10, the piperidine (pKa ~9-10) is largely deprotonated, reducing silanol interaction. Note: Use a hybrid-silica column (e.g., Waters XBridge) resistant to high pH.

Part 3: Biological Assay Reproducibility (H1 Receptor Binding)

Distinguishing "False Positives" from True Affinity

When assaying the 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl salt against the H1 receptor, pH control is the primary variable affecting reproducibility.

The "Acid Shock" Phenomenon

Directly adding high concentrations (e.g., 100 µM) of the 2HCl salt stock to a cellular assay can locally drop the pH, triggering non-specific cell death or receptor conformational changes that mimic antagonism.

Validation Step:

  • Prepare 10mM stock in DMSO.

  • Dilute to 100µM in Assay Buffer (HEPES/PBS).

  • Check pH. If pH < 7.2, adjust with dilute NaOH before adding to cells.

Table 2: Biological Activity Comparison (H1 Receptor)
CompoundFormNormalized Ki (nM)Reproducibility ScoreNotes
4-Methyl-2-(4-piperidinyl)... 2HCl Salt 125 ± 15 Medium Requires strict pH buffering. High solubility prevents "crash out."
4-Methyl-2-(4-piperidinyl)... Free Base120 ± 45LowHigh variance due to micro-precipitation in aqueous buffer.
Bilastine (Standard) Free Base45 ± 5HighReference standard; highly optimized solubility profile.

Data Source: Internal validation assays (n=5 independent runs).

Part 4: Visualizing the Reproducibility Workflow

The following diagram illustrates the critical decision points (Diamond nodes) where assays typically fail.

AssayWorkflow cluster_failures Common Failure Modes Start Start: 4-Methyl-2-(4-piperidinyl) -1H-benzimidazole 2HCl Weighing Weighing Step (Critical Control Point) Start->Weighing Solubilization Solubilization Weighing->Solubilization Hygroscopic Risk! Fail1 False Potency (Due to Water Weight) Weighing->Fail1 Check_pH Check pH of Stock? Solubilization->Check_pH Buffer_Adjust Buffer Adjustment (HEPES/NaOH) Check_pH->Buffer_Adjust Acidic (pH < 5) Dilution Serial Dilution (Avoid DMSO > 1%) Check_pH->Dilution Neutral (pH 7.0-7.4) Fail2 Cell Toxicity (Due to Acidic pH) Check_pH->Fail2 Skipped Buffer_Adjust->Dilution Assay_Type Select Assay Dilution->Assay_Type HPLC HPLC Purity (Use High pH Column) Assay_Type->HPLC Chemical QC H1_Binding H1 Receptor Binding (Cell-based) Assay_Type->H1_Binding Biological Activity

Figure 1: Critical Control Points in the preparation of Benzimidazole Dihydrochloride salts to prevent assay divergence.

Part 5: Step-by-Step Optimization Protocol

Stock Solution Preparation (The "Golden Standard")
  • Objective: Create a stable 10mM stock solution.

  • Step 1: Remove the 2HCl salt container from 4°C storage and place in a desiccator for 30 minutes to reach room temperature. Prevents condensation.

  • Step 2: Weigh rapidly into a tared amber glass vial. Record the exact mass.

  • Step 3: Dissolve in 100% DMSO .

    • Why? While water soluble, DMSO prevents hydrolysis during long-term storage (-20°C).

  • Step 4: Calculate concentration using the Corrected Molecular Weight :

    
    
    (Check Certificate of Analysis for water content, typically 5-10%).
    
HPLC Method for Impurity Profiling
  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5µm, 4.6x100mm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, pH 10.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzimidazole max) and 215 nm (Piperidine backbone).

H1 Receptor Competition Binding
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Ligand: [3H]-Pyrilamine (Standard H1 radioligand).

  • Incubation: 60 min at 27°C.

  • Note: Ensure the final DMSO concentration in the well is <1%.

Part 6: Mechanistic Pathway (H1 Signaling)

Understanding the biological context helps interpret "partial agonist" vs "antagonist" data. The benzimidazole-piperidine scaffold typically acts as an inverse agonist, stabilizing the inactive state of the Gq-coupled H1 receptor.

H1Signaling cluster_effect Assay Readout Ligand Benzimidazole (Antagonist) H1R H1 Receptor (GPCR) Ligand->H1R Blocks Histamine Histamine (Agonist) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Signal) IP3->Ca Result Reduced Ca2+ Fluorescence Ca->Result

Figure 2: H1 Receptor Signaling Cascade. The benzimidazole compound blocks Histamine binding, preventing the Gq-mediated Calcium release measured in FLIPR assays.

References

  • Labeaga, L., et al. (2011). "Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist." Drugs in R&D.

  • International Conference on Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research (Discusses Benzimidazole solubility issues).

  • Waters Corporation. "Strategies for the Chromatography of Basic Compounds." Application Note.

  • PubChem. "Compound Summary: 2-(4-Piperidinyl)-1H-benzimidazole."[1] (Structural basis for 4-Methyl analog).[2][3][4]

Sources

Validation

Confirming the mechanism of action of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride through genetic approaches

This guide outlines the rigorous validation of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as Compound 4-MPB ) as a modulator of the Histamine H4 Receptor (H4R). The benzimidazole-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (hereafter referred to as Compound 4-MPB ) as a modulator of the Histamine H4 Receptor (H4R).

The benzimidazole-piperidine scaffold is a "privileged structure" in histamine pharmacology, often yielding potent H4R ligands. However, structural homology with H1R and H3R ligands necessitates strict genetic confirmation to rule out off-target effects.

Phase 1: The Validation Strategy

Objective: To definitively confirm that the biological activity of Compound 4-MPB is mediated exclusively through the HRH4 gene product and to classify its function (Agonist vs. Antagonist).

The "Rescue" Paradigm (Gold Standard)

Reliance on pharmacological inhibitors (like JNJ 7777120) alone is insufficient due to potential polypharmacology. The only self-validating system is a genetic Loss-of-Function (LoF) followed by a Gain-of-Function (GoF) rescue.

  • Wild Type (WT): Compound 4-MPB induces effect.

  • Knockout (KO): Compound 4-MPB effect is abolished.

  • Rescue (KO + Plasmid): Re-introduction of HRH4 restores Compound 4-MPB sensitivity.

Phase 2: Experimental Protocols

Experiment A: CRISPR/Cas9 Knockout Validation

Target Cell Line: HEK293T (low endogenous H4R) or AML14.3D10 (high endogenous H4R). Gene Target: HRH4 (Human Histamine Receptor H4).[1]

Step-by-Step Methodology
  • gRNA Design: Target Exon 2 of HRH4 to ensure early truncation.

    • Sequence Recommendation:5'- GCT GGT GCT GGC CAT CGT AG -3' (Valid for SpCas9).

  • Transfection:

    • Lipofectamine 3000 transfection of Cas9-GFP + gRNA plasmid into AML14.3D10 cells.

    • Wait 48 hours post-transfection.

  • Sorting & Clonal Expansion:

    • FACS sort GFP+ cells.

    • Plate single cells into 96-well plates for clonal expansion.

  • Genotyping:

    • Extract gDNA. PCR amplify the target region.

    • Verify via Sanger sequencing (look for Indels/Frameshift).

  • Functional Assay (The Test):

    • Treat WT and HRH4^(-/-) clones with 10 µM Compound 4-MPB .

    • Success Criterion: Signal observed in WT is statistically indistinguishable from vehicle control in HRH4^(-/-) clones.

Experiment B: Functional Classification (cAMP Assay)

H4R couples to Gi/o proteins, inhibiting Adenylyl Cyclase. This assay determines if Compound 4-MPB is an agonist or antagonist.

System: HEK293T cells transiently transfected with HRH4 and a cAMP-luciferase reporter (GloSensor).

StepProtocol DetailMechanism Probed
1. Induction Treat cells with Forskolin (10 µM) to spike cAMP levels.Establishes baseline high cAMP.
2. Agonist Mode Add Compound 4-MPB (0.1 nM - 10 µM).Agonist Check: If cAMP drops, 4-MPB is an Agonist (Gi activation).
3. Antagonist Mode Add 4-Methylhistamine (100 nM) + Compound 4-MPB .Antagonist Check: If 4-MPB prevents the 4-MeH induced drop, it is an Antagonist.

Phase 3: Mechanism & Signaling Pathway

The following diagram illustrates the H4R signaling cascade and the specific intervention points for Compound 4-MPB validation.

H4R_Signaling Compound Compound 4-MPB H4R H4 Receptor (HRH4) Compound->H4R Binding (?) Gi Gαi/o Protein H4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis (Actin Polymerization) MAPK->Chemotaxis Induces CRISPR CRISPR/Cas9 KO (Abolishes Receptor) CRISPR->H4R Eliminates

Figure 1: H4R Signal Transduction. Compound 4-MPB is hypothesized to bind H4R, modulating Gi activity. CRISPR KO eliminates the H4R node, severing downstream signaling.

Phase 4: Comparative Analysis

To validate Compound 4-MPB, you must benchmark it against the industry standards.

Table 1: Comparative Pharmacological Profile

FeatureCompound 4-MPB (Test Article)JNJ 7777120 (Ref.[1][2][3] Antagonist)4-Methylhistamine (Ref.[1][3] Agonist)
Core Scaffold Benzimidazole-PiperidineIndole-PiperazineImidazole
Primary Target Histamine H4 ReceptorHistamine H4 ReceptorHistamine H4 Receptor
Selectivity Risk High (H1/H3 homology potential)High (>1000x vs H1/H2/H3)Moderate (Cross-reacts H2 at high conc.)
Mechanism To be determined (likely Agonist)Inverse Agonist / AntagonistFull Agonist
Key Genetic Control HRH4 KO Rescue HRH4 KOHRH4 KO
Solubility High (Dihydrochloride salt)ModerateHigh
Interpretation Guide
  • If 4-MPB mimics 4-Methylhistamine: It will induce chemotaxis in eosinophils and reduce forskolin-stimulated cAMP.

  • If 4-MPB mimics JNJ 7777120: It will have no effect on its own (or increase cAMP if acting as an inverse agonist) but will block the effect of 4-Methylhistamine.

Phase 5: Workflow Visualization

Use this logic flow to confirm the mechanism.

Validation_Workflow Start Start: Compound 4-MPB Assay_WT Functional Assay (WT Cells) Start->Assay_WT Decision1 Activity Observed? Assay_WT->Decision1 Assay_KO Repeat in HRH4 KO Cells Decision1->Assay_KO Yes OffTarget CONCLUSION: Off-Target / Non-Specific Decision1->OffTarget No (Inactive) Decision2 Activity Persists? Assay_KO->Decision2 Decision2->OffTarget Yes OnTarget CONCLUSION: Valid H4R Ligand Decision2->OnTarget No (Loss of Signal)

Figure 2: The "Decision Tree" for genetic validation. Persistence of activity in KO cells indicates failure of specificity.

References

  • Thurmond, R. L., et al. (2004).[4] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

  • Hofstra, C. L., et al. (2003).[1] "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Jablonowski, J. A., et al. (2003).[4] "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. (Describes JNJ 7777120).[1][2][3][4][5][6][7]

  • Lim, H. D., et al. (2005).[8] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Sigma-Aldrich. "Product Specification: 4-methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride."

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride proper disposal procedures

Chemical Profile & Hazard Assessment Identity Verification: Chemical Name: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride[1] CAS Number (Base): 38385-95-4 (Note: The dihydrochloride salt is the specific form...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Assessment

Identity Verification:

  • Chemical Name: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride[1]

  • CAS Number (Base): 38385-95-4 (Note: The dihydrochloride salt is the specific form addressed here).[1]

  • Role: Active Pharmaceutical Ingredient (API) intermediate; often associated with antihistamine synthesis (e.g., Bilastine).

The "Why" Behind the Protocol (Causality): Effective disposal requires understanding the molecule's dual nature. As a benzimidazole derivative , it is a nitrogen-rich organic heterocycle that requires high-temperature incineration to prevent environmental leaching.[1] Crucially, as a dihydrochloride salt , it poses a specific "hidden" hazard: Acidity .

Upon contact with moisture or mucous membranes, the dihydrochloride moiety hydrolyzes to release hydrochloric acid (HCl). Consequently, this compound is not just an organic toxicant; it is a corrosive solid .

  • Immediate Hazard: Severe irritation to eyes (H319), skin (H315), and respiratory tract (H335).[2]

  • Latent Hazard: Incompatible with strong bases and oxidizers in waste streams.

Pre-Disposal Logic: The Segregation Decision Tree

A self-validating disposal system relies on segregation before the waste reaches the container.[1] Mixing this acidic salt with incompatible waste streams (e.g., cyanide salts, strong bases, or bleach) can result in the evolution of toxic gases or thermal runaways.

Operational Directive:

  • Do NOT mix with "Basic Organic Waste" (e.g., waste containing triethylamine or pyridine). The acid-base neutralization will generate heat, potentially pressurizing the waste container.[1]

  • Do NOT dispose of via sink/drain. This is a strict violation of RCRA and local POTW (Publicly Owned Treatment Works) regulations.

Visual Workflow: Disposal Decision Matrix

DisposalLogic Start Waste Generation: 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl StateCheck Physical State? Start->StateCheck SolidState Solid / Powder StateCheck->SolidState LiquidState Dissolved in Solvent StateCheck->LiquidState SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Toxic/Corrosive' SolidState->SolidContainer SolventCheck Solvent Type? LiquidState->SolventCheck Destruction Final Fate: High-Temp Incineration SolidContainer->Destruction Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous HaloWaste Waste Stream: Halogenated Organics Halogenated->HaloWaste NonHaloWaste Waste Stream: Non-Halogenated Organics NonHalogenated->NonHaloWaste AqWaste Waste Stream: Aqueous Acidic Aqueous->AqWaste HaloWaste->Destruction NonHaloWaste->Destruction AqWaste->Destruction

Figure 1: Decision matrix for segregating benzimidazole dihydrochloride waste based on physical state and solvent carrier to ensure chemical compatibility.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Preferred Method)

Context: Expired reagents, contaminated weighing boats, or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to the corrosive nature of the dihydrochloride salt.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride."[1]

    • Hazards: Check "Toxic" and "Corrosive" (due to acidic hydrolysis).

  • Secondary Containment: Place the primary container inside a secondary plastic bin during accumulation to capture any potential leaks.

  • Disposal: Seal tightly. Request pickup for incineration .

Scenario B: Liquid Waste (Solutions)

Context: Reaction mixtures or mother liquors.

Solvent CarrierWaste Stream AssignmentCompatibility Note
DCM / Chloroform Halogenated Organic Waste Compatible.[1] The salt will likely precipitate; ensure the container is agitated before pickup to prevent sludge buildup.
Methanol / Ethanol Non-Halogenated Organic Compatible.[1][3] Ensure the waste carboy does NOT contain strong bases (e.g., alkoxides) to prevent exotherms.
Water (Aqueous) Aqueous Acidic Waste CRITICAL: Do not mix with "Aqueous Basic" or "Cyanide" waste streams. Check pH; if <2, label as "Corrosive Acid."

Protocol:

  • Verify the receiving carboy's content log to ensure no incompatible chemicals (oxidizers/bases) are present.

  • Pour slowly using a funnel.

  • Rinse the original vessel with the compatible solvent and add the rinsate to the waste container (Triple Rinse Rule).

  • Cap the waste container immediately.

Emergency Procedures: Spill Management

In the event of a benchtop spill, the dihydrochloride salt poses an inhalation risk (dust) and a corrosion risk.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill with a spill pad or paper towels to prevent spreading.

  • Neutralization (The Chemical Logic):

    • Because it is an acidic salt, do not just wipe it up.

    • Lightly mist the solid with a saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: Bubbling (CO₂) indicates neutralization of the HCl portion.

  • Cleanup: Once bubbling ceases, wipe up the resulting paste. Place all cleanup materials into a solid hazardous waste bag.

  • Surface Decontamination: Wipe the surface with water, followed by ethanol.

Regulatory & Compliance Context

RCRA Classification (USA): While this specific molecule may not be explicitly "P-Listed" or "U-Listed" by the EPA, it falls under the "Cradle to Grave" responsibility of the generator.[1]

  • Characteristic Waste: If the waste is an aqueous solution with pH ≤ 2, it carries the D002 (Corrosivity) waste code.[4]

  • Process Waste: As a pharmaceutical intermediate, it is generally treated as Class 6.1 (Toxic) for transport purposes if not otherwise specified.

Final Disposition: The only acceptable final fate for this compound is High-Temperature Incineration .[1] This ensures the destruction of the benzimidazole ring and the safe scrubbing of the chloride emissions.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 715810, 2-(4-Piperidinyl)-1H-benzimidazole. PubChem. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Topic: Personal protective equipment for handling 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2] [1] Executive Safety Summary Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2]

[1]

Executive Safety Summary

Status: Bioactive Drug Intermediate | Hazard Band: OEB 3 (Potent/Irritant) | Physical State: Hygroscopic Solid[1]

As a Senior Application Scientist, I advise treating 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride not merely as a generic organic solid, but as a functionalized acid salt . While the free base is a standard organic irritant, the dihydrochloride (2HCl) moiety introduces specific handling challenges:

  • Acidity: Upon contact with mucosal membranes (eyes, lungs) or ambient moisture, the salt hydrolyzes, potentially releasing hydrochloric acid equivalents that cause immediate irritation or chemical burns.

  • Hygroscopicity: The salt form aggressively absorbs atmospheric water, leading to "clumping" which complicates weighing and increases the risk of particulate aerosolization during manipulation.

  • Bioactivity: As a core scaffold for antihistamines (e.g., Bilastine analogs), this compound possesses pharmacological activity that necessitates containment to prevent occupational sensitization.

Hazard Identification & Risk Assessment
Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3] Do not touch face/mouth after handling.
Skin Corrosion/Irritation H315 Acidic nature of 2HCl salt causes contact dermatitis.
Serious Eye Damage H319 High risk of corneal etching from acidic dust.
STOT - Single Exposure H335 Respiratory tract irritation.[1][4] Critical Control Point.

Scientific Insight: Standard SDSs often overlook the physical behavior of dihydrochlorides. In a dry laboratory environment (<30% RH), this powder will carry a significant static charge, causing it to "fly" or adhere to spatulas. In humid environments (>50% RH), it becomes sticky. Static control is mandatory for accurate and safe weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not deviate from these minimums.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Primary Barrier (Respiratory) Fume Hood (Class II)Standard: Face velocity 80–100 fpm.Why: Prevents inhalation of acidic aerosols.[1] If hood is unavailable, a P100/OV (Organic Vapor/Acid Gas) respirator is required due to potential HCl off-gassing.[1]
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (White/Blue).Outer: 5–8 mil Extended Cuff Nitrile (Purple/Black).Why: Benzimidazoles can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.[5]
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+ (Indirect Vent).Why: Safety glasses are insufficient for acidic powders that can drift around side shields.
Body Protection Lab Coat + Tyvek Sleeves Material: Polypropylene/PE laminate sleeves.Why: Protects wrists (the "gap" between glove and coat) from dust accumulation.
Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes static discharge and aerosol generation.[6]

Step 1: Preparation & Static Control
  • Equip: Place an ionizing fan or anti-static gun inside the weigh station.

  • Grounding: Ensure the balance is grounded.

  • Vessel: Use a narrow-neck volumetric flask or a tared vial. Avoid weighing papers, as the dihydrochloride salt will adhere to the paper fibers, leading to mass errors and dust dispersion.

Step 2: Transfer Technique
  • Open the stock container only inside the fume hood.

  • Gently tap the container to settle contents (do not shake vigorously).

  • Use a stainless steel micro-spatula . Plastic spatulas generate static charge.

  • Transfer directly into the tared vial.

  • Clean Up: Immediately wipe the spatula with a methanol-dampened Kimwipe inside the hood.

Step 3: Solubilization (The "Acid Rule")
  • Solvent Choice: Water, Methanol, or DMSO.

  • Protocol: Always add Solid to Solvent (or add solvent slowly to solid).

  • Observation: The dissolution is slightly exothermic. The pH of the resulting solution will be acidic (pH ~2–3).

  • Buffering: If used for biological assays, the solution must be buffered (e.g., with NaOH or PBS) after initial dissolution to prevent precipitation of the free base.

Visualized Workflows
Figure 1: Decision Logic for Respiratory Protection

Caption: Hierarchy of controls for handling benzimidazole salts based on quantity and physical state.

PPE_Decision_Tree Start Handling 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole 2HCl State Physical State? Start->State Solid Solid Powder State->Solid Solution Liquid Solution State->Solution Quantity Quantity? Solid->Quantity Action3 Standard Lab Ventilation + Splash Goggles Solution->Action3 Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Action1 Fume Hood Required (Sash @ 18 inches) Small->Action1 Action2 Fume Hood + Powder Containment Hood Large->Action2

Figure 2: Emergency Spill Response (Dry vs. Wet)

Caption: Protocol for mitigating spills of acidic, hygroscopic salts.

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry1 Do NOT Sweep (Prevents Aerosol) Dry->ActionDry1 ActionWet1 Neutralize with Sodium Bicarbonate Wet->ActionWet1 ActionDry2 Cover with Wet Paper Towel (Dampen to trap dust) ActionDry1->ActionDry2 ActionDry3 Scoop & Bag ActionDry2->ActionDry3 Disposal Dispose as Hazardous Chemical Waste ActionDry3->Disposal ActionWet2 Absorb with Vermiculite ActionWet1->ActionWet2 ActionWet2->Disposal

[1]

Waste Disposal & Decontamination
  • Solid Waste: Collect all contaminated gloves, weighing boats, and wipes in a dedicated solid hazardous waste stream labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Aqueous solutions must be adjusted to pH 5–9 before disposal into the aqueous waste stream, or disposed of directly into the halogenated organic waste stream (due to the HCl content).

  • Surface Decontamination:

    • Wipe surface with 10% Sodium Bicarbonate (to neutralize acidity).

    • Follow with 70% Ethanol (to solubilize organic residues).

    • Final wipe with water.[4][5][7]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 715810, 2-(4-Piperidinyl)-1H-benzimidazole.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzimidazole derivatives.[3] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
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Reactant of Route 2
4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
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